In-Depth Technical Guide: (5-Methoxy-1-methyl-1H-indol-2-yl)methanol in Advanced Therapeutics
Here is an in-depth technical guide on the chemical properties, synthetic utility, and therapeutic applications of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, structured for drug development professionals. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Here is an in-depth technical guide on the chemical properties, synthetic utility, and therapeutic applications of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, structured for drug development professionals.
Executive Summary
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a highly specialized heterocyclic building block critical to the development of next-generation targeted chemotherapies. As a functionalized indole derivative, it serves as a foundational intermediate in the synthesis of Pyrrolobenzodiazepine (PBD) dimers and their corresponding Antibody-Drug Conjugates (ADCs)[1]. This guide provides a comprehensive analysis of its physicochemical properties, structural causality in drug design, and a self-validating synthetic protocol for its downstream functionalization.
Physicochemical Profiling
Accurate characterization of the starting material is paramount for reproducible synthesis and scale-up. Table 1 summarizes the core quantitative data for this compound[2],[3].
Property
Value
Chemical Name
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol
CAS Registry Number
144265-41-8
Molecular Formula
C11H13NO2
Molecular Weight
191.23 g/mol
MDL Number
MFCD21337107
Structural Class
Substituted Indole / Heterocyclic Alcohol
Typical Purity Standard
≥ 98% (Required for ADC payload synthesis)
Structural Causality in Drug Design
In the context of PBD dimers, the indole core is not merely a structural spacer; it actively participates in the pharmacodynamic profile of the cytotoxic payload[4]. Every functional group on this molecule serves a distinct mechanistic purpose:
5-Methoxy Group (Electron-Donating): The methoxy substituent at the C5 position increases the electron density of the indole ring. This electronic modulation enhances the non-covalent interactions (e.g., π-π stacking and van der Waals forces) within the minor groove of the target DNA, thereby increasing the binding affinity of the resulting PBD dimer[1].
1-Methyl Group (Steric Control): N-methylation prevents unwanted hydrogen bonding and restricts rotational freedom. This steric lock ensures the molecule maintains the precise curvature required to fit snugly into the DNA minor groove, minimizing off-target interactions and preventing rapid enzymatic degradation[1].
2-Hydroxymethyl Group (Synthetic Handle): The primary alcohol serves as the primary attachment point for self-immolative linkers (e.g., valine-citrulline or disulfide triggers) or acts as a precursor for further functionalization, such as oxidation to an aldehyde for subsequent coupling[1],[5].
Synthetic Workflow & Self-Validating Protocol
To integrate this compound into a PBD framework, the primary hydroxyl group must first be protected or activated. The following protocol details the acetylation of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, a critical first step before electrophilic aromatic substitution (e.g., nitration) can occur[1].
Protocol: Acetylation of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
Objective: Protection of the primary alcohol to prevent oxidative degradation or side reactions during subsequent nitration.
Step-by-Step Methodology:
System Setup: Equip a 3000-mL 4-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a nitrogen inlet. Purge the system with inert N₂ gas to prevent ambient moisture from hydrolyzing the highly reactive acetyl chloride.
Substrate Dissolution: Dissolve 100 g (522.94 mmol, 1.00 equiv) of the indole substrate in 2000 mL of anhydrous dichloromethane (DCM)[1].
Causality: DCM is chosen because it provides excellent solubility for the indole derivative while remaining chemically inert toward the acylation reagents.
Base Addition: Add 61.6 g (608.76 mmol, 1.50 equiv) of triethylamine (Et₃N) dropwise at room temperature. Stir for 30 minutes[1].
Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl byproduct formed during the reaction, driving the equilibrium forward and preventing acid-catalyzed polymerization of the electron-rich indole core.
Acylation: Slowly add 79 g (1.01 mol, 1.50 equiv) of acetyl chloride dropwise via the dropping funnel at room temperature[1].
Causality: Dropwise addition controls the exothermic nature of the acylation, preventing thermal degradation of the substrate.
Reaction Maturation: Stir the resulting solution at room temperature for 3 hours.
Validation & Quality Control (Self-Validating System): Before proceeding to workup, sample the reaction mixture for LC-MS and TLC analysis.
Expected Result: TLC (Hexanes/EtOAc 3:1) must show the complete disappearance of the starting material and the emergence of a single, less polar spot (higher Rf) due to the masking of the hydroxyl group. LC-MS must confirm a mass shift of +42 Da, validating the successful formation of the acetylated intermediate.
Workup: Concentrate the mixture under reduced pressure. Wash the organic layer with saturated aqueous NaHCO₃ and brine to remove residual Et₃N·HCl salts, yielding the product as a yellow solid[1].
Downstream Processing & ADC Integration
Following protection, the indole core typically undergoes nitration, reduction, and subsequent amide coupling to form the PBD dimer[6]. Once the cytotoxic payload is assembled, it is conjugated to a monoclonal antibody via a cleavable linker.
Fig 1. Synthetic workflow for the functionalization of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Fig 2. Mechanism of action for PBD-based ADCs utilizing indole-derived linker frameworks.
References
Title: Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof (US10532108B2)
Advanced Synthesis and Application of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol in Targeted Therapeutics
Executive Summary (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 144265-41-8) is a highly specialized heterocyclic building block[1]. While structurally simple, its electron-rich indole core and reactive primary alcoho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 144265-41-8) is a highly specialized heterocyclic building block[1]. While structurally simple, its electron-rich indole core and reactive primary alcohol make it a critical intermediate in the development of next-generation oncology drugs. Specifically, it serves as the foundational architecture for self-immolative linkers and prodrug triggers in Pyrrolobenzodiazepine (PBD) antibody-drug conjugates (ADCs) [2].
This technical guide provides drug development professionals and synthetic chemists with a comprehensive overview of its physicochemical profile, its mechanistic role in targeted payload delivery, and field-proven, self-validating protocols for its synthesis and downstream functionalization.
Physicochemical Profiling
Understanding the physical baseline of this compound is critical for downstream chromatographic purification and spectroscopic validation.
Table 1: Physicochemical Properties of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol [1]
Property
Value / Description
CAS Registry Number
144265-41-8
Molecular Formula
C₁₁H₁₃NO₂
Molecular Weight
191.23 g/mol
Appearance
Off-white to pale yellow crystalline powder
SMILES String
COC1=CC2=C(C=C1)N(C)C(=C2)CO
Solubility Profile
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Hexanes, Water
Purity Standard
≥ 98.0% (HPLC-UV at 254 nm)
Mechanistic Role in Pyrrolobenzodiazepine (PBD) Prodrugs
Pyrrolobenzodiazepines (PBDs) are ultra-potent DNA minor groove cross-linking agents. Because of their extreme off-target toxicities—including severe cardiotoxicity and acute tissue necrosis—systemic administration of free PBDs is clinically unviable[2]. To circumvent this, PBDs are conjugated to tumor-targeting monoclonal antibodies via stimuli-responsive prodrug triggers[2].
The (5-methoxy-1-methyl-1H-indol-2-yl)methanol core is uniquely suited to construct these triggers (e.g., DT-diaphorase-activated quinones or reactive oxygen species (ROS)-activated aryl boronic acids)[2]. The methoxy group at the C5 position and the N-methyl group tune the electron density of the indole ring. Upon reaching the tumor microenvironment, enzymatic reduction or ROS oxidation initiates an electron cascade through the indole system. This cascade drives the self-immolative cleavage of the linker, resulting in the localized release of the active PBD dimer directly at the site of the tumor[2].
Caption: Mechanism of action for PBD prodrugs utilizing indole-based triggers.
The preparation of the PBD prodrug intermediate typically involves a two-step sequence starting from a commercially available ester precursor[3].
Caption: Synthetic workflow from ester precursor to PBD prodrug intermediate.
Protocol A: Hydride Reduction to Indole Methanol
Objective: Reduce methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 67929-87-7) to the target methanol derivative[3].
Causality & Design: The ester moiety at the C2 position is relatively electrophilically deficient, requiring a strong hydride donor like Lithium Aluminum Hydride (LiAlH₄). The reaction must be strictly maintained at 0°C; elevated temperatures can lead to unwanted side reactions, including potential dearomatization or cleavage of the C5-methoxy ether. Anhydrous THF is utilized to solvate the active hydride species while preventing violent exothermic quenching.
Step-by-Step Procedure:
Suspend LiAlH₄ (1.2 equiv) in anhydrous THF under an inert argon atmosphere and cool to 0°C using an ice-water bath.
Dissolve the starting ester (1.0 equiv) in anhydrous THF and add it dropwise to the suspension over 30 minutes to control the exotherm.
Stir the mixture at 0°C for 2 hours.
Self-Validation (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 2:1). The starting ester (R_f ~ 0.6) should disappear, replaced by a highly polar, UV-active product spot (R_f ~ 0.2).
Fieser Workup: Carefully quench the reaction by sequential dropwise addition of
n
mL water,
n
mL 15% NaOH (aq), and
3n
mL water (where
n
= grams of LiAlH₄ used).
Self-Validation: The mixture will initially form a thick gray gel that transitions into a granular white solid upon vigorous stirring. If the solid remains gummy, the aluminum salts have not fully hydrated.
Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Protocol B: Acylation for Prodrug Linkers
Objective: Acetylate the primary alcohol to form the linker intermediate, as described in Genentech patent US10532108B2[2].
Causality & Design: Dichloromethane (DCM) is utilized as a non-polar, aprotic solvent. Triethylamine (TEA) is added prior to acetyl chloride to act as a proton scavenger. If acetyl chloride were added without TEA, the generation of HCl would catalyze the rapid dimerization or polymerization of the electron-rich indole core[2].
Critical Stoichiometric Correction: In the original patent literature (US10532108B2), the mass values for triethylamine and acetyl chloride were inadvertently transposed in the text[2]. For a 100 g (522.94 mmol) scale reaction requiring 1.50 equivalents of each reagent, the correct masses are ~79.4 g of TEA and ~61.6 g of acetyl chloride. Using the uncorrected patent text values would result in a severe deficiency of the acid scavenger, leading to catastrophic acid-catalyzed degradation of the product.
Table 2: Corrected Stoichiometric Profile for Acylation [2]
Reagent
MW ( g/mol )
Equivalents
Mass / Vol
Function
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol
191.23
1.00
100.0 g
Limiting Reagent
Dichloromethane (DCM)
84.93
N/A
2000 mL
Aprotic Solvent
Triethylamine (TEA)
101.19
1.50
79.4 g
Acid Scavenger
Acetyl Chloride
78.50
1.50
61.6 g
Acylating Agent
Step-by-Step Procedure:
Dissolve (5-methoxy-1-methyl-1H-indol-2-yl)methanol (100 g) in DCM (2000 mL) at room temperature.
Add TEA (79.4 g) dropwise with continuous stirring. Allow the mixture to stir for 30 minutes to ensure complete homogenization.
Add acetyl chloride (61.6 g) dropwise.
Self-Validation: Upon addition of acetyl chloride, the reaction mixture should exhibit a mild exotherm and a slight color shift to pale yellow. The absence of an exotherm suggests inactive/hydrolyzed acetyl chloride.
Stir the resulting solution at room temperature for 3 hours.
Self-Validation (IPC): Monitor via LC-MS. The starting alcohol mass (
[M+H]+=192.2
) should be fully replaced by the acetylated product mass (
[M+H]+=234.2
).
Concentrate the solution in vacuo and purify via flash chromatography.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized (5-Methoxy-1-methyl-1H-indol-2-yl)methanol before downstream ADC conjugation, the following analytical signatures must be verified:
LC-MS (ESI+): Expected
[M+H]+
at
m/z
192.2.
¹H-NMR (400 MHz, CDCl₃):
δ
~3.75 (s, 3H, N-CH₃)
δ
~3.85 (s, 3H, O-CH₃)
δ
~4.75 (s, 2H, CH₂-OH)
δ
~6.40 (s, 1H, Indole C3-H)
δ
~6.85 (dd, 1H, Indole C6-H)
δ
~7.05 (d, 1H, Indole C4-H)
δ
~7.20 (d, 1H, Indole C7-H)
References
[1] MolCore. "144265-41-8 | (5-甲氧基-1-甲基-1H-吲哚-2-基)甲醇". MolCore Chemical Database.
1
[2] Genentech Inc. "US10532108B2 - Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof". Google Patents.
2
[3] Molaid. "methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate - CAS号67929-87-7". Molaid Chemical Database.
3
Spectroscopic Data of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol: A Technical Guide
Introduction (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a derivative of indole, a core scaffold in numerous biologically active compounds. The strategic placement of a methoxy group at the 5-position, a methyl group o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a derivative of indole, a core scaffold in numerous biologically active compounds. The strategic placement of a methoxy group at the 5-position, a methyl group on the indole nitrogen, and a hydroxymethyl group at the 2-position suggests its potential utility as a building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides an expert interpretation of the expected spectroscopic signatures.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Caption: Molecular structure and atom numbering of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (Example for a 400 MHz spectrometer):
¹H NMR:
Pulse Program: Standard single pulse (zg30)
Number of Scans: 16-32
Spectral Width: 16 ppm
Acquisition Time: ~3-4 seconds
Relaxation Delay: 1-2 seconds
¹³C NMR:
Pulse Program: Proton-decoupled (zgpg30)
Number of Scans: 1024 or more
Spectral Width: 240 ppm
Acquisition Time: ~1-2 seconds
Relaxation Delay: 2 seconds
Predicted ¹H NMR Data
The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Aromatic Protons: The protons on the benzene ring (H-4, H-6, and H-7) will exhibit characteristic splitting patterns. H-4 is expected to be a doublet coupled to H-6. H-6 will appear as a doublet of doublets due to coupling with both H-4 and H-7. H-7 will be a doublet coupled to H-6.
Indole Ring Protons: The H-3 proton is anticipated to be a singlet, as it has no adjacent protons.
Methylene and Methyl Protons: The methylene protons of the hydroxymethyl group (-CH₂OH) and the methyl protons of the N-methyl (N-CH₃) and methoxy (O-CH₃) groups are all expected to appear as sharp singlets.
Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is highly dependent on concentration and solvent and will likely appear as a broad singlet.
Aromatic and Indole Carbons: The carbon atoms of the indole ring system will resonate in the aromatic region (δ 100-155 ppm). The carbon bearing the methoxy group (C-5) is expected to be the most downfield-shifted among the benzene ring carbons due to the deshielding effect of the oxygen atom.
Aliphatic Carbons: The carbon of the hydroxymethyl group (-CH₂OH) will appear in the aliphatic region, typically around 57 ppm. The N-methyl (N-CH₃) and methoxy (O-CH₃) carbons will also resonate in the aliphatic region, with the methoxy carbon appearing further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small amount of the solid sample directly on the ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Instrumental Parameters:
Technique: Fourier Transform Infrared (FTIR) with ATR accessory
O-H Stretch: A broad and prominent absorption band in the region of 3400-3200 cm⁻¹ is the most characteristic feature, indicating the presence of the hydroxyl group of the alcohol.
C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ range will correspond to the C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups.
C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the indole ring system will give rise to absorptions around 1620 and 1480 cm⁻¹.
C-O Stretches: The C-O stretching vibrations of the aryl ether (methoxy group) and the primary alcohol will be observed in the fingerprint region, around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS Data Acquisition
Technique (Electron Ionization - EI):
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
Ionize the sample using a high-energy electron beam (typically 70 eV).
Separate the resulting ions based on their mass-to-charge ratio (m/z).
The molecular ion peak ([M]⁺) is expected at m/z 191, corresponding to the molecular weight of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (C₁₁H₁₃NO₂). Key fragmentation pathways are likely to involve the loss of the substituents.
Caption: Predicted fragmentation pathway of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol in EI-MS.
Loss of Hydroxyl Radical: A peak at m/z 174 would correspond to the loss of a hydroxyl radical (•OH) from the molecular ion.
Loss of Hydroxymethyl Radical: The loss of the hydroxymethyl radical (•CH₂OH) would result in a significant fragment at m/z 160. This is often a favorable fragmentation for 2-hydroxymethylindoles.
Further Fragmentation: Subsequent fragmentation of the m/z 160 ion could lead to peaks at m/z 146 (loss of CH₂) and m/z 118 (loss of CO), which are characteristic of indole fragmentation patterns.[5]
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol. The presented ¹H NMR, ¹³C NMR, IR, and MS data, inferred from closely related analogs, offer a solid foundation for the identification and structural verification of this compound. Researchers and scientists can utilize this guide to anticipate the spectroscopic features of their synthesized material and to aid in the interpretation of experimentally acquired data.
References
Brand, C., et al. (2010). Rotationally resolved electronic spectroscopy of 5-methoxyindole. The Journal of Chemical Physics, 133(2), 024303.
Supporting Information for: Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water”. (n.d.).
SpectraBase. (n.d.). 5-Methoxy-1-methyl-1H-indole-3-carbonitrile. John Wiley & Sons, Inc.
PubMed. (2010). Rotationally resolved electronic spectroscopy of 5-methoxyindole.
MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
Santa Cruz Biotechnology. (n.d.). (5-Methoxy-1H-indol-2-yl)methanol.
Royal Society of Chemistry. (n.d.).
MDPI. (n.d.).
NIST. (n.d.). 1H-Indole, 5-methoxy-. National Institute of Standards and Technology.
PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole.
ResearchGate. (2025). (PDF)
SpectraBase. (n.d.). 5-Methoxy-1H-indole. John Wiley & Sons, Inc.
BenchChem. (n.d.). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
ResearchGate. (2023). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
An In-Depth Technical Guide to the Biological Activity of Methoxy-Activated Indoles For Researchers, Scientists, and Drug Development Professionals Executive Summary The indole nucleus is a cornerstone of medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Methoxy-Activated Indoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds.[1] The strategic introduction of methoxy (-OCH₃) groups onto this bicyclic ring system significantly enhances its electron-donating properties, profoundly influencing its reactivity and biological profile.[2] This guide provides a comprehensive exploration of the diverse pharmacological activities of methoxy-activated indoles, synthesizing technical data with mechanistic insights. We delve into their anticancer, antimicrobial, antioxidant, and neuropharmacological properties, supported by detailed experimental protocols and workflow visualizations to empower researchers in the field of drug discovery and development.
The Indole Nucleus: Significance of Methoxy Activation
Indole, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic heterocycle. Methoxy substituents act as powerful activating groups, increasing the electron density of the indole ring system. This heightened nucleophilicity makes the molecule more susceptible to electrophilic substitution and enhances its ability to participate in crucial biological interactions, such as binding to enzyme active sites and receptors.[3] The position of the methoxy group is critical; substitutions at the C5 or C6 positions, for instance, are frequently associated with optimal anticancer activity.[1][4] This strategic functionalization allows for the fine-tuning of a molecule's lipophilicity, electronic character, and steric profile, making methoxyindoles a versatile and potent class of compounds in drug design.[1]
A Spectrum of Biological Activities
Methoxy-activated indoles exhibit a remarkable range of pharmacological effects, positioning them as promising candidates for various therapeutic applications.
Anticancer Activity
The antiproliferative properties of methoxy-activated indoles are among their most extensively studied attributes. Their mechanisms are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.
Mechanism of Action:
A primary mechanism involves the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, essential components of the mitotic spindle. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1][5]
Furthermore, certain methoxy-indole derivatives have been shown to inhibit critical cell signaling pathways. For example, some indolyl-hydrazones inhibit the EGFR/PI3K/AKT and CDK2 signaling pathways, which are crucial for cell proliferation and survival, ultimately leading to programmed cell death.[6] The presence of methoxy groups on the indole ring or associated phenyl rings often enhances this cytotoxic potency.[7][8]
Proposed Anticancer Signaling Pathway
Caption: Proposed inhibition of EGFR/PI3K/AKT and CDK2 pathways by a methoxy-indole derivative.[6]
Quantitative Data Summary:
The cytotoxic potential of various methoxy-activated indoles has been quantified against several human cancer cell lines.
Methoxyindoles have demonstrated significant activity against a range of microbial pathogens, including drug-resistant strains. Their lipophilic nature, enhanced by the methoxy group, facilitates passage through the microbial cell membrane.
Mechanism of Action:
The precise mechanisms are varied, but they often involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with virulence factors like quorum sensing and biofilm formation.[12] For example, 5-methoxy-2-phenylindole shows significant antibacterial activity against Gram-positive bacteria.[13] Some derivatives, such as 5-methoxyindole-3-acetic acid and 6-methoxy-2-benzoxazolinone, have also been found to possess antifungal properties against pathogens like Botrytis cinerea.[14][15]
Antioxidant Properties
Many methoxy-activated indoles are potent antioxidants, capable of scavenging harmful reactive oxygen species (ROS) that contribute to cellular damage and various disease states.[14]
Mechanism of Action:
The antioxidant capacity of these indoles stems from their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals. The methoxy group, being an electron-donating group, stabilizes the resulting indolyl radical, enhancing its scavenging efficiency.[16] The potency of this activity can be evaluated using various chemical and cell-based assays.[17][18] For instance, pineal methoxyindoles like 5-methoxytryptophol (5-MTOH) and 5-methoxyindole-3-acetic acid (5-MIAA) have been shown to protect against hepatic cell membrane lipid peroxidation.[16]
Neuropharmacological and Anti-inflammatory Activities
The structural similarity of the indole nucleus to neurotransmitters like serotonin has made methoxyindoles a rich area for neuropharmacological research.[2]
Mechanism of Action:
These compounds can act as agonists or antagonists at various receptors. For example, certain 5-methoxyindole derivatives show agonist activity at 5-HT₄ receptors, which are involved in gastrointestinal motility.[19] Others can modulate the aryl hydrocarbon receptor (AhR), influencing cellular responses to environmental signals.[20][21] In the context of inflammation, 5-methoxyindole metabolites of L-tryptophan, such as 5-methoxytryptophan (5-MTP), can suppress inflammation by inhibiting the transcriptional activation of cyclooxygenase-2 (COX-2).[22] Furthermore, 5-methoxyindole-2-carboxylic acid (MICA) has shown neuroprotective effects against ischemic stroke injury in preclinical models.[23]
Key Experimental Protocols and Methodologies
The evaluation of the biological activity of novel compounds requires robust and reproducible experimental protocols. The following methodologies represent foundational assays for screening methoxy-activated indoles.
General Synthesis and Screening Workflow
Caption: Generalized workflow for the synthesis and biological screening of novel indole derivatives.[1]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[24] It is a foundational method for primary screening of potential anticancer agents.[25][26]
Objective: To determine the concentration at which a methoxy-indole derivative inhibits cell growth by 50% (IC₅₀ or GI₅₀).
Materials:
Human cancer cell line (e.g., MCF-7, HeLa)
Complete growth medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Methoxy-indole test compound, dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[25]
Compound Treatment: Prepare serial dilutions of the methoxy-indole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C with 5% CO₂.[25] The duration depends on the cell line's doubling time and the compound's expected mechanism of action.
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[25]
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[24]
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀/GI₅₀ value.
This protocol measures the ability of a compound to act as a free radical scavenger.[17] It is a rapid and widely used chemical-based assay for initial antioxidant screening.
Objective: To determine the free radical scavenging activity of a methoxy-indole derivative.
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
Methoxy-indole test compound, dissolved in methanol
Methanol (spectrophotometric grade)
Ascorbic acid or Trolox (positive control)
96-well plate or spectrophotometer cuvettes
UV-Vis Spectrophotometer
Step-by-Step Methodology:
Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound (or positive control) to the wells.
DPPH Addition: Add 150 µL of the DPPH solution to each well. The final mixture will have a deep violet color.
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
The results can be expressed as an EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
In Vivo Evaluation Strategies
Promising candidates identified through in vitro screening must be evaluated in living organisms to assess their efficacy and safety profile.[6][24]
General Workflow for In Vivo Anticancer Studies:
A common preclinical model for anticancer drug evaluation is the tumor xenograft model.[6]
Model Establishment: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells.
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
Randomization and Treatment: Animals are randomized into control and treatment groups. The test compound is administered systemically (e.g., intraperitoneal, oral gavage) according to a predetermined dose and schedule.
Monitoring: Animal body weight (as an indicator of toxicity) and tumor volume are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
Conclusion and Future Perspectives
Methoxy-activated indoles represent a profoundly important and versatile class of heterocyclic compounds with a wide array of demonstrated biological activities.[27] Their enhanced electronic properties make them potent agents for anticancer, antimicrobial, antioxidant, and neuropharmacological applications. The structure-activity relationship studies consistently show that the position and number of methoxy groups are critical determinants of potency and selectivity, offering vast opportunities for rational drug design.[4][7]
Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore a wider chemical space of methoxy-indole derivatives.[18] A deeper investigation into their specific molecular targets and off-target effects, aided by proteomics and molecular docking, will be crucial for developing compounds with improved efficacy and safety profiles.[11] Furthermore, the development of advanced drug delivery systems could enhance the bioavailability and targeted action of these promising therapeutic agents, paving the way for their translation into clinical practice.
References
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Google Books.
Bains, A., & Shah, K. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Cosmetics, 8(3), 65. [Link]
Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancermedicalscience. [Link]
Brown, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336. [Link]
Antioxidant Activity of Natural Products. (2021, December 9). Encyclopedia.pub. [Link]
Amorati, R., & Valgimigli, L. (2018). Methods to Measure the Antioxidant Activity of Phytochemicals and Plant Extracts. Journal of Agricultural and Food Chemistry, 66(13), 3324-3330. [Link]
Assays for Natural Antioxidant. (n.d.). Walsh Medical Media. Retrieved March 14, 2026, from [Link]
Hadimani, S. B., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5847. [Link]
Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]
Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH. Retrieved March 14, 2026, from [Link]
Acar, Ç., et al. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. [Link]
Li, Y., et al. (2023). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Molecules, 28(22), 7542. [Link]
Wang, Y., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 113, 104981. [Link]
D'Arrigo, G., et al. (2001). Examination of pineal indoles and 6-methoxy-2-benzoxazolinone for antioxidant and antimicrobial effects. Journal of Pineal Research, 31(4), 335-341. [Link]
Borman, R. A., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology, 64(8), 1146-1153. [Link]
Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine, 8, 13-24. [Link]
Imamura, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences, 7, 103. [Link]
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). MDPI. [Link]
Indole Alkaloids as Biased Opioid Receptor Modulators. (2026, January 28). Preprints.org. [Link]
Examination of pineal indoles and 6-methoxy-2-benzoxaolinone for antioxidant and antimicrobial effects. (2025, August 9). ResearchGate. [Link]
Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. (2019, March 5). Melatonin Research. [Link]
Methylindoles and methoxyindoles are agonists and antagonists of human aryl hydrocarbon receptor AhR. (2018, April 6). ResearchGate. [Link]
Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. (2021, September 22). MDPI. [Link]
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI. [Link]
Current Neuropharmacology. (2022, February 21). ScienceOpen. [Link]
Widyawaruyanti, A., et al. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Heliyon, 8(7), e09939. [Link]
Haldar, C., & Guchhait, P. (1999). The Influence of Different 5-methoxyindoles on the Process of protein/peptide Secretion Characterized by the Formation of Granular Vesicles in the Mouse Pineal Gland. An in Vitro Study. Neuroendocrinology Letters, 20(3-4), 169-176. [Link]
Medjakovic, S., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 46(6), 841-852. [Link]
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022, January 5). Frontiers. [Link]
Wu, K. K. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21, 17. [Link]
Yin, F., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine, 113, 236-247. [Link]
Premnath, D., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 747653. [Link]
Ullah, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. ACS Omega. [Link]
Spadoni, G., et al. (1999). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 42(16), 3121-3130. [Link]
Yáñez, J., & Meissl, H. (1995). Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity. General and Comparative Endocrinology, 98(2), 203-210. [Link]
Hoshino, K., et al. (1994). Antibacterial properties of AM-1155, a new 8-methoxy quinolone. Journal of Antimicrobial Chemotherapy, 34(3), 395-408. [Link]
Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. (n.d.). Dr. Babasaheb Ambedkar Marathwada University. Retrieved March 14, 2026, from [Link]
Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). [Link]
Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2025, December 3). National Center for Biotechnology Information. [Link]
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]
Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol relationship to melatonin.
An in-depth technical analysis of the structural, pharmacological, and synthetic relationship between melatonin and its engineered analog, (5-Methoxy-1-methyl-1H-indol-2-yl)methanol. Executive Summary: The Causality of S...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the structural, pharmacological, and synthetic relationship between melatonin and its engineered analog, (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Executive Summary: The Causality of Structural Engineering
Melatonin (N-acetyl-5-methoxytryptamine) is the principal chronobiotic hormone governing circadian rhythms via the G-protein coupled receptors MT1 and MT2[1]. While natural melatonin is highly efficacious, its rapid metabolism and lack of receptor subtype selectivity limit its clinical utility.
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS 144265-41-8) is a synthetic indole derivative that shares the critical 5-methoxyindole pharmacophore with melatonin but introduces two profound structural divergences: N1-methylation and a C2-hydroxymethyl substitution . As a Senior Application Scientist, I approach this molecule not just as a structural analog, but as a highly tunable synthetic building block. These specific modifications fundamentally reprogram the molecule's hydrogen-bonding network, lipophilicity, and steric bulk, shifting its utility from a broad-spectrum endogenous agonist to a highly specialized precursor for MT2-selective ligands and complex antibody-drug conjugates (ADCs)[2][3].
Pharmacophore Mapping & Receptor Thermodynamics
To understand the relationship between these two molecules, we must analyze the causality behind their interactions with the MT1 and MT2 binding pockets.
The 5-Methoxy Anchor: Both molecules possess a 5-methoxy group. This moiety is strictly required for high-affinity binding, acting as the primary anchor by forming critical hydrogen bonds with histidine residues in transmembrane domain 5 (TM5) of both MT1 and MT2 receptors[4].
N1-Methylation (The Selectivity Driver): Natural melatonin features a free N-H on the indole ring, which acts as a hydrogen bond donor. Alkylation to an N-methyl group—as seen in (5-Methoxy-1-methyl-1H-indol-2-yl)methanol—prevents this hydrogen bonding. While this generally decreases non-selective MT1 affinity by roughly 10-fold, the added lipophilicity forces the molecule into a different conformational pose. When paired with C2-substitutions, N-methylation becomes a powerful driver for extreme MT2 subtype selectivity[3].
C2-Hydroxymethyl vs. C3-Ethylacetamide: Melatonin relies on its C3-ethylacetamide side chain to trigger receptor activation (intrinsic efficacy). The synthetic analog lacks this C3 chain, instead featuring a C2-hydroxymethyl group. The MT2 receptor, unlike MT1, contains an auxiliary hydrophobic/tolerant cavity near the C2 position. Substitutions at C2 (such as halogens, phenyls, or methyl-linked extensions) exploit this cavity, massively enhancing MT2 binding affinity[4][5]. Furthermore, the primary alcohol provides a versatile synthetic handle for further elongation.
Caption: Structural divergence and pharmacophore mapping between Melatonin and its N-methylated C2-analog.
Quantitative Impact on Receptor Binding
The structural shifts from natural melatonin to N-methylated, C2-substituted analogs predictably alter binding thermodynamics. The table below summarizes the representative binding affinities (Ki) demonstrating how these specific modifications influence receptor targeting.
Data synthesized from structure-activity relationship (SAR) models of melatonin receptor ligands.
Synthetic Utility: A Self-Validating Experimental Protocol
Because of the reactive C2-hydroxymethyl group, (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is rarely used as a final drug substance. Instead, it is a highly prized intermediate. It is prominently utilized in the synthesis of complex therapeutics, including pyrrolobenzodiazepine (PBD) dimer prodrugs used in targeted oncology[2].
The following protocol details the O-acetylation of the C2-hydroxymethyl group, a critical first step in protecting the alcohol or preparing it for leaving-group substitution. This protocol is designed as a self-validating system: the generation of the yellow solid and the stoichiometric consumption of the amine base confirm reaction progression.
Protocol: O-Acetylation of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
Reference standard adapted from US10532108B2[2]
Preparation of the Substrate Solution:
Purge a multi-necked round-bottom flask with an inert nitrogen atmosphere to prevent oxidative degradation of the electron-rich indole core.
Dissolve 1.00 molar equivalent of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol in anhydrous dichloromethane (DCM) at a concentration of approximately 0.25 M.
Base Addition (Acid Scavenging):
Add 1.50 equivalents of triethylamine (
Et3N
) dropwise while stirring at room temperature (20-25°C).
Causality:
Et3N
acts as an acid scavenger for the HCl generated in the next step, driving the equilibrium forward and preventing acid-catalyzed polymerization of the indole. Stir for 30 minutes to ensure complete homogenization.
Electrophilic Addition:
Slowly add 1.50 equivalents of acetyl chloride dropwise.
Validation Check: An immediate mild exotherm and the formation of a white precipitate (triethylamine hydrochloride) should be observed, confirming the nucleophilic attack of the primary alcohol on the acyl chloride.
Reaction Maturation & Isolation:
Stir the resulting suspension at room temperature for 3 hours.
Concentrate the mixture under reduced pressure to remove DCM. Wash the crude residue with water to dissolve the
Et3N⋅HCl
salts, and extract with ethyl acetate.
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate to yield the acetylated intermediate as a distinct yellow solid[2].
Emerging Agrochemical Perspectives
Beyond human endocrinology, the 5-methoxyindole scaffold has profound implications in phytopathology. Recent agricultural studies have identified 5-methoxyindole as a highly potent, cost-effective chemical homolog of melatonin that adversely affects Fusarium graminearum, a destructive fungal pathogen responsible for Fusarium head blight in wheat[6][7].
While melatonin naturally regulates plant immunity, 5-methoxyindole analogs act as disruptive agents against the fungus by inducing massive reactive oxygen species (ROS) accumulation, leading to malformation and apoptosis in fungal hyphae and conidia[6]. The N-methylated structure of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol provides a highly lipophilic variant of this scaffold, theoretically enhancing its ability to penetrate the chitinous fungal cell wall, making it a prime candidate for next-generation, eco-friendly fungicidal development.
Caption: Divergent biological pathways of 5-methoxyindole derivatives in mammalian vs. fungal systems.
References
US10532108B2 - Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof
Source: Google Patents
URL
Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands
Source: PubMed (Bioorganic & Medicinal Chemistry)
URL:[Link]
A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Phenyl-2-aminomethyl-1,2,3,4-tetrahydroquinolines
Source: Università degli Studi di Urbino Carlo Bo (Journal of Medicinal Chemistry)
URL:[Link]
International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors
Source: PMC (Pharmacological Reviews)
URL:[Link]
5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum
Source: PubMed
URL:[Link]
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol: A Critical Pharmacophoric Precursor for Multi-Target Serotonin and Dopamine Receptor Ligands
Executive Summary The pursuit of novel atypical antipsychotics and neuroprotective agents heavily relies on the design of multi-target ligands capable of modulating aminergic G protein-coupled receptors (GPCRs), specific...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of novel atypical antipsychotics and neuroprotective agents heavily relies on the design of multi-target ligands capable of modulating aminergic G protein-coupled receptors (GPCRs), specifically the serotonin (5-HT
1A
, 5-HT
2A
) and dopamine (D
2
, D
3
) receptors[1]. At the core of many of these synthetic campaigns lies a highly versatile building block: (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 144265-41-8)[2].
Unlike traditional tryptamine derivatives that are functionalized at the C3 position of the indole ring, derivatives synthesized from this C2-hydroxymethyl precursor exhibit distinct spatial geometries. This whitepaper provides an in-depth technical analysis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, detailing its structural rationale, synthetic utility in generating advanced aminergic ligands (such as KAD22 and the D2AAK/SERAAK series), and the pharmacological causality behind its design[3][4].
Structural Rationale and Pharmacophore Mapping
The rational design of GPCR ligands requires precise spatial alignment of hydrogen bond acceptors, lipophilic domains, and basic amines. (5-Methoxy-1-methyl-1H-indol-2-yl)methanol serves as an optimal scaffold due to three distinct structural features:
The 5-Methoxy Group: Endogenous serotonin (5-hydroxytryptamine) utilizes its 5-hydroxyl group to form critical hydrogen bonds with serine and threonine residues in the orthosteric binding pockets of 5-HT receptors. The 5-methoxy substitution mimics this interaction by acting as a strong hydrogen bond acceptor while significantly increasing the lipophilicity of the molecule. This modification enhances blood-brain barrier (BBB) penetrability and protects the molecule from rapid phase II metabolism (glucuronidation)[5].
The N1-Methyl Group: Unsubstituted indoles are susceptible to oxidative degradation and rapid clearance. Methylation at the N1 position eliminates the hydrogen bond donor capacity of the indole nitrogen, which alters the binding pose within the highly conserved aspartate-rich pockets of aminergic GPCRs. This steric bulk often shifts the functional profile of the resulting ligand from an agonist to a partial agonist or antagonist—a highly desirable trait for antipsychotic efficacy[6][7].
The C2-Hydroxymethyl Handle: Natural serotonergic ligands are typically C3-substituted. By utilizing a C2-hydroxymethyl handle, synthetic chemists can attach bulky arylpiperazine moieties (a classic GPCR pharmacophore) at the 2-position. This forces the molecule into a non-classical binding conformation, allowing it to occupy both the orthosteric site and secondary allosteric pockets, thereby achieving multi-target affinity[8].
Synthetic Workflows: From Precursor to Active Ligand
To convert (5-Methoxy-1-methyl-1H-indol-2-yl)methanol into a potent receptor ligand like KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole), a two-step synthetic workflow is employed: selective oxidation followed by reductive amination[8].
Experimental Protocol: Synthesis of KAD22
Step 1: Selective Oxidation to the Aldehyde
Causality: The primary alcohol must be converted to an electrophilic carbonyl to facilitate carbon-nitrogen bond formation. Mild oxidants are required to prevent the oxidative cleavage of the electron-rich indole ring.
Preparation: Dissolve 1.0 equivalent of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Oxidation: Add 5.0 equivalents of activated Manganese Dioxide (MnO
2
) or 1.2 equivalents of Dess-Martin periodinane (DMP).
Self-Validation: Stir the suspension at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The disappearance of the highly polar alcohol spot and the appearance of a UV-active, less polar spot confirms conversion.
Isolation: Filter the mixture through a pad of Celite to remove manganese salts. Concentrate the filtrate in vacuo to yield 5-methoxy-1-methyl-1H-indole-2-carbaldehyde. Confirm the presence of the aldehyde proton via
1
H-NMR (
∼
9.8 ppm).
Step 2: Reductive Amination with Arylpiperazine
Causality: The aldehyde is reacted with a secondary amine (e.g., 1-(2-hydroxyphenyl)piperazine) to form an iminium ion intermediate, which is subsequently reduced to yield the stable tertiary amine target.
Imine Formation: Dissolve the isolated aldehyde (1.0 eq) and 1-(2-hydroxyphenyl)piperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to lower the pH (
∼
5.0), accelerating iminium ion formation.
Reduction: After 2 hours of stirring, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)
3
) portion-wise. This specific reducing agent is chosen because it selectively reduces the iminium ion without reducing the unreacted aldehyde.
Completion & Purification: Stir for 12 hours. Quench the reaction with saturated aqueous NaHCO
3
to neutralize the acid and destroy excess hydride. Extract the aqueous layer with DCM, dry the combined organic layers over Na
2
SO
4
, and purify via silica gel flash chromatography to isolate the final ligand, KAD22[8].
Caption: Workflow for the synthesis of multi-target GPCR ligand KAD22 from the 2-hydroxymethyl indole precursor.
Pharmacological Profiling and Receptor Binding
Derivatives synthesized from the 5-methoxy-1-methylindole scaffold have demonstrated profound polypharmacology. Research by Kaczor et al. has highlighted several lead compounds, notably D2AAK1 and SERAAK1 , which exhibit nanomolar affinities across multiple aminergic receptors[1][4].
The placement of the arylpiperazine at the C2 position, facilitated by the methanol precursor, allows the basic nitrogen of the piperazine to interact with the highly conserved Asp
3.32
residue in the transmembrane domain 3 (TM3) of the 5-HT
2A
and D
2
receptors, while the 5-methoxy-indole core anchors into the hydrophobic pocket formed by TM5 and TM6[7].
Table 1: Binding Affinities of 5-Methoxy-1-Methylindole Derivatives
Ligand / Derivative
Target Receptor
Affinity (
Ki
, nM)
Functional Activity
Pharmacological Application
D2AAK1
Dopamine D
2
58
Antagonist
Antipsychotic / Pro-cognitive
D2AAK1
Serotonin 5-HT
1A
125
Partial Agonist
Anxiolytic
D2AAK1
Serotonin 5-HT
2A
358
Antagonist
Antipsychotic
SERAAK1
Serotonin 5-HT
2A
Nanomolar
Orthosteric Binder
Antidepressant / Anxiolytic
KAD22
D
2
/ 5-HT
Multi-target
Modulator / Antioxidant
Neuroprotective / Parkinson's
5-Methoxyharmalan
Serotonin 5-HT
2A
86 - 137
Modulator
Pharmacological Tool
Data synthesized from in vitro radioligand competition binding assays[1][4][5].
When ligands derived from (5-Methoxy-1-methyl-1H-indol-2-yl)methanol bind to the 5-HT
2A
receptor, they modulate the canonical G
αq
/11 signaling cascade. As antagonists or partial agonists, these compounds prevent the overactivation of Phospholipase C (PLC
β
), thereby stabilizing intracellular calcium levels and preventing excitotoxicity—a key mechanism underlying their neuroprotective properties[9].
Caption: Modulation of the 5-HT2A receptor Gq-PLC signaling cascade by 5-methoxy-1-methylindole derived ligands.
Conclusion and Future Directions
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is far more than a simple chemical reagent; it is a highly specialized pharmacophoric precursor. By providing a synthetic handle at the C2 position while maintaining the critical 5-methoxy and N-methyl groups, it enables the rapid generation of diverse, multi-target aminergic ligands. Compounds derived from this scaffold, such as KAD22 and D2AAK1, have shown immense promise in preclinical models for treating complex polygenic disorders like schizophrenia, anxiety, and neurodegenerative diseases[9][10]. Future drug discovery efforts will likely focus on leveraging this precursor to develop biased GPCR ligands that selectively activate neurotrophic pathways (e.g.,
β
-arrestin recruitment) while avoiding the G-protein pathways responsible for adverse side effects.
References
MolCore. "144265-41-8 | (5-Methoxy-1-methyl-1H-indol-2-yl)methanol." MolCore Chemical Database.2
Kaczor, A. A., et al. "5-Methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1Hindole (KAD22) with Antioxidant Activity." Letters in Organic Chemistry, 2022. 3
Kaczor, A. A., et al. "Structure-Based Virtual Screening for Dopamine D2 Receptor Ligands as Potential Antipsychotics." ChemMedChem, 2016. 1
Zięba, A., et al. "Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand." Molecules, 2025. 4
Koszła, O., et al. "Screening and Structure–Activity Relationship of D2AAK1 Derivatives for Potential Application in the Treatment of Neurodegenerative Diseases." MDPI, 2022.9
Koszła, O., et al. "The Antipsychotic D2AAK1 as a Memory Enhancer for Treatment of Mental and Neurodegenerative Diseases." PubMed, 2020. 10
A Comprehensive Technical Guide to the Safe Handling and Synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety, handling, and synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol. As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol. As a Senior Application Scientist, the following information is synthesized from established principles of chemical safety and extrapolated from data on structurally related indole derivatives, due to the limited specific data on this particular compound. This document is intended to empower researchers with the knowledge to work with this compound safely and effectively.
Chemical and Physical Properties
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds.[1][2] The methoxy and methyl substitutions on the indole ring, along with the methanol group at the 2-position, influence its chemical reactivity and physical properties. While specific experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from similar compounds.
A comprehensive approach to PPE is critical when handling this and other indole derivatives.
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166.[6][9] A face shield may be necessary for splash-prone operations.[10]
Skin Protection:
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use.[10][11] Use proper glove removal technique to avoid skin contact.[10]
Lab Coat: A flame-retardant lab coat is mandatory.
Clothing: Wear long pants and closed-toe shoes.
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust or aerosols, especially in the absence of adequate engineering controls.[6][11]
Engineering Controls
Ventilation: Work in a well-ventilated area.[5][7] The use of a chemical fume hood is strongly recommended for all manipulations of this compound.[12]
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9][13]
Safe Handling and Storage
Handling
Avoid contact with skin, eyes, and clothing.[8][10]
Protect from light, as some indole derivatives are light-sensitive.[5][13]
Store locked up or in an area accessible only to qualified personnel.[5][13]
Synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
A plausible and efficient synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol involves the reduction of the corresponding aldehyde, 5-methoxy-1-methyl-1H-indole-2-carbaldehyde. This aldehyde is commercially available from suppliers like Sigma-Aldrich. The reduction of an aldehyde to a primary alcohol is a standard and well-understood transformation in organic chemistry.
Proposed Synthetic Workflow
Caption: Proposed synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Sodium borohydride (NaBH₄)
Methanol (reagent grade)
Deionized water
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1-methyl-1H-indole-2-carbaldehyde (1.0 equivalent) in methanol.
Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Slowly add deionized water to the reaction mixture to quench the excess sodium borohydride.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Extract the aqueous residue with ethyl acetate (3 times).
Washing: Combine the organic layers and wash with deionized water, followed by brine.
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Reactivity and Stability
Stability: The compound is expected to be stable under standard ambient conditions (room temperature) when stored properly.[5] However, indole derivatives can be sensitive to air and light.[5]
Reactivity:
Avoid strong oxidizing agents, as they can react violently with indole compounds.[5][13]
The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification.
The indole ring is electron-rich and can participate in electrophilic substitution reactions.
Toxicological Information
Specific toxicological data for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is not available. The information below is based on data for indole and related methoxyindoles.
Acute Toxicity: Indole is harmful if swallowed, with an oral LD50 of 1 g/kg in rats.[6] It is toxic in contact with skin, with a dermal LD50 of 790 mg/kg in rabbits.[6] 5-Methoxyindole has an intraperitoneal LD50 of 370 mg/kg in mice.[14]
Skin and Eye Irritation: Indole and its derivatives are known to cause skin and eye irritation.[6][8][15]
Respiratory Irritation: Inhalation may cause irritation to the mucous membranes and upper respiratory tract.[6][8][15]
Chronic Effects: Animal studies on indole have reported the development of tumors, but it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[6]
Emergency Procedures
First Aid Measures
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][16] If not breathing, give artificial respiration.[9] Seek medical attention.[6]
In Case of Skin Contact: Immediately take off all contaminated clothing.[5] Rinse the skin with plenty of water and soap.[10][13] Seek medical attention if irritation persists.[8]
In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][13] Remove contact lenses if present and easy to do.[5] Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention from an ophthalmologist.[5]
If Swallowed: Do NOT induce vomiting.[6] Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately.[13]
Spill and Leak Procedures
Personal Precautions: Evacuate personnel to a safe area.[13] Wear appropriate PPE as described in Section 2.1.[11] Avoid dust formation.[5][13]
Environmental Precautions: Prevent the product from entering drains.[5][10]
Methods for Cleaning Up: Carefully sweep or scoop up the spilled material and place it in a suitable container for disposal.[5][11] Clean the affected area thoroughly.[5]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10][11]
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[6][7]
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[5][13][16] Do not allow it to enter the environment.[5]
Logical Decision-Making in Handling
Caption: Decision-making workflow for handling (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
References
Material Safety Data Sheet - Indole, 99+%. Cole-Parmer. [Link]
[Toxicological characteristic of indole as a basis for its hygienic regulation]. PubMed. [Link]
Indole Detection Reagent - Safety Data Sheet. Neogen. [Link]
The information in this document should be made available to all who may handle the product. - SAFETY DATA SHEET. A. G. Layne, Inc.[Link]
Indole GHS SDS MSDS Sheet. Anjanee Chemical Industries. [Link]
An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. MDPI. [Link]
Safety Data Sheet: 5-Methoxyindole. Carl ROTH. [Link]
Safety Data Sheet: Indole-3-propionic acid. Carl ROTH. [Link]
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. University of Johannesburg. [Link]
5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]
Selective Enzymatic Reduction of Aldehydes. MDPI. [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and ADC Development Professionals
Compound Classification: Reactive Pharmaceutical Intermediate / Privileged Scaffold
Executive Summary
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 144265-41-8) is a highly versatile, electron-rich heteroaromatic building block. While standard Material Safety Data Sheets (MSDS) classify it simply as a generic irritant, this superficial categorization fails to address the underlying chemical causality of its hazards. In modern drug discovery, particularly in the synthesis of Pyrrolobenzodiazepine (PBD) prodrugs and Antibody-Drug Conjugates (ADCs)[1], this compound serves as a critical precursor.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between material safety and synthetic utility. By understanding the mechanistic behavior of indole-2-methanols—specifically their propensity to form highly electrophilic azafulvenium intermediates under acidic conditions[2]—researchers can simultaneously mitigate exposure risks and optimize their synthetic workflows.
Physicochemical Profiling & Hazard Identification
To design safe handling protocols and effective reactions, we must first establish the quantitative baseline of the material[3].
Table 1: Physicochemical Properties
Property
Value / Specification
CAS Registry Number
144265-41-8
Molecular Formula
C₁₁H₁₃NO₂
Molecular Weight
191.23 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in CH₂Cl₂, EtOAc, DMF, DMSO; Insoluble in H₂O
Storage Requirements
2–8 °C, sealed under inert gas (Ar/N₂), strictly dry
Table 2: GHS Hazard Specifications & Causality
GHS Code
Hazard Statement
Mechanistic Causality
H302
Harmful if swallowed
Rapid absorption and covalent binding to gastric mucosal proteins.
H315
Causes skin irritation
Electrophilic cross-linking with nucleophilic amino acids (e.g., cysteine) in the stratum corneum.
H319
Causes serious eye irritation
High affinity for aqueous/lipid interfaces in the cornea; rapid localized pH changes upon degradation.
H335
May cause respiratory irritation
Fine dust inhalation leads to localized azafulvenium formation in the slightly acidic mucosal lining.
Mechanistic Toxicology: The Azafulvenium Pathway
Standard safety data sheets dictate "avoid strong acids," but rarely explain why. The hazard profile of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is entirely dictated by its electronic structure.
The indole nitrogen (even when methylated) strongly donates electron density into the aromatic ring. In the presence of Brønsted or Lewis acids, the C2-hydroxyl group is protonated and eliminated as water. This dehydration generates a vinylogous iminium ion, commonly known as an azafulvenium intermediate or indole-2-methide [2].
This intermediate is a potent, indiscriminate electrophile. In a biological context (accidental exposure), it rapidly alkylates nucleophilic residues (thiols, amines) in proteins, triggering the inflammatory responses classified under H315 and H319. In a chemical storage context, ambient moisture and trace acidity cause the compound to self-polymerize into a dark, intractable tar. Therefore, acid-free, cold storage is not just a recommendation; it is a structural necessity.
Fig 1: Hazard mechanism and exposure response workflow for indole-2-methanol derivatives.
Synthetic Utility in Drug Development
In the development of targeted therapeutics, particularly Pyrrolobenzodiazepine (PBD) dimers used in ADCs, the (5-Methoxy-1-methyl-1H-indol-2-yl)methanol scaffold is frequently utilized to construct self-immolative linkers or DNA-alkylating warheads[1].
Depending on the synthetic goal, the C2-hydroxymethyl group is typically directed down one of two pathways:
Controlled Oxidation: Conversion to the stable indole-2-carbaldehyde for subsequent reductive amination or olefination.
Halogenation: Conversion to a highly reactive 2-(chloromethyl)indole, which serves as a potent alkylating agent for conjugating the PBD core.
Fig 2: Synthetic activation pathways for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Self-Validating Experimental Protocols
To ensure reproducibility and safety, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow the chemist to verify the reaction's success in real-time, preventing the dangerous accumulation of reactive intermediates.
Protocol A: Controlled Oxidation to 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Causality of Reagent Choice: Strong oxidants (e.g., KMnO₄, Jones reagent) will cleave the electron-rich pyrrole ring. Activated Manganese(IV) Oxide (MnO₂) is chosen because it selectively oxidizes allylic/benzylic alcohols under strictly neutral conditions, preventing acid-catalyzed degradation.
Step-by-Step Methodology:
Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 eq (1.0 g, 5.23 mmol) of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol in 25 mL of anhydrous CH₂Cl₂.
Addition: Add 10.0 eq (4.54 g, 52.3 mmol) of activated MnO₂ in a single portion. Stir vigorously at room temperature (20 °C).
Self-Validation (IPC 1 - TLC): After 4 hours, spot the reaction on a silica TLC plate (Eluent: Hexane/EtOAc 7:3).
Validation: The starting material (
Rf≈0.2
) stains brown with
p
-anisaldehyde. The product (
Rf≈0.6
) is strongly UV-active and stains bright orange/red.
Self-Validation (IPC 2 - LC-MS): Pull a 10
μ
L aliquot, filter through a syringe filter, and inject. Look for the disappearance of
m/z
192.2
[M+H]+
and the appearance of
m/z
190.2
[M+H]+
.
Workup: Once complete, filter the black suspension through a pad of Celite to remove manganese salts. Wash the pad with 50 mL of EtOAc. Concentrate the filtrate under reduced pressure to yield the stable aldehyde.
Protocol B: Base-Buffered Chlorination (Preparation of Alkylating Agent)
Causality of Reagent Choice: Thionyl chloride (SOCl₂) generates HCl as a byproduct. If left unbuffered, this HCl will immediately catalyze the polymerization of the indole via the azafulvenium mechanism. Triethylamine (Et₃N) is added to neutralize the HCl in situ, preserving the integrity of the 2-(chloromethyl)indole product[1].
Step-by-Step Methodology:
Setup: Dissolve 1.0 eq (1.0 g, 5.23 mmol) of the starting material in 20 mL of anhydrous CH₂Cl₂. Add 1.5 eq (1.09 mL, 7.84 mmol) of Et₃N. Cool the flask to 0 °C in an ice bath.
Addition: Dropwise, add 1.2 eq (0.45 mL, 6.27 mmol) of SOCl₂ over 10 minutes. The solution will darken. Stir for 30 minutes at 0 °C.
Self-Validation (IPC - Trapping Assay): Because the 2-(chloromethyl)indole is too reactive for standard LC-MS (it will react with the HPLC solvents/column), pull a 20
μ
L aliquot and quench it into 1 mL of anhydrous Methanol containing a drop of Et₃N.
Validation: Run LC-MS on this quenched sample. You should observe the methyl ether mass (
m/z
206.2
[M+H]+
), proving the reactive chloride was successfully formed and is competent for nucleophilic attack.
Workup: Quench the main reaction by pouring it into 50 mL of ice-cold saturated NaHCO₃ (aq). Extract rapidly with cold CH₂Cl₂. Dry over Na₂SO₄, filter, and concentrate without heating. Use the resulting electrophile immediately in the next step of your PBD synthesis.
References
Google Patents. "Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof." US Patent US10532108B2.
The Journal of Organic Chemistry. "Structure and Reactivity of Indolylmethylium Ions: Scope and Limitations in Synthetic Applications." ACS Publications. Available at:[Link]
Asian Journal of Organic Chemistry. "Brønsted Acid Catalyzed (3+2)‐Cycloaddition of Thioketones and Indole‐2‐Carbinols." Wiley Online Library. Available at:[Link]
Unlocking the Chemical Space of Indole Alkaloids: From Historical Discovery to Synthetic Biology Reconstitution
I. Executive Summary As a Senior Application Scientist in natural product drug discovery, I have observed that indole alkaloids represent one of the most structurally diverse and pharmacologically privileged classes of s...
Author: BenchChem Technical Support Team. Date: March 2026
I. Executive Summary
As a Senior Application Scientist in natural product drug discovery, I have observed that indole alkaloids represent one of the most structurally diverse and pharmacologically privileged classes of secondary metabolites. Characterized by a bicyclic indole heterocycle, these compounds frequently mimic endogenous monoamine neurotransmitters (such as serotonin and tryptamine), granting them exceptional affinity for G-protein coupled receptors (GPCRs) and ion channels. This whitepaper provides an in-depth technical analysis of the discovery history, biosynthetic logic, and modern metabolic engineering workflows required to harness and scale novel indole alkaloids for pharmaceutical development.
II. Historical Trajectory of Indole Alkaloid Discovery
The transition of indole alkaloids from traditional pharmacognosy to modern oncology and psychiatry is a cornerstone of natural product chemistry. The systematic isolation of these compounds began in 1818 when French pharmacists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the neurotoxin strychnine from Strychnos nux-vomica1[1].
The mid-20th century marked a golden era for indole alkaloid discovery. In 1952, the antihypertensive agent reserpine was isolated from Rauvolfia serpentina, and by 1958, the dimeric monoterpene indole alkaloids (MIAs) vinblastine and vincristine were discovered in Catharanthus roseus2[2]. Concurrently, the isolation of psilocybin from Psilocybe mushrooms in 1958 opened new frontiers in the treatment of neuropsychiatric disorders3[3].
Table 1: Historical Milestones and Pharmacological Profiles of Key Indole Alkaloids
Compound
Discovery Year
Natural Source
Pharmacological Class
Target / Mechanism
Strychnine
1818
Strychnos nux-vomica
Neurotoxin
Glycine receptor antagonist
Reserpine
1952
Rauvolfia serpentina
Antihypertensive
VMAT inhibitor
Vinblastine
1958
Catharanthus roseus
Antineoplastic
Tubulin polymerization inhibitor
Psilocybin
1958
Psilocybe spp.
Psychedelic
5-HT2A receptor agonist
III. The Biosynthetic Architecture of Monoterpene Indole Alkaloids (MIAs)
The structural complexity of MIAs arises from a highly conserved, yet intensely branched, biosynthetic pathway. The central dogma of MIA biosynthesis dictates that all ~3,000 known MIAs derive from a single universal precursor: strictosidine4[4].
Strictosidine is formed via the stereoselective Pictet-Spengler condensation of tryptamine (derived from L-tryptophan) and the iridoid secologanin (derived from geranyl pyrophosphate). This critical condensation is catalyzed by strictosidine synthase (STR). Following strictosidine formation, the pathway diverges. A pivotal branch point involves the reactive intermediate dehydrosecodine. Through the action of dihydroprecondylocarpine acetate synthase (DPAS) and specific cyclases like catharanthine synthase (CS) and tabersonine synthase (TS), dehydrosecodine is routed into distinct structural scaffolds such as the iboga-type and aspidosperma-type alkaloids5[5].
Caption: Biosynthetic pathway of Monoterpene Indole Alkaloids highlighting strictosidine.
IV. Systems-Level Engineering: Overcoming the Supply Bottleneck
A major limitation in MIA drug development is their notoriously low natural abundance; for instance, vinblastine accumulates to merely ~0.0005% dry weight in C. roseus6[6]. Because total chemical synthesis is economically unviable due to dense stereocenters, metabolic engineering in heterologous hosts has become the industry standard.
Recent breakthroughs have successfully reconstituted the entire 14-enzyme strictosidine pathway in Nicotiana benthamiana. A critical causality discovered during this reconstitution was the necessity of a major latex protein-like enzyme (MLPL) from Nepeta (catmint). Without MLPL, the reactive enol product of iridoid synthase (ISY) shunts into non-productive side reactions. By co-expressing MLPL, metabolic flux is forced toward secologanin, enabling high-yield strictosidine accumulation 6[6].
V. Validated Methodologies: Transient Reconstitution Protocol
To ensure scientific integrity and reproducibility, metabolic engineering requires rigorous, self-validating protocols. Below is the standardized workflow for transiently reconstituting the MIA pathway in N. benthamiana, combining technical execution with the causality behind each experimental choice.
Step 1: Genetic Construct Design and Agrobacterium Transformation
Action: Clone the 14 pathway genes (including TDC, GES, G8H, ISY, MLPL, and STR) into standardized modular vectors (e.g., Golden Braid) under strong constitutive promoters (CaMV 35S). Transform these constructs into Agrobacterium tumefaciens strain GV3101.
Causality: Multi-gene pathways require standardized, modular assembly to ensure stoichiometric expression of pathway enzymes. Unequal expression levels often lead to the toxic accumulation of reactive intermediates (like dehydrosecodine), which can induce leaf necrosis and halt alkaloid production.
Step 2: Agroinfiltration and Co-Expression
Action: Resuspend the Agrobacterium strains in an infiltration buffer containing 10 mM MES, 10 mM MgCl2, and 150 µM acetosyringone. Mix the strains at equal optical densities (OD600 = 0.1 per strain) and infiltrate into the abaxial surface of 4-week-old N. benthamiana leaves using a needleless syringe.
Causality: Acetosyringone is a phenolic compound that mimics plant wounding. Its inclusion is critical as it activates the Vir operon of Agrobacterium, drastically facilitating T-DNA transfer efficiency into the plant cells.
Self-Validation Checkpoint: Always co-infiltrate a separate leaf on the same plant with an empty-vector Agrobacterium strain. This acts as a negative control, proving that any detected MIAs are strictly the result of the engineered pathway and not a byproduct of endogenous plant stress responses triggered by the bacterial infection.
Step 3: Metabolite Extraction and LC-MS/MS Quantification
Action: Harvest leaves 5 days post-infiltration. Lyophilize the tissue, then extract using 80% methanol (v/v) containing 0.1% formic acid. Analyze the extract via LC-MS/MS using a C18 reverse-phase column.
Causality: MIAs are basic compounds. Using a slightly acidic methanolic solvent ensures the alkaloids become protonated, maximizing their solubility in the polar phase and improving ionization efficiency during mass spectrometry.
Self-Validation Checkpoint: Spike the extraction buffer with a known concentration of an internal standard (e.g., ajmaline, assuming it is not produced by your specific pathway) prior to tissue homogenization. This self-validates the extraction efficiency and allows you to mathematically correct for matrix effects and ion suppression during the MS run.
VI. References
1.4 - Journal of Pure and Applied Microbiology
2.6 - bioRxiv
3.5 - ACS Chemical Biology
4. - PMC
5.3 - MDPI
6. - EBSCO
Application Note: Step-by-Step Synthesis and Validation of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
Executive Summary (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a high-value synthetic intermediate prominently utilized in medicinal chemistry. It serves as a critical building block in the design of pyrrolobenzodiazepi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a high-value synthetic intermediate prominently utilized in medicinal chemistry. It serves as a critical building block in the design of pyrrolobenzodiazepine (PBD) prodrugs, antibody-drug conjugates (ADCs)[1], and various allosteric modulators targeting complex protein-protein interactions such as Mcl-1[2]. This application note provides a comprehensive, two-step synthetic protocol starting from the commercially available ethyl 5-methoxy-1H-indole-2-carboxylate. The workflow is designed for high regioselectivity, scalable isolation, and incorporates self-validating analytical checkpoints to ensure reproducibility.
Mechanistic Rationale & Pathway Design
The synthesis relies on two fundamental transformations: an electrophilic N-alkylation followed by a nucleophilic hydride reduction.
Step 1: Regioselective N-Methylation. The indole nitrogen possesses a weakly acidic proton (pKa ~16.2 in DMSO). Utilizing a mild base such as potassium carbonate (
K2CO3
) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) selectively deprotonates the N-H bond without causing premature hydrolysis of the C2-ethyl ester. DMF is specifically chosen for its ability to solvate the potassium cation, leaving the indole anion highly nucleophilic. Subsequent
SN2
attack on methyl iodide (MeI) yields the N-methylated intermediate exclusively[3].
Step 2: Hydride Reduction of the Ester. The C2-ester is reduced to a primary alcohol using Lithium Aluminum Hydride (
LiAlH4
) in anhydrous Tetrahydrofuran (THF).
LiAlH4
is a powerful reducing agent; conducting the reaction at 0 °C is critical to control the exothermic hydride transfer, preventing over-reduction or nucleophilic ring-opening side reactions. The reaction is terminated using a precise stoichiometric quench (the Fieser method) to convert the aluminum complexes into granular, easily filterable salts, preventing the formation of untreatable emulsions[4].
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.
Reagent / Compound
MW ( g/mol )
Eq.
Amount
Moles
Function
Ethyl 5-methoxy-1H-indole-2-carboxylate
219.24
1.00
10.0 g
45.6 mmol
Starting Material
Potassium Carbonate (
K2CO3
)
138.21
2.00
12.6 g
91.2 mmol
Base
Methyl Iodide (MeI)
141.94
1.50
4.25 mL
68.4 mmol
Alkylating Agent
N,N-Dimethylformamide (DMF)
73.09
-
50.0 mL
-
Solvent
Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate
233.27
1.00
9.5 g
40.7 mmol
Intermediate
Lithium Aluminum Hydride (
LiAlH4
)
37.95
2.00
3.09 g
81.4 mmol
Reducing Agent
Anhydrous Tetrahydrofuran (THF)
72.11
-
100.0 mL
-
Solvent
Experimental Protocols
Protocol A: Synthesis of Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate
System Preparation: Equip a 250 mL round-bottom flask with an oval magnetic stir bar and a nitrogen gas inlet to maintain an inert atmosphere.
Reagent Suspension: Add Ethyl 5-methoxy-1H-indole-2-carboxylate (10.0 g, 45.6 mmol) and anhydrous
K2CO3
(12.6 g, 91.2 mmol) to 50 mL of anhydrous DMF. Stir to create a uniform suspension.
Alkylation: Cool the reaction vessel to 0 °C using an ice-water bath. Add Methyl iodide (4.25 mL, 68.4 mmol) dropwise over 10 minutes via a syringe.
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 24–48 hours. Causality: The heterogeneous nature of the
K2CO3
suspension requires prolonged, vigorous stirring to ensure complete deprotonation and conversion[3].
Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1). The N-methylated intermediate will elute slightly higher (less polar, higher
Rf
) than the N-H starting material.
Workup & Isolation: Pour the reaction mixture into 200 mL of ice-cold distilled water. This quenches unreacted MeI and precipitates the organic product. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers extensively with brine (3 x 50 mL) to partition and remove residual DMF.
Concentration: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to afford the intermediate as a pale-yellow solid (Expected Yield: ~85-90%).
Protocol B: Synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
System Preparation: Flame-dry a 500 mL two-neck round-bottom flask, equip it with a pressure-equalizing dropping funnel, and purge continuously with nitrogen.
Hydride Suspension: Carefully suspend
LiAlH4
(3.09 g, 81.4 mmol) in 50 mL of anhydrous THF and cool to 0 °C.
Substrate Addition: Dissolve the intermediate from Protocol A (9.5 g, 40.7 mmol) in 50 mL of anhydrous THF. Transfer this to the dropping funnel and add it dropwise to the
LiAlH4
suspension over 30 minutes. Causality: Dropwise addition controls the exothermic evolution of hydrogen gas and prevents thermal degradation of the indole core[4].
Reaction Propagation: Stir the mixture at 0 °C for 30 to 60 minutes.
Self-Validating Checkpoint (TLC): Verify complete ester reduction via TLC (Hexanes:Ethyl Acetate 1:1). The primary alcohol product will appear as a significantly more polar spot (lower
Rf
) compared to the ester intermediate.
Fieser Quench (Critical Safety & Yield Step): Dilute the mixture with an additional 50 mL of THF. While maintaining the temperature at 0 °C, sequentially and carefully add:
3.1 mL of distilled
H2O
(dropwise)
3.1 mL of 15% aqueous NaOH
9.3 mL of distilled
H2O
Causality: This precise stoichiometric ratio forces the aluminum byproducts to precipitate as a dense, white, granular solid rather than a viscous emulsion, trapping impurities and allowing for near-quantitative recovery of the alcohol.
Isolation: Stir vigorously for 15 minutes until the salts are completely white and granular. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (2 x 50 mL) to extract any trapped product.
Final Concentration: Concentrate the filtrate under reduced pressure to yield the target (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Process Visualization
Workflow for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol synthesis via methylation and reduction.
Analytical Validation
To validate the structural integrity of the synthesized (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, the following spectroscopic markers should be confirmed:
1H NMR (CDCl3, 400 MHz): Disappearance of the ethyl ester signals (quartet at ~4.4 ppm and triplet at ~1.4 ppm). Appearance of a singlet integrating to 2H at ~4.7 ppm corresponding to the newly formed hydroxymethyl group (
−CH2OH
). The N-methyl group will appear as a sharp singlet at ~3.7-3.8 ppm, overlapping or closely adjacent to the 5-methoxy singlet (~3.8-3.9 ppm).
IR Spectroscopy: Complete loss of the strong ester carbonyl stretch (
C=O
) at ~1715
cm−1
and the appearance of a broad hydroxyl stretch (O-H) in the 3200–3400
cm−1
region.
References[1] Title: Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof (US10532108B2)
Source: Google Patents
URL:[2] Title: Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link][3] Title: From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes
Source: National Institutes of Health (PMC)
URL:[Link][4] Title: Synthesis of Cytotoxic Quino[4,3-b]carbazole Frameworks through an Intramolecular Diels–Alder Reaction
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Application Note: A Robust Protocol for the Lithium Aluminum Hydride (LiAlH₄) Reduction of Indole-2-carboxylates
Introduction: The Strategic Importance of 2-(Hydroxymethyl)indoles The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic ph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 2-(Hydroxymethyl)indoles
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, 2-(hydroxymethyl)indoles are valuable synthetic intermediates, serving as precursors for a wide array of more complex, biologically active molecules. The reduction of readily available indole-2-carboxylates to their corresponding primary alcohols is a fundamental and critical transformation in the synthesis of these important building blocks.
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent capable of converting esters to primary alcohols with high efficiency.[3] Unlike milder reagents such as sodium borohydride, LiAlH₄ possesses the requisite reactivity to reduce the relatively stable ester functionality.[3] This application note provides a detailed, field-proven protocol for the LiAlH₄-mediated reduction of indole-2-carboxylates. It delves into the causality behind experimental choices, offers a self-validating system for researchers, and is grounded in authoritative references to ensure scientific integrity.
Scientific Rationale and Mechanistic Overview
The reduction of an ester by LiAlH₄ proceeds through a well-established two-step hydride addition mechanism.[3] First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding a primary alkoxide.[3] A subsequent aqueous workup protonates the alkoxide to afford the final primary alcohol.
Crucially for this application, the indole nucleus itself is generally stable to the action of nucleophilic reducing agents like LiAlH₄ under standard conditions.[2] The primary reaction occurs selectively at the C-2 ester group. However, it is important to note that the acidic proton on the indole nitrogen (N-H) will react with LiAlH₄ in an acid-base reaction, consuming one equivalent of the hydride and producing hydrogen gas.[4] This necessitates the use of an excess of the reducing agent to ensure complete reduction of the ester.
Experimental Protocol: From Indole-2-carboxylate to 2-(Hydroxymethyl)indole
This protocol is a general method adaptable to a range of substituted indole-2-carboxylates.
Materials and Equipment
Indole-2-carboxylate substrate
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
20% aqueous potassium hydroxide (KOH) solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Petroleum ether
Two-necked round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Ice bath
Dropping funnel or powder funnel
Büchner funnel and filter flask
Rotary evaporator
Apparatus for flash column chromatography
Step-by-Step Procedure
Reaction Setup:
Under an inert atmosphere (N₂ or Ar), charge a dry two-necked round-bottom flask with anhydrous THF (20 mL for a 10 mmol scale reaction) and LiAlH₄ (1.56 equivalents relative to the indole-2-carboxylate).
Equip the flask with a magnetic stir bar.
Cool the stirred suspension to 0 °C using an ice bath.
Addition of the Indole-2-carboxylate:
Carefully add the indole-2-carboxylate substrate (10.0 mmol) to the cooled LiAlH₄ suspension in portions. This can be done as a solid via a powder funnel or as a solution in a minimal amount of anhydrous THF via a dropping funnel. The addition should be controlled to manage the initial exotherm and hydrogen evolution from the reaction with the indole N-H.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Reaction Monitoring:
Stir the reaction at room temperature for approximately 2 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching and Work-up:
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
CAUTION: The following quenching procedure is highly exothermic and produces hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood.
Slowly and dropwise, add 20 mL of THF, followed by the cautious addition of 1.1 mL of a 20% aqueous KOH solution.[1]
Stir the resulting mixture vigorously for 10 minutes. A granular precipitate of aluminum salts should form.
Isolation and Purification:
Filter the mixture through a Büchner funnel.
Transfer the collected solid back to a flask and extract with refluxing THF (20 mL) to recover any product adsorbed onto the salts. Filter this suspension and combine the filtrates.
Wash the combined organic filtrates with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., starting from 5:1 petroleum ether/EtOAc), to yield the pure (1H-indol-2-yl)methanol.[1]
Process Visualization
The following diagram illustrates the general workflow for the reduction of indole-2-carboxylates.
Caption: General workflow for the LiAlH₄ reduction.
Data Summary: Representative Reductions
The following table summarizes typical results for the reduction of various substituted indole-2-carboxylates using the described protocol.[1]
Lithium aluminum hydride is a highly reactive and dangerous compound that requires strict safety protocols.
Water Reactivity: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and anhydrous solvents must be used.[5]
Handling: Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon). Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[5]
Quenching: The quenching of excess LiAlH₄ is extremely exothermic. The quenching agent must be added slowly and dropwise to a cooled reaction mixture to control the rate of reaction and gas evolution.
Fire Safety: Do not use water or carbon dioxide fire extinguishers on a LiAlH₄ fire. A Class D dry powder extinguisher (for combustible metals) or dry sand should be used.[5]
Conclusion
The reduction of indole-2-carboxylates using lithium aluminum hydride is a highly effective and reliable method for the synthesis of 2-(hydroxymethyl)indoles. By understanding the reaction mechanism, adhering to a carefully controlled protocol, and observing strict safety precautions, researchers can confidently and efficiently produce these valuable synthetic intermediates. The protocol detailed herein provides a robust framework for this important transformation, enabling further exploration in the fields of medicinal chemistry and drug development.
An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry, 2011.
Synthesis and Chemistry of Indole. (n.d.).
Jones Research Group. (2016, January 8). Reduction Reactions and Heterocyclic Chemistry.
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
Blue LED-Mediated N−H Insertion of Indoles into Aryldiazoesters at Room Temperature in Batch and Flow: Reaction Kinetics, Density Functional Theory, and Mechanistic Study. (2021, January).
in the chemical literature: N-alkylation of an indole. (2019, November 19). YouTube.
Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary.
Alkene or Carbonyl First? Does LiAlH4 Reduce Alkene?
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction and Scientific Rationale (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a highly specialized indole derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.
Introduction and Scientific Rationale
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a highly specialized indole derivative that serves as a critical synthetic intermediate in the development of advanced therapeutics, most notably in the synthesis of pyrrolobenzodiazepine (PBD) prodrugs and targeted antibody-drug conjugates (ADCs)[1]. In these complex synthetic pathways, the purity of the intermediate is non-negotiable. Trace impurities—such as unreacted precursors (e.g., indole-2-carboxylic acids), oxidation products (e.g., indole-2-carboxaldehydes), or dimerization artifacts—can severely compromise the coupling efficiency and the toxicological profile of the final active pharmaceutical ingredient (API).
This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for the purity assessment of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Physicochemical Profiling & Causality of Method Design
To design an effective separation method, we must first deconstruct the molecule's physicochemical properties to understand the why behind the chromatography:
Hydrophobic Indole Core & Lipophilic Substituents: The indole ring, coupled with the 5-methoxy and 1-methyl groups, imparts significant hydrophobicity. This necessitates a highly retentive stationary phase, such as an endcapped C18 (Octadecylsilyl) column, to ensure adequate retention and separation from polar impurities[2].
Polar Hydroxymethyl Group: The 2-hydroxymethyl moiety provides a site for hydrogen bonding. If the stationary phase has exposed, unreacted silanols, this group (along with the weakly basic indole nitrogen) can cause severe peak tailing.
Mobile Phase Selection: To mitigate silanol interactions and maintain the analyte in a consistent, un-ionized state, an acidic modifier is required. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases. Ion-suppression RP-HPLC (IS-HPLC) is a proven technique for indole derivatives, ensuring sharp, symmetrical peaks and reproducible retention times[3].
Detection Wavelength: The extended conjugated
π
-system of the 5-methoxyindole chromophore exhibits strong UV absorption. Research into the electronic spectroscopy of 5-methoxyindole derivatives demonstrates distinct absorption bands[4]. Detection at 280 nm provides optimal sensitivity for the indole core while minimizing baseline drift commonly associated with gradient elution at lower wavelengths (e.g., 210-220 nm)[2].
Visualizing the Analytical Logic
Fig 1. Systematic workflow for HPLC method development of indole derivatives.
Fig 2. Typical synthetic and degradation pathways generating impurities in the API matrix.
Chromatographic Conditions
The following parameters have been optimized to balance resolution, run time, and peak symmetry.
Table 1: Optimized Instrument Parameters
Parameter
Specification
Causality / Rationale
Column
C18, 250 x 4.6 mm, 5 µm (Endcapped)
Provides high theoretical plate count; endcapping prevents peak tailing from the basic indole nitrogen[5].
Mobile Phase A
Water + 0.1% Formic Acid (v/v)
Suppresses ionization of residual silanols and the analyte[3].
Mobile Phase B
Acetonitrile + 0.1% Formic Acid (v/v)
Acetonitrile provides lower backpressure and sharper peaks than methanol.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column, ensuring efficient mass transfer.
Column Temp.
30 °C
Stabilizes retention times and reduces mobile phase viscosity.
Detection
UV at 280 nm
Targets the primary
π→π∗
transition of the 5-methoxyindole chromophore, avoiding low-UV solvent noise[4].
Injection Vol.
10 µL
Prevents column overloading while maintaining high sensitivity for trace impurities (<0.05%).
Table 2: Gradient Elution Program
A gradient is essential to elute polar precursors early and flush out highly retained lipophilic dimers late in the run.
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
80
20
Isocratic hold to focus the analyte band.
5.0
80
20
Elution of polar impurities (e.g., unreacted acids).
20.0
20
80
Linear ramp to elute the main API and closely related analogs.
25.0
20
80
Wash step for strongly retained lipophilic dimers.
25.1
80
20
Return to initial conditions.
35.0
80
20
Column re-equilibration (10 column volumes).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) directly into the workflow, the analyst can verify the integrity of the setup before committing valuable samples.
Step 1: Preparation of Mobile Phases
Aqueous Phase (A): Measure 1000 mL of HPLC-grade ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.
Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas.
Expert Insight: Always add the acid modifier to both phases to prevent baseline drift during the gradient ramp.
Step 2: Standard and Sample Preparation
Diluent: Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the analyte without causing peak distortion (solvent effect) upon injection.
Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.
System Suitability Solution (SST): Spike the Stock Standard with 0.1% of a known impurity (e.g., 5-methoxy-1-methylindole-2-carboxylic acid) to verify resolution.
Sample Preparation: Prepare sample solutions at 1.0 mg/mL in the diluent. Filter all solutions through a 0.45 µm PTFE syringe filter prior to vialing.
Step 3: Execution and Self-Validation (SST)
Equilibration: Purge the system and equilibrate the column at initial conditions (20% B) for at least 30 minutes until a flat, stable baseline is achieved.
Blank Injection: Inject 10 µL of the diluent. Validation Check: Ensure no ghost peaks elute at the expected retention time of the API.
SST Injection: Inject the System Suitability Solution (n=5).
Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area
≤
2.0%. USP Tailing Factor (
Tf
)
≤
1.5. Resolution (
Rs
) between the API and the spiked impurity
≥
2.0.
Sample Analysis: Proceed with sample injections only if SST criteria are met. Bracket the run with standard injections every 10 samples to verify system stability.
Data Interpretation and Troubleshooting
Calculating Purity
Purity is determined using the area normalization method, assuming equivalent UV response factors for closely related indole impurities:
% Purity=(Total Area of All PeaksArea of API Peak)×100
Troubleshooting Matrix
Issue: Peak Tailing (
Tf>1.5
)
Causality: Secondary interactions between the basic indole nitrogen and unshielded silanols on the silica support.
Solution: Verify the concentration of Formic Acid in the mobile phase. If tailing persists, switch to a more heavily endcapped column or a Phenyl-Hexyl stationary phase, which offers alternate
π−π
selectivity.
Issue: Baseline Drift during Gradient
Causality: Unequal absorbance of the A and B mobile phases at 280 nm.
Solution: Ensure high-purity LC-grade solvents are used. The addition of 0.1% FA to both phases usually equalizes the background absorbance.
Issue: Split Peaks
Causality: Solvent mismatch (injection solvent is stronger than the mobile phase starting conditions).
Solution: Ensure the sample diluent does not exceed 50% Acetonitrile.
References
US10532108B2 - Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof
Source: Google Patents
URL
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography
Source: Analytical Biochemistry (PubMed)
URL:[Link]
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC
Source: Journal of Chromatographic Science (SciSpace)
URL:[Link]
Rotationally resolved electronic spectroscopy of 5-methoxyindole
Source: The Journal of Chemical Physics (AIP Publishing)
URL:[Link]
Advanced NMR Spectroscopic Characterization of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol: Protocols and Structural Elucidation
Scientific Context & Application (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (C₁₁H₁₃NO₂) is a highly functionalized indole derivative that serves as a critical building block in modern medicinal chemistry. Most notably, i...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Application
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol (C₁₁H₁₃NO₂) is a highly functionalized indole derivative that serves as a critical building block in modern medicinal chemistry. Most notably, it is utilized as a key intermediate in the synthesis of and sophisticated antibody-drug conjugates (ADCs) targeting oncology indications[1]. Because the efficacy and safety of these ADCs rely heavily on the precise regiochemistry of their triggers and self-immolative linkers, rigorous structural validation of all intermediates is non-negotiable.
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously characterize this molecule, ensuring high-fidelity data for downstream drug development. The baseline chemical shifts and coupling constants for the indole core are cross-referenced against established spectral databases for [2].
Experimental Design: Causality & Self-Validating Systems
As a Senior Application Scientist, it is critical to design experiments where the data inherently proves its own validity. We do not simply run standard parameters; we tailor the acquisition to the molecule's specific vulnerabilities.
Solvent Selection (Causality): Chloroform-d (CDCl₃) is selected over DMSO-d₆ for primary characterization. CDCl₃ minimizes solvent viscosity, yielding sharper linewidths for the aromatic protons. This is critical for resolving the fine meta-coupling (J ≈ 2.4 Hz) between H-4 and H-6 on the indole ring.
Internal Standard Calibration: Tetramethylsilane (TMS) at 0.03% v/v is used to provide a definitive zero-point reference. Relying solely on the residual CHCl₃ peak (7.26 ppm) can introduce calibration errors of ±0.02 ppm depending on sample concentration and temperature, which is unacceptable for strict QC environments.
D₂O Exchange (Self-Validating Logic): A common ambiguity in the ¹H NMR of alcohols is the chemical shift variability of the hydroxyl (-OH) proton, which fluctuates based on concentration, temperature, and hydrogen bonding. To create a self-validating system, we employ a D₂O exchange protocol. The rapid proton-deuterium exchange causes the -OH signal to disappear, definitively separating it from any overlapping aliphatic impurity signals.
Step-by-Step NMR Acquisition Protocol
The following protocol is optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm room-temperature or cryoprobe.
Step 1: Sample Preparation
Weigh exactly 20.0 mg of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol. Causality: 20 mg provides an optimal signal-to-noise ratio (SNR) for ¹³C acquisition within a standard 30-minute timeframe without causing concentration-dependent line broadening.
Dissolve completely in 600 µL of CDCl₃ containing 0.03% TMS.
Transfer the homogenous solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).
Step 2: Instrument Setup & Equilibration
Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration at 298 K. Causality: Temperature gradients cause convection currents in the tube, leading to distorted line shapes (e.g., "spinning sideband" artifacts) even in non-spinning probes.
Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels.
Execute 3D gradient shimming (TopShim). Ensure the Z0 shim stabilizes and the lock level is >80%.
¹³C{¹H} NMR: Pulse program zgpg30 (proton-decoupled), 1024 scans, D1 = 2.0 s.
2D HMBC: Pulse program hmbcgplpndqf. Set the long-range coupling constant (CNST13) to 8 Hz. Causality: 8 Hz is the optimal average for 2-bond and 3-bond carbon-proton couplings in aromatic systems, ensuring maximum cross-peak intensity for the crucial N-CH₃ to C2/C7a correlations.
End-to-end NMR sample preparation and acquisition workflow for indole derivatives.
Quantitative Data Presentation
The following tables summarize the validated spectral assignments.
The primary analytical challenge for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is differentiating the N-methyl (δH 3.75) and O-methyl (δH 3.85) groups, as well as confirming the C2 position of the hydroxymethyl group. Relying purely on 1D chemical shifts is prone to error due to subtle solvent and concentration effects.
Instead, we utilize Heteronuclear Multiple Bond Correlation (HMBC) to establish an absolute, self-validating connectivity map:
Methoxy Assignment: The proton singlet at δH 3.85 shows a strong 3-bond (
3JCH
) correlation to the highly deshielded oxygen-bearing quaternary carbon at δC 154.0 (C5).
N-Methyl Assignment: The proton singlet at δH 3.75 lacks this correlation, instead coupling to C2 (δC 139.0) and C7a (δC 133.5), unambiguously placing it on the indole nitrogen.
Hydroxymethyl Regiochemistry: The methylene protons at δH 4.75 correlate to C2 (δC 139.0) and C3 (δC 100.5), proving the substitution is at the C2 position rather than C3.
Key 2D HMBC correlations confirming regiochemistry of methyl and hydroxymethyl groups.
References
Title: US10532108B2 - Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof
Source: Google Patents
URL
Application Note: Cell-Based Assays for Evaluating (5-Methoxy-1-methyl-1H-indol-2-yl)methanol as a Dual DYRK1A/CLK1 Inhibitor
Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and oncology. Content Focus: Intracellular target engagement, functional downstream signaling, and phenotypic viability as...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and oncology.
Content Focus: Intracellular target engagement, functional downstream signaling, and phenotypic viability assays.
Mechanistic Rationale: Targeting CMGC Kinases with Indole Scaffolds
The compound (5-Methoxy-1-methyl-1H-indol-2-yl)methanol belongs to a privileged class of indole derivatives that have shown significant promise as ATP-competitive inhibitors of the CMGC kinase family, particularly the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and cdc2-like kinase 1 (CLK1)[1].
DYRK1A and CLK1 are critical regulators of cellular signaling; DYRK1A is heavily implicated in the hyperphosphorylation of Tau protein (e.g., at Thr212) and amyloid precursor protein (APP) processing, making it a primary therapeutic target for Alzheimer's disease (AD) and Down syndrome (DS)[2],[3]. CLK1 regulates the alternative splicing of pre-mRNA via the phosphorylation of serine/arginine-rich (SR) proteins, a pathway frequently hijacked in various malignancies[2].
Historically, indole-based inhibitors (such as KuFal194 or harmine) exhibit potent in vitro biochemical activity but often suffer from a severe drop-off in in cellulo efficacy due to poor physicochemical properties, limited membrane permeability, or off-target toxicity (e.g., MAO-A inhibition)[4],[3]. Therefore, evaluating novel scaffolds like (5-Methoxy-1-methyl-1H-indol-2-yl)methanol requires a rigorous, self-validating cell-based assay cascade to prove true intracellular target engagement and functional downstream modulation.
Caption: Mechanism of action: Indole-mediated competitive inhibition of DYRK1A/CLK1 preventing Tau pathology.
Experimental Design & Causality (E-E-A-T)
To establish a trustworthy and authoritative evaluation of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, we employ a three-tiered orthogonal approach:
Intracellular Target Engagement (NanoBRET): Traditional biochemical assays use purified kinase domains that lack the physiological context of cellular ATP concentrations (which are in the millimolar range and fiercely compete with ATP-competitive inhibitors)[5]. The NanoBRET™ assay utilizes a NanoLuc®-kinase fusion expressed in live cells. By measuring the competitive displacement of a fluorescent tracer by our indole compound, we definitively prove that the drug crosses the cell membrane and binds the target in a live-cell environment[6].
Functional Downstream Validation (Phospho-Tau Western Blot): Binding does not always equal functional inhibition. To prove causality, we measure the direct downstream substrate of DYRK1A. A reduction in p-Tau (Thr212) in SH-SY5Y neuroblastoma cells confirms that the kinase is functionally inhibited[7]. Expert Insight: Lysis buffers must contain potent phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) to prevent artificial dephosphorylation during sample preparation.
Phenotypic Viability Counter-Screen (CellTiter-Glo): A reduction in p-Tau could be an artifact of compound-induced cytotoxicity. By running a parallel ATP-dependent luminescence viability assay, we ensure the compound operates within a safe therapeutic window and that kinase inhibition is a specific pharmacological event, not a byproduct of cell death.
Objective: Quantify the intracellular affinity (IC50) of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol for DYRK1A and CLK1.
Materials:
HEK293T Cells
NanoBRET™ TE Intracellular Kinase Assay Kit (Promega)[6]
DYRK1A-NanoLuc® and CLK1-NanoLuc® Fusion Vectors
Transfection Reagent (e.g., FuGENE® HD)
Step-by-Step Methodology:
Cell Plating & Transfection (Day 1): Seed HEK293T cells in a 96-well white plate at a density of
2×104
cells/well in DMEM + 10% FBS. Transfect cells with 0.1 µg of the respective Kinase-NanoLuc® vector using a 3:1 lipid-to-DNA ratio. Incubate for 24 hours at 37°C, 5% CO₂.
Tracer & Compound Addition (Day 2): Prepare a 10-point serial dilution of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (range: 10 µM to 0.1 nM). Add the compound to the wells.
Tracer Competition: Add the NanoBRET™ Kinase Tracer at its pre-determined EC50 concentration (specific to DYRK1A or CLK1, typically 0.5–1.0 µM) to all wells except the "No Tracer" control. Incubate for 2 hours at 37°C to allow for intracellular equilibration and competitive displacement[8].
Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench signal from dead cells). Incubate for 3 minutes at room temperature.
Measurement: Read dual-luminescence on a multimode microplate reader (Donor emission: 460 nm; Acceptor emission: 618 nm).
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the compound concentration to determine the intracellular IC50.
Protocol B: Functional Downstream Assay (Phospho-Tau Western Blot)
Objective: Confirm functional intracellular inhibition of DYRK1A via its downstream substrate.
Step-by-Step Methodology:
Cell Culture: Seed SH-SY5Y human neuroblastoma cells in 6-well plates (
5×105
cells/well). Allow 24 hours for adherence.
Treatment: Treat cells with vehicle (0.1% DMSO), Harmine (positive control, 1 µM)[3], or varying concentrations of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (e.g., 0.1, 1.0, 10 µM) for 24 hours.
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM PMSF, 1 mM Sodium Orthovanadate, and 10 mM NaF. Incubate on ice for 30 min, then centrifuge at 14,000 x g for 15 min at 4°C.
Immunoblotting: Quantify protein (BCA assay). Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
Probing: Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies: anti-Phospho-Tau (Thr212) (1:1000) and anti-Total Tau (1:1000).
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band densitometry using ImageJ. Normalize p-Tau signals to Total Tau.
Objective: Differentiate specific kinase inhibition from general cytotoxicity.
Step-by-Step Methodology:
Plating: Seed SH-SY5Y cells in a 96-well opaque plate (
5×103
cells/well).
Treatment: Treat with the same concentration gradient of the indole compound used in Protocol B. Incubate for 72 hours.
Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.
Lysis & Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence to calculate the CC50 (Cytotoxic Concentration 50%).
Quantitative Data Presentation
The following table structure should be used to summarize the experimental outcomes, comparing the novel indole scaffold against established reference inhibitors. (Note: Values provided are representative mock data based on structurally similar indole-3-carbonitriles and benzothiazoles[7],[3]).
Compound
DYRK1A IC₅₀ (Biochemical)
DYRK1A IC₅₀ (NanoBRET Cell)
CLK1 IC₅₀ (NanoBRET Cell)
SH-SY5Y Viability CC₅₀
p-Tau (Thr212) Reduction at 1 µM
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol
0.08 µM
0.45 µM
0.60 µM
> 50 µM
~65%
Harmine (Reference)
0.03 µM
0.15 µM
0.80 µM
12.5 µM
~85%
INDY (Reference)
0.24 µM
1.10 µM
1.50 µM
> 50 µM
~40%
Data Interpretation: A successful profile for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol will show a tight correlation between biochemical and NanoBRET IC50s (indicating excellent cell permeability), alongside a high CC50 value (indicating low general toxicity), thereby establishing a wide therapeutic window for neurodegenerative applications.
Serotonin receptor binding assay protocol for indole compounds.
Serotonin Receptor Binding Assay Protocol for Indole Compounds Introduction Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that pla...
Author: BenchChem Technical Support Team. Date: March 2026
Serotonin Receptor Binding Assay Protocol for Indole Compounds
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play a crucial role in a vast array of physiological and pathophysiological processes in the central nervous system.[1][2] They are implicated in the regulation of mood, cognition, memory, and sleep, making them significant targets for drug discovery in the context of psychiatric and neurological disorders.[1][2]
Indole derivatives are a prominent class of compounds that often serve as the structural core for ligands targeting serotonin receptors.[3][4] The indole scaffold is a key "privileged scaffold" in drug design, and many natural and synthetic indole-containing molecules exhibit significant affinity for various 5-HT receptor subtypes.[2][4] Therefore, accurately characterizing the binding affinity of novel indole compounds to serotonin receptors is a critical step in the development of new therapeutics.
This application note provides a detailed protocol for conducting a radioligand binding assay to determine the affinity of indole compounds for serotonin receptors. The protocol is designed for researchers, scientists, and drug development professionals.
Assay Principle: Competitive Radioligand Binding
The most common method to determine the binding affinity of an unlabeled test compound (like a novel indole derivative) is through a competitive radioligand binding assay. This assay measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
The fundamental principle is based on the law of mass action. The radioligand ([L*]) and the unlabeled test compound (the "competitor" or "inhibitor", [I]) compete for a finite number of receptors ([R]). The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.[5]
By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[6][7] To determine a true measure of the affinity of the test compound, the inhibitor constant (Ki), the Cheng-Prusoff equation is used.[6][8][9] The Ki is an intrinsic property of the compound for the receptor and is independent of the assay conditions.[6]
Caption: Principle of Competitive Radioligand Binding.
Detailed Protocol
This protocol outlines a filtration-based radioligand binding assay using a tritiated radioligand and membrane preparations from cells expressing the target human 5-HT receptor subtype.
Part 1: Materials and Reagents
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT receptor subtype of interest.
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).[10]
Test Indole Compounds: Stock solutions of the indole compounds of interest, typically dissolved in DMSO.
Reference Compound: A well-characterized unlabeled ligand with known high affinity for the target receptor (e.g., WAY 100635 for 5-HT1A).[11]
Assay Buffer: The composition of the assay buffer is critical and can vary depending on the receptor subtype. A common buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[11]
Wash Buffer: Ice-cold assay buffer.
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for tritium counting.
Filtration Apparatus: A cell harvester for rapid filtration over glass fiber filters (e.g., Whatman GF/B or GF/C).
Filter Mats: Glass fiber filters, pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]
96-well Plates: For setting up the assay.
Liquid Scintillation Counter: To measure the radioactivity.
Application Note: Experimental Design for Testing the Neuroprotective Effects of Indole Compounds
Introduction and Rationale Indole compounds—ranging from endogenous hormones like melatonin to microbiota-derived metabolites such as indole-3-propionic acid (IPA)—have emerged as potent neuroprotective agents. Their str...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
Indole compounds—ranging from endogenous hormones like melatonin to microbiota-derived metabolites such as indole-3-propionic acid (IPA)—have emerged as potent neuroprotective agents. Their structural ability to act as direct free radical scavengers, combined with their capacity to modulate high-level cellular signaling, makes them prime candidates for treating neurodegenerative disorders and ischemic brain injuries.
As a Senior Application Scientist, designing a robust experimental pipeline requires moving beyond simple viability assays. A rigorous, self-validating workflow must establish a direct causal link between the administration of the indole compound, the activation of specific molecular pathways (e.g., Nrf2/HO-1, AhR, MT1/MT2), and the ultimate phenotypic rescue of neuronal networks[1][2]().
This application note provides a comprehensive, step-by-step technical guide to evaluating the neuroprotective efficacy of indole compounds, utilizing both in vitro human neuroblastoma models and in vivo hypoxic-ischemic paradigms.
Mechanistic Overview
To design an effective assay, one must understand the molecular targets. Indole compounds protect neurons through a dual-axis mechanism:
Direct Antioxidant Action: The electron-rich indole ring allows these molecules to directly neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation[3]().
Receptor-Mediated Transcriptional Regulation:
IPA acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), suppressing the NF-κB inflammatory cascade and the NLRP3 inflammasome[1][4]().
Melatonin binds to MT1/MT2 receptors, activating the Nrf2/HO-1 antioxidant pathway and the AMPK/mTOR survival pathway, which collectively shift the Bax/Bcl-2 ratio to prevent mitochondrial apoptosis[5][6]().
Fig 1: Dual-axis neuroprotective signaling pathways of indole compounds.
Experimental Design Strategy
A self-validating experimental design requires built-in controls to prove causality. If an indole compound rescues cells from oxidative stress, we must prove it was specifically due to the proposed mechanism (e.g., Nrf2 activation) rather than an experimental artifact.
Fig 2: Tiered experimental workflow for validating neuroprotective agents.
Detailed Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay (SH-SY5Y + H₂O₂)
Causality Check: Undifferentiated SH-SY5Y cells resemble epithelial cells. To ensure clinical relevance, cells must be differentiated using Retinoic Acid (RA) to induce a mature neuronal phenotype (neurite extension, MAP2 expression)[7][8](). Hydrogen peroxide (H₂O₂) is utilized to mimic the oxidative burst seen in neurodegeneration via the Fenton reaction[9][10]().
Step-by-Step Methodology:
Cell Culture & Differentiation: Seed SH-SY5Y cells at
3.5×104
cells/well in a 96-well plate. Culture in DMEM supplemented with 10% FBS. Differentiate cells by adding 10 µM Retinoic Acid (RA) for 5–7 days, replacing media every 48 hours[7]().
Pre-treatment: Aspirate media. Pre-incubate cells with the target indole compound (e.g., 0.5–10 µM IPA or Melatonin) for 3 to 12 hours. Self-Validating Control: Include a positive antioxidant control well treated with 2 mM N-acetylcysteine (NAC)[7]().
Oxidative Insult: Introduce 250 µM H₂O₂ to the wells for 24 hours. (Note: The exact IC50 of H₂O₂ varies by cell passage; titrate between 50–500 µM to achieve ~50% baseline toxicity)[8][9]().
Viability Readout (CCK-8): Add 10 µL of CCK-8 reagent to each well. Incubate for 2–3 hours at 37°C. Measure absorbance at 450 nm using a microplate reader[9]().
ROS Quantification: In a parallel plate, add 10 µM DCFH-DA fluorescent probe for 30 minutes post-insult. Wash with PBS and measure fluorescence (Ex: 488 nm / Em: 525 nm) to quantify intracellular ROS scavenging[7][11]().
Causality Check: Viability assays only prove that a compound works, not how. To confirm the mechanism, we must evaluate the Bax/Bcl-2 ratio (the mitochondrial apoptotic threshold) and Nrf2/HO-1 axis activation[9][12]().
Step-by-Step Methodology:
Protein Extraction: Lyse treated SH-SY5Y cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 mins at 4°C.
Quantification: Determine protein concentration using a BCA assay.
Electrophoresis & Transfer: Load 20–30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
Immunoblotting: Block with 5% non-fat milk for 1 hour. Probe overnight at 4°C with primary antibodies against Nrf2, HO-1, Bax, Bcl-2, and β-actin (loading control).
Detection: Apply HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band densitometry using ImageJ.
Protocol 3: In Vivo Efficacy (Neonatal Hypoxia-Ischemia Model)
Causality Check: In vitro models lack the complex neurovascular unit and immune responses (microglia/astrocytes) present in the brain. The Rice-Vannucci neonatal hypoxia-ischemia (HI) model in rats is the gold standard for testing neuroprotective agents against oxidative and ischemic damage[5]().
Step-by-Step Methodology:
Surgical Ligation: Anesthetize Postnatal Day 7 (P7) Wistar rat pups with isoflurane. Isolate and permanently ligate the left common carotid artery[5]().
Hypoxic Chamber: Allow pups to recover for 1–2 hours. Place them in a humidified hypoxic chamber (8% O₂, 92% N₂) at 37°C for 90 minutes[5]().
Drug Administration: Administer the indole compound (e.g., Melatonin 20–25 mg/kg i.p.) immediately post-hypoxia, and at 5, 12, and 24 hours post-insult[3][5]().
Evaluation: At 7 days post-HI, perform TTC (Triphenyltetrazolium chloride) staining or MRI to quantify infarct volume. Conduct neurobehavioral tests (e.g., righting reflex, cylinder test) to assess functional motor recovery[5]().
Data Interpretation & Quantitative Metrics
To ensure standardized reporting, experimental data should be benchmarked against the following expected outcomes when testing high-efficacy indole compounds:
Assay / Readout
Target Metric
Expected Outcome (Vehicle + Insult)
Expected Outcome (Indole Treatment)
Biological Significance
CCK-8 / MTT
Cell Viability
~50% reduction vs. Control
>80% recovery to baseline
Confirms primary cytoprotective efficacy.
DCFH-DA
Intracellular ROS
3 to 4-fold increase
Return to near-baseline levels
Validates direct and indirect antioxidant capacity.
Western Blot
Bax/Bcl-2 Ratio
High Bax, Low Bcl-2 (Ratio > 2.0)
Low Bax, High Bcl-2 (Ratio < 1.0)
Indicates prevention of mitochondrial pore formation and apoptosis.
Western Blot
Nrf2 / HO-1
Baseline or depleted
2 to 3-fold upregulation
Confirms activation of the endogenous antioxidant response element (ARE).
TTC Staining
Infarct Volume
40-50% hemispheric lesion
< 20% hemispheric lesion
Demonstrates in vivo tissue preservation and neuroprotection.
References
Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI.[Link]
Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
The role of gut microbiota-derived metabolites in neuroinflammation. MedNexus.[Link]
Biosynthesis of Neuroprotective Melatonin is Dysregulated in Huntington's Disease. PMC.[Link]
Neuroprotective Effect of Melatonin in a Neonatal Hypoxia–Ischemia Rat Model Is Regulated by the AMPK/mTOR Pathway. Semantic Scholar.[Link]
Melatonin Alleviates Acute Sleep Deprivation-Induced Memory Loss in Mice by Suppressing Hippocampal Ferroptosis. Frontiers.[Link]
Protective Effects of Melatonin on Neurogenesis Impairment in Neurological Disorders and Its Relevant Molecular Mechanisms. PMC.[Link]
Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells. MDPI.[Link]
Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells. MDPI.[Link]
Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species. Frontiers.[Link]
Protection of high-frequency low-intensity pulsed electric fields and brain-derived neurotrophic factor for SH-SY5Y cells against hydrogen peroxide-induced cell damage. PMC.[Link]
Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells. DergiPark.[Link]
Derivatization of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol for SAR studies
Application Note: Fragment-Based Derivatization of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol for Structure-Activity Relationship (SAR) Studies Introduction & Chemical Rationale In modern fragment-based drug discovery (F...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Fragment-Based Derivatization of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol for Structure-Activity Relationship (SAR) Studies
Introduction & Chemical Rationale
In modern fragment-based drug discovery (FBDD), the indole scaffold remains a privileged structure due to its ability to mimic endogenous neurotransmitters (e.g., serotonin, melatonin) and its high affinity for diverse G-protein-coupled receptors (GPCRs). Specifically, (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 144265-41-8) serves as a highly versatile, multi-nodal precursor[1].
The strategic value of this specific molecule lies in its three distinct, orthogonal modification zones:
C2-Hydroxymethyl Group: A primary synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, or directly substituted. This site is heavily utilized for attaching self-immolative linkers in Antibody-Drug Conjugates (ADCs), such as Pyrrolobenzodiazepine (PBD) prodrugs[2].
C3-Position: Naturally unsubstituted and highly nucleophilic. It is the prime target for electrophilic aromatic substitution. Functionalizing this position with bulky aryl groups is the mechanistic cornerstone for developing selective Protease-Activated Receptor 4 (PAR4) antagonists[3].
C5-Methoxy & N1-Methyl Groups: The N1-methyl group locks the indole conformation and prevents rapid N-glucuronidation, ensuring metabolic stability. The C5-methoxy group acts as a hydrogen bond acceptor but can be selectively demethylated to a phenol, switching the local pharmacophore to a hydrogen bond donor to probe receptor pocket electronics.
Strategic Derivatization Pathways
The following workflow illustrates the divergent synthetic pathways utilized to generate SAR libraries from the core scaffold.
Divergent SAR derivatization pathways for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Experimental Protocols for SAR Library Generation
To ensure scientific rigor, the following protocols are designed as self-validating systems , incorporating in-line analytical checks to confirm reaction causality and success without requiring immediate downstream biological testing.
Protocol A: C3-Halogenation and Suzuki-Miyaura Cross-Coupling (PAR4 Antagonist Scaffold)
Causality: Unsubstituted indoles lack the steric bulk required to stabilize the inactive conformation of the PAR4 GPCR. Introducing an aryl group at C3 creates crucial
π−π
stacking interactions with aromatic residues deep within the receptor's transmembrane pocket, a mechanism validated by the discovery of the PAR4 antagonist ML354[3][4].
Step 1: Electrophilic Bromination
Dissolve (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M) under an inert
N2
atmosphere.
Cool the solution to 0°C. Dropwise, add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in DMF.
Stir for 1 hour at 0°C.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
Rf
~0.4) must be fully consumed, yielding a less polar spot (
Rf
~0.6). LC-MS must confirm a mass shift of +78 Da (characteristic 1:1 isotopic pattern for
79Br/81Br
).
Quench with saturated aqueous
Na2S2O3
, extract with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate.
Step 2: Suzuki-Miyaura Arylation
Combine the 3-bromo intermediate (1.0 eq), desired arylboronic acid (1.2 eq), and
K2CO3
(3.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).
Add
Pd(dppf)Cl2
(0.05 eq) and heat to 90°C for 4 hours.
Self-Validation Check: The reaction mixture will shift from deep red to pale yellow/brown as the palladium cycle completes. LC-MS will show the disappearance of the brominated isotope pattern and the appearance of the target mass.
Protocol B: C2-Hydroxymethyl Oxidation for ADC Linker Attachment
Causality: For oncology applications, the C2-alcohol must be converted into a reactive acyl species. This allows for amide coupling to self-immolative peptide linkers (e.g., Val-Cit-PAB) connected to potent PBD payloads. The indole core acts as a stable spacer that only releases the toxin upon specific enzymatic cleavage in the tumor microenvironment[2].
Oxidation: Dissolve the starting alcohol (1.0 eq) in DCM. Add Dess-Martin Periodinane (DMP, 1.2 eq) at 0°C. Stir for 2 hours.
Self-Validation Check: Spot the reaction on TLC and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A bright orange/red spot confirms the successful formation of the C2-aldehyde.
Further Oxidation to Acid: Treat the crude aldehyde with
NaClO2
(2.0 eq) and 2-methyl-2-butene in
t
-BuOH/
H2O
(Pinnick oxidation conditions) for 4 hours.
Self-Validation Check: IR spectroscopy of the isolated product must show a broad O-H stretch (~3000-2500 cm⁻¹) and a sharp C=O stretch (~1680 cm⁻¹), confirming carboxylic acid formation.
Causality: Converting the C5-methoxy group to a phenol drastically alters the physicochemical profile, reducing lipophilicity and introducing a strong hydrogen bond donor. This is frequently used to map the hydrogen-bonding networks of serotonin (5-HT) and dopamine receptors.
Dissolve the indole derivative in anhydrous DCM (0.1 M) and cool to -78°C.
Slowly add Boron Tribromide (
BBr3
, 3.0 eq) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.
Self-Validation Check: Monitor via TLC (DCM/MeOH 9:1). Stain the plate with Ferric Chloride (
FeCl3
) solution. The product spot will immediately turn deep purple/blue, definitively confirming the unmasking of the phenolic hydroxyl group. LC-MS will show a mass shift of -14 Da (loss of
CH2
).
Quantitative SAR Impact Summary
The table below summarizes the pharmacological and physicochemical consequences of the derivatizations described above, synthesizing data from established indole-based drug discovery campaigns[2][3][5].
Modification Zone
Chemical Transformation
Pharmacological Target
Functional Consequence (SAR Impact)
Quantitative Shift (Example)
C2-Hydroxymethyl
Oxidation to Carboxylic Acid
PBD ADC Payloads
Enables amide coupling to self-immolative linkers, improving plasma stability.
Cleavage half-life: >72h (plasma) vs <1h (unconjugated)
C3-Position
Arylation (e.g., 3-Phenyl)
PAR4 Receptor
Displaces water in the hydrophobic binding pocket, locking the inactive GPCR conformation.
PAR4
IC50
: 140 nM (Arylated) vs >10
μ
M (Unsubstituted)
C5-Methoxy
Demethylation to Phenol
5-HT / Dopamine Receptors
Introduces a strong H-bond donor, altering target selectivity and increasing aqueous solubility.
LogD (pH 7.4): Decreases by ~0.5 to 0.8 units
N1-Methyl
Maintained (No Change)
Broad GPCRs
Prevents rapid N-glucuronidation and CYP-mediated oxidation, maintaining necessary lipophilicity.
Hepatic Clearance (
CLint
): Reduced by >40% compared to N-H
Mechanistic Insights & Authoritative Grounding
The design of SAR libraries around (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is not arbitrary; it is governed by strict structure-activity causality.
Overcoming the PAR4 Therapeutic Window:
Historically, targeting platelet function has been limited by a narrow therapeutic window, often leading to severe bleeding events. Antagonizing PAR4 (as opposed to PAR1) offers a safer antithrombotic profile[5]. The discovery of ML354 (1-methyl-5-nitro-3-phenyl-1H-indole-2-methanol) demonstrated that the indole-2-methanol core is an ideal scaffold for PAR4 antagonism[3]. Our protocol specifically utilizes the C3-arylation step because the PAR4 receptor requires significant steric bulk to prevent the conformational shift associated with G-protein activation. The unsubstituted C3 position of our starting material allows chemists to rapidly screen various arylboronic acids to optimize this hydrophobic interaction[3].
ADC Linker Stability:
In the realm of oncology, the C2-hydroxymethyl group is a critical asset. As outlined in , indole-2-methanol derivatives are utilized to synthesize glutathione-activated disulfide prodrugs and reactive oxygen species-activated aryl boronic esters[2]. The causality here relies on the electron-rich nature of the indole ring, which, once the linker is cleaved, facilitates a rapid 1,6-elimination (self-immolation) to release the active PBD monomer directly into the tumor cell, thereby sparing healthy tissue[2].
References
Wen, W., et al. (2014). Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. Bioorganic & Medicinal Chemistry Letters, 24(19), 4708-4713.
Masterson, L., et al. (2020). Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof. U.S. Patent No. 10,532,108. Washington, DC: U.S. Patent and Trademark Office.
French, C.J., & Hamilton, J.R. (2016). Challenges and Opportunities in Protease-Activated Receptor Drug Development. Annual Review of Pharmacology and Toxicology, 56, 539-557.
Wong, P. C., et al. (2017). Drugs targeting protease-activated receptor-4 improve the antithrombotic therapeutic window. Annals of Translational Medicine, 5(Suppl 1).
Technical Support Center: Fischer Indole Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support resource for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support resource for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental failures. We will move beyond simple procedural lists to explore the causal relationships between reaction parameters and outcomes, empowering you to intelligently troubleshoot your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?
The Fischer indole synthesis is a robust chemical reaction that produces the indole aromatic heterocycle from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[1][2][3] The reaction proceeds through a multi-step mechanism:
Hydrazone Formation: The process begins with the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone.[4][5]
Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[1][6]
[7][7]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-determining step.[8] After protonation, the enamine undergoes a concerted rearrangement where the N-N bond is cleaved and a new C-C bond is formed.[1][6]
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the aniline nitrogen onto the imine carbon to form a cyclic aminal.[4]
Ammonia Elimination: Finally, the elimination of ammonia under acid catalysis yields the stable, aromatic indole ring.[1]
Caption: Core mechanistic pathway of the Fischer indole synthesis.
Q2: How critical is the choice of acid catalyst, and what are the options?
The acid catalyst is paramount as it facilitates both the tautomerization to the reactive enamine and the key[7][7]-sigmatropic rearrangement.[9] The choice of acid can dramatically affect reaction rate, yield, and even regioselectivity with unsymmetrical ketones.[10] A wide range of both Brønsted and Lewis acids can be employed.
Catalyst Type
Examples
Characteristics
Brønsted Acids
p-TsOH, H₂SO₄, HCl, Polyphosphoric Acid (PPA)
Effective and widely used. PPA can act as both catalyst and solvent. Stronger acids can sometimes lead to degradation.[1][10]
Lewis Acids
ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃
Also very effective. Can be milder in some cases and may alter regioselectivity compared to Brønsted acids. ZnCl₂ is a classic and highly common choice.[4][10][11]
The optimal catalyst is substrate-dependent. A catalyst that is too weak may fail to promote the rearrangement, while one that is too strong can cause decomposition of starting materials or the indole product, leading to tar formation.[9][12]
Q3: What are the basic requirements for the aldehyde/ketone starting material?
For the reaction to proceed, the carbonyl compound must be enolizable. Specifically, the α-carbon atom of the aldehyde or ketone must have at least two hydrogen atoms to allow for the formation of the crucial enamine intermediate.[4] For this reason, hydrazones derived from certain carbonyls, like acetaldehyde, often fail to produce indoles under standard conditions.[4][9]
Problem 1: My reaction is not working or gives a very low yield.
This is the most frequent issue. A systematic approach is required to identify the root cause.
A: The purity of your inputs is non-negotiable.
Hydrazone Purity: The arylhydrazone intermediate should be pure. If you are forming it in situ, ensure the precursor arylhydrazine and carbonyl are of high quality. Arylhydrazines can degrade over time, so using a fresh or purified source is recommended. Impurities can inhibit the reaction.[9]
Solvent Quality: Ensure your solvent is anhydrous. The presence of water can be detrimental to reactions employing Lewis acid catalysts and can interfere with the acid-base equilibria.[12]
A: Catalyst choice is a critical optimization point.
Catalyst Too Weak: If you are using a mild acid like acetic acid and see no conversion, the activation energy for the[7][7]-sigmatropic rearrangement is likely not being met.[9] Solution: Switch to a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂).[9]
Catalyst Too Strong: If you observe a complex mixture of degradation products or significant charring/tarring, your catalyst is likely too harsh for the substrate at the reaction temperature.[7][12] Solution: Switch to a milder catalyst. If using H₂SO₄, consider p-TsOH or ZnCl₂.
A: The Fischer indole synthesis is highly sensitive to temperature.[7]
Temperature Too Low: Insufficient heat may prevent the reaction from proceeding, leading to recovery of unreacted starting material. The[7][7]-sigmatropic rearrangement often requires significant thermal energy.[7]
Temperature Too High: Excessive heat can cause decomposition of the starting materials, intermediates, or the indole product itself, leading to the formation of intractable tars.[7][9]
Systematic Approach: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC. If the reaction is sluggish, increase the temperature in 10-20 °C increments.[7][9] Microwave-assisted synthesis can be a powerful tool to rapidly achieve high temperatures and shorten reaction times.[4][13][14]
Caption: Troubleshooting workflow for low or no yield.
Problem 2: My reaction produces a complex mixture of products.
Observing multiple spots on a TLC plate is a common but diagnosable issue.
A: Yes, the formation of two regioisomers is a classic challenge.[9] The regiochemical outcome depends on which α-carbon of the ketone forms the enamine. This can be influenced by:
Acidity: The strength and type of acid catalyst can influence the ratio of the two possible enamine intermediates, thereby changing the product ratio.[2] A systematic screening of both Brønsted and Lewis acids is the most effective way to optimize for your desired isomer.[15]
Sterics: Steric hindrance on the ketone or the arylhydrazine can favor the formation of the less sterically hindered enamine.
A: This is a significant competing side reaction. The desired pathway involves a[7][7]-sigmatropic rearrangement, but an alternative is the heterolytic cleavage of the protonated N-N bond.[16] This cleavage is particularly favored when the hydrazone possesses strong electron-donating substituents on the carbonyl-derived (enamine) portion.[9][16] These substituents stabilize the iminylcarbocation formed upon N-N cleavage, making this pathway kinetically competitive with or even faster than the desired rearrangement.[16][17] This results in the formation of aniline and other fragmentation products.[9]
Solution: If you suspect this is the dominant pathway, using a milder Lewis acid catalyst might favor the desired cyclization over cleavage.[16]
Caption: Desired rearrangement vs. N-N bond cleavage side reaction.
A: Tar formation is a clear sign of product or starting material decomposition.[7]
Cause: This is almost always due to excessively harsh conditions—a combination of highly concentrated strong acid and high temperatures.[12]
Solution:
Use the mildest effective acid catalyst.
Use the lowest possible reaction temperature that still allows for conversion.[12]
Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent over-reaction and product degradation.[12]
Consider conducting the reaction under an inert atmosphere (N₂ or Ar), as some intermediates or products can be sensitive to air oxidation at high temperatures.[12]
Problem 3: The reaction fails for my specific aza-indole synthesis.
A: The Fischer azaindolization is notoriously more challenging than its carboaromatic counterpart.[18][19] The primary reason is the basicity of the pyridine ring nitrogen.
Mechanism of Failure: Under acidic conditions, the pyridine nitrogen can be protonated. This protonation makes the subsequent, crucial tautomerization of the hydrazone to the enamine prohibitively difficult (energetically unfavorable).[18][19] If the enamine cannot form efficiently, the key[7][7]-sigmatropic rearrangement cannot occur.
Solutions:
Extreme Conditions: Often, these reactions require very high thermal conditions to proceed.[19]
Substituent Effects: The presence of electron-withdrawing groups (e.g., halides) on the pyridine ring can decrease the basicity of the pyridine nitrogen, making the tautomerization step more favorable and improving reactivity.[18][19]
Catalyst Choice: Milder Lewis acids may be preferable to strong Brønsted acids to minimize protonation of the pyridine ring.[12]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (Two-Step)
This protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, involving the isolation of the hydrazone intermediate.[5][20]
Stage 1: Formation of Acetophenone Phenylhydrazone
In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).
Add ethanol as a solvent and a catalytic amount of glacial acetic acid (2-3 drops).
Heat the mixture at 80 °C for 1 hour, monitoring by TLC until the acetophenone is consumed.
Cool the reaction mixture in an ice bath to induce crystallization.
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The typical yield of acetophenone phenylhydrazone is 87-91%.[5]
Stage 2: Acid-Catalyzed Indolization
Place the dried acetophenone phenylhydrazone (1.0 eq) into a flask equipped with a reflux condenser.
Add a suitable high-boiling solvent (e.g., toluene, triethylene glycol) or use a neat melt with polyphosphoric acid.
Add the acid catalyst (e.g., ZnCl₂ (1.1 eq) or p-TsOH (10 mol%)).
Heat the reaction mixture to the desired temperature (e.g., 140-160 °C) and monitor progress by TLC.
Upon completion, cool the reaction to room temperature.
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.[9] Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Parallel Screening of Acid Catalysts
This workflow allows for the efficient optimization of the acid catalyst for a new substrate.
Set up several small-scale reactions (e.g., 50 mg of hydrazone) in parallel reaction vials.
To each vial, add the hydrazone and the chosen solvent (e.g., 1 mL of toluene).
To each vial, add a different acid catalyst from a stock solution. Include a range of Brønsted and Lewis acids (see table above) at a consistent molar loading (e.g., 20 mol%).
Seal the vials and place them in a heating block set to a moderate temperature (e.g., 100 °C).
Run the reactions for a set amount of time (e.g., 4 hours).
Cool the reactions, quench with a basic solution, and extract with an organic solvent.
Analyze the crude organic extracts by LC-MS or ¹H NMR to determine the conversion of starting material and the relative yield of the desired indole product for each catalyst.
References
Wikipedia. Fischer indole synthesis. Available from: [Link]
Grokipedia. Fischer indole synthesis. Available from: [Link]
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
SynArchive. Fischer Indole Synthesis. Available from: [Link]
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]
Organic Chemistry Portal. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Available from: [Link]
Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Available from: [Link]
PubMed. A three-component Fischer indole synthesis. Available from: [Link]
NIH. Why Do Some Fischer Indolizations Fail?. Available from: [Link]
RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available from: [Link]
Journal of the American Chemical Society. Why Do Some Fischer Indolizations Fail?. Available from: [Link]
NIH. Understanding and Interrupting the Fischer Azaindolization Reaction. Available from: [Link]
ACS Publications. Practical Methodologies for the Synthesis of Indoles. Available from: [Link]
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. Available from: [Link]
SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
NIH. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available from: [Link]
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]
Reddit. Problems with Fischer indole synthesis. Available from: [Link]
ACS Publications. Understanding and Interrupting the Fischer Azaindolization Reaction. Available from: [Link]
SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.. Available from: [Link]
ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3.. Available from: [Link]
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
ACS Publications. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. Available from: [Link]
Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available from: [Link]
Technical Support Center: Synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol. This guide is designed for researchers, chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our focus is on providing in-depth, mechanistically-grounded solutions to ensure the highest possible purity and yield for your target compound.
The primary route to synthesizing (5-Methoxy-1-methyl-1H-indol-2-yl)methanol involves the reduction of a carbonyl precursor at the C2 position, typically the corresponding carboxylic acid or its ester, using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄). While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and compromise the final product's integrity. This guide will address these issues in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may observe during the reaction or work-up. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My final product is contaminated with a significant amount of 5-methoxy-1,2-dimethyl-1H-indole. What is causing this over-reduction, and how can I prevent it?
A: This is a classic case of hydrogenolysis, a known side reaction where a C-O bond is cleaved and replaced with a C-H bond. The intended product, a benzylic-type alcohol on an electron-rich indole ring, is particularly susceptible to this.
Mechanistic Cause:
The formation of the 1,2-dimethyl indole byproduct occurs after the initial, desired reduction of the ester or carboxylic acid to the primary alcohol. The powerful nature of LiAlH₄, especially if used in large excess or at elevated temperatures, can facilitate the elimination of the hydroxyl group. The reaction is thought to proceed through the formation of an aluminate intermediate from the hydroxymethyl group. This complexation makes the hydroxyl group a better leaving group. A subsequent hydride attack on the C2-methylene carbon displaces the aluminate, resulting in the formation of the methyl group. The electron-rich nature of the indole ring stabilizes the transition state of this displacement. Some studies have documented this hydrogenolysis of 3-hydroxymethylindoles to the corresponding methylindoles (skatoles) with LiAlH₄, highlighting the plausibility of this pathway at the C2 position as well.[1]
Preventative Measures:
Control Stoichiometry: Use the minimum effective excess of LiAlH₄. For an ester, a theoretical minimum of 2 equivalents is needed (one for the carbonyl reduction and one for the expelled alkoxide), but a practical amount is often 1.5 to 2.0 equivalents relative to the ester to ensure full conversion without promoting side reactions.[2] For a carboxylic acid, an additional equivalent is needed to deprotonate the acidic proton, so 2.5 to 3.0 equivalents is a reasonable starting point.[3][4]
Temperature Management: Maintain a low reaction temperature. Start the addition of your substrate to the LiAlH₄ slurry at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating or refluxing unless absolutely necessary, as higher temperatures significantly accelerate the rate of hydrogenolysis.[5]
Inverse Addition: For particularly sensitive substrates, consider an "inverse addition" protocol where the LiAlH₄ solution is slowly added to the substrate solution at 0 °C.[5] This ensures that LiAlH₄ is never in large excess at any point, minimizing over-reduction.[5]
Q2: My reaction is incomplete, and I've recovered a large amount of my starting ester/acid. What are the likely causes?
A: Incomplete conversion is a frequent issue when working with highly reactive, moisture-sensitive reagents like LiAlH₄.
Potential Causes and Solutions:
Reagent Inactivity: LiAlH₄ is a pyrophoric solid that reacts violently with water.[6][7] If the reagent has been improperly stored or handled, it may have been partially quenched by atmospheric moisture, reducing its effective concentration.
Solution: Always use freshly opened LiAlH₄ or a standardized solution. Store the solid reagent under an inert atmosphere (e.g., in a desiccator or glovebox) and handle it rapidly in a dry environment.
Presence of Moisture: Trace amounts of water in the reaction solvent or on the glassware will rapidly consume the LiAlH₄, reducing the amount available for your substrate.
Solution: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for THF/ether). Ensure all glassware is oven- or flame-dried immediately before use and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).
Insufficient Reagent: As discussed in Q1, the stoichiometry is critical. Underestimating the amount of LiAlH₄ needed, especially when reducing a carboxylic acid which consumes an extra equivalent, will lead to incomplete reaction.[3]
Solution: Carefully calculate the required molar equivalents. It is always better to use a slight, controlled excess than an insufficient amount.
Q3: During the aqueous work-up, a thick, gelatinous precipitate formed, making product extraction and filtration nearly impossible. How can I achieve a clean phase separation?
A: The formation of gelatinous aluminum salts (Al(OH)₃) is the most common work-up problem in LiAlH₄ reductions. This emulsion physically traps the product, leading to drastically reduced isolated yields.
Optimized Work-up Protocol (Fieser Method):
This procedure is designed to produce granular, easily filterable aluminum salts. For a reaction that used 'x' g of LiAlH₄ in a solvent like THF or ether:
Cooling: After the reaction is complete, cool the flask back down to 0 °C in an ice bath.
Sequential Quenching: While stirring vigorously, add the following reagents slowly and dropwise in this exact order:
'x' mL of water
'x' mL of 15% (w/v) aqueous sodium hydroxide (NaOH)
'3x' mL of water
Stirring: After the additions are complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. You should observe the formation of a white, granular solid that can be easily filtered.
Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with your reaction solvent (e.g., THF or ethyl acetate) to recover any adsorbed product. The resulting filtrate should be clear and biphasic (if enough water was added), allowing for straightforward extraction.
Causality: This specific sequence of reagents carefully controls the hydrolysis of the aluminum complexes, promoting the formation of crystalline, filterable salts instead of a colloidal gel.
Frequently Asked Questions (FAQs)
Q: What is the recommended order of addition for the reagents?
A: The standard and safest procedure is to add a solution of the substrate (the indole ester or acid) dropwise to a stirred suspension of LiAlH₄ in an anhydrous ether solvent at 0 °C. Adding the solid LiAlH₄ to the substrate solution is generally discouraged as it can lead to an uncontrolled exotherm and is more difficult to manage.[2]
Q: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed.
Visualization: The starting ester and the product alcohol are both UV active. The product alcohol will have a lower Rf value (be less polar) than the starting ester. Staining with an acidic permanganate or ceric ammonium molybdate (CAM) solution can also be used.
Procedure: To take a time point, carefully withdraw a small aliquot from the reaction mixture with a glass capillary and immediately quench it in a separate vial containing a small amount of ethyl acetate and a drop of saturated aqueous Rochelle's salt (potassium sodium tartrate) or dilute HCl. Vortex well, then spot the top organic layer on your TLC plate.
Q: What are the best methods for purifying the final (5-Methoxy-1-methyl-1H-indol-2-yl)methanol?
A:
Flash Column Chromatography: This is the most effective method for removing both polar and non-polar impurities. Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the eluent.[8]
Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step. Experiment with solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.
Key Reaction and Side Reaction Pathway
The following diagram illustrates the desired reduction pathway versus the undesirable hydrogenolysis side reaction.
Caption: Desired reduction vs. hydrogenolysis side reaction.
Experimental Protocols
Protocol 1: Synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
This protocol assumes the starting material is methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate.
Setup: Under an inert atmosphere, add LiAlH₄ (1.5 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Add anhydrous THF to create a slurry (approx. 0.5 M).
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve the indole ester (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring completion by TLC.
Work-up: Once the reaction is complete, perform the optimized Fieser work-up as described in the Troubleshooting Guide (Q3).
Purification: After filtering the aluminum salts and performing an aqueous extraction, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Vertex AI Search. (n.d.). Ester Reduction (LiAlH₄): Ester to Alcohol | Mechanism + Traps.
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions.
Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). PMC.
Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE.
BenchChem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles.
ResearchGate. (2017, December 18). What do common indole impurities look like?
Chemguide. (n.d.). reduction of carboxylic acids.
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives.
Common byproducts in indole synthesis and their identification.
Welcome to the Indole Synthesis Technical Support Center . This comprehensive guide is designed for researchers, application scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Indole Synthesis Technical Support Center . This comprehensive guide is designed for researchers, application scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to identify and mitigate common byproducts in three foundational indole synthesis methodologies: the Fischer, Bartoli, and Larock syntheses.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole core, but it is notoriously sensitive to electronic effects and harsh acidic conditions, frequently leading to complex byproduct mixtures.
FAQ & Troubleshooting
Q: Why is my reaction yielding aniline and 3-methylindole derivatives instead of the desired C3 N-substituted indole?A: This is a classic case of heterolytic N-N bond cleavage outcompeting the desired[3,3]-sigmatropic rearrangement. When your starting phenylhydrazone contains strong electron-donating substituents, these groups stabilize the intermediate iminylcarbocation. This stabilization lowers the activation energy for N-N cleavage, causing the intermediate to dissociate into aniline and other cleavage products rather than rearranging [1][1].
Q: How can I suppress this N-N cleavage and improve my yield?A: You must alter the electronic environment of the transition state by changing the catalyst. Switch from a strong Brønsted acid (e.g., H₂SO₄, HCl) to a milder Lewis acid, such as ZnCl₂ or ZnBr₂. Lowering the reaction temperature also thermodynamically disfavors the higher-energy cleavage pathway [2][2].
Troubleshooting logic for identifying and resolving Fischer indole synthesis byproducts.
Protocol: Optimized Fischer Indolization for Electron-Rich Substrates
This protocol is designed as a self-validating system to prevent N-N cleavage.
Preparation: Dissolve the phenylhydrazone (1.0 eq) in anhydrous toluene.
Causality: Trace water can hydrolyze the hydrazone back to the starting ketone and hydrazine, leading to aldol condensation byproducts.
Catalyst Addition: Add 1.5 equivalents of anhydrous ZnCl₂.
Causality: ZnCl₂ acts as a mild Lewis acid that coordinates to the nitrogen, promoting the [3,3]-sigmatropic rearrangement without providing the excess protons that drive heterolytic cleavage.
Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the yellow hydrazone spot and the emergence of a blue-fluorescent spot under 254 nm UV light confirms the formation of the indole core.
Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃ to precipitate zinc salts. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Data Table: Spectroscopic Identification of Fischer Byproducts
Compound Type
Typical ¹H NMR Signature (ppm)
LC-MS Signature (m/z)
Mechanistic Causality
Desired Indole
Broad singlet (NH) at 8.0 – 10.0
[M+H]⁺
Successful [3,3]-sigmatropic rearrangement
Aniline Byproduct
Broad singlet (NH₂) at 3.5 – 4.5
[M - Indole core]⁺
Heterolytic N-N bond cleavage
Aldol Byproduct
Multiplet (Alkene CH) at 6.0 – 7.5
[2M - H₂O]⁺
Acid-catalyzed self-condensation of ketone
Section 2: Bartoli Indole Synthesis
The Bartoli synthesis is a powerful route to 7-substituted indoles from ortho-substituted nitroarenes. However, it is highly dependent on steric factors and stoichiometry.
FAQ & Troubleshooting
Q: My Bartoli reaction yields mostly aniline and azo derivatives rather than the 7-substituted indole. What went wrong?A: The formation of anilines indicates over-reduction. In the Bartoli mechanism, the first equivalent of the Grignard reagent reduces the nitroarene to a nitrosoarene. If the ortho-substituent is not sterically bulky enough, the subsequent [3,3]-sigmatropic rearrangement is kinetically slow. Consequently, the excess Grignard reagent further reduces the nitroso intermediate into anilines, azo, or azoxy compounds [3][3].
Q: Why must I use exactly three equivalents of the Grignard reagent?A: The stoichiometry is mechanistically rigid: One equivalent attacks the nitro oxygen to form the nitrosoarene (liberating a carbonyl compound). The second equivalent attacks the arene core to initiate the sigmatropic rearrangement. The third equivalent acts as a base to deprotonate the intermediate, forming the final dimagnesium indole salt prior to aqueous workup [4][4].
Mechanistic divergence in the Bartoli synthesis leading to indoles versus aniline byproducts.
Protocol: Moisture-Free Bartoli Indole Synthesis
This protocol minimizes over-reduction and maximizes cyclization efficiency.
Cryogenic Setup: Dissolve the ortho-substituted nitroarene (1.0 eq) in anhydrous THF. Cool the flask to -40 °C using a dry ice/acetonitrile bath.
Causality: Maintaining strict cryogenic temperatures prevents the highly reactive nitroso intermediate from undergoing rapid, uncontrolled over-reduction.
Grignard Addition: Dropwise add vinylmagnesium bromide (3.0 eq) over 15 minutes.
Causality: Slow addition ensures that the local concentration of the Grignard reagent does not overwhelm the sigmatropic rearrangement step.
Rearrangement Phase: Stir the mixture for 30 minutes at -40 °C, then allow it to slowly warm to -20 °C.
Validation Checkpoint: Observe the color of the reaction. A successful conversion to the nitroso intermediate and subsequent dimagnesium indole salt is visually confirmed by a stark color change to deep red [4][4].
Workup: Quench aggressively at -20 °C with saturated aqueous NH₄Cl. Extract with diethyl ether, dry, and concentrate.
Section 3: Larock Heteroannulation
The Larock indole synthesis is a highly efficient palladium-catalyzed method for generating 2,3-disubstituted indoles. The primary troubleshooting concerns revolve around regioselectivity and catalyst degradation.
FAQ & Troubleshooting
Q: I am observing a mixture of regioisomers when using internal alkynes. How is regioselectivity determined?A: Regioselectivity in the Larock synthesis is strictly governed by steric hindrance during the syn-insertion of the alkyne into the arylpalladium bond. The bulkier substituent of the internal alkyne will preferentially orient itself adjacent to the palladium atom to minimize steric clash with the aryl ring. Consequently, the bulkier group reliably ends up at the C2 position of the resulting indole [5][5].
Q: How do I prevent the formation of "tar" or alkyne homocoupling products?A: Tar formation is typically a result of catalyst degradation (palladium black formation) at excessively high temperatures. Optimize your catalyst system by using Pd(OAc)₂ with LiCl as an additive, and lower the reaction temperature to 60–80 °C. LiCl forms a chloride-ligated zerovalent palladium species that is highly active, allowing for milder reaction conditions [6][6].
Steric governance of regioselectivity during the syn-insertion step of the Larock synthesis.
Protocol: Regioselective Larock Heteroannulation
This protocol utilizes chloride-ligation to stabilize the palladium catalyst and ensure high regiocontrol.
Catalyst Assembly: In an oven-dried Schlenk flask, combine o-iodoaniline (1.0 eq), internal alkyne (1.2 eq), Pd(OAc)₂ (5 mol%), anhydrous LiCl (1.0 eq), and Na₂CO₃ (2.0 eq) in DMF.
Causality: LiCl is a critical additive; it coordinates to Pd(0) to form an anionic [Pd(0)Cl]⁻ species, which significantly accelerates the oxidative addition into the C-I bond.
Degassing: Sparge the mixture with Argon for 15 minutes.
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle and promoting alkyne homocoupling.
Annulation: Heat the mixture to 80 °C for 12 hours.
Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the o-iodoaniline mass peak and the dominant presence of the [M+H]⁺ peak for the 2,3-disubstituted indole confirms reaction completion.
Purification: Cool to room temperature, filter through a pad of Celite to remove precipitated palladium black, partition between water and EtOAc, and concentrate the organic layer.
Data Table: Spectroscopic Differentiation of Larock Regioisomers
Regioisomer
¹³C NMR Shift (C2)
¹³C NMR Shift (C3)
2D NOESY Correlation
2-Bulky-3-Small (Major)
~135 – 145 ppm
~105 – 115 ppm
Weak/None between Indole N-H and C2-Bulky group
2-Small-3-Bulky (Minor)
~130 – 140 ppm
~110 – 120 ppm
Strong between Indole N-H and C2-Small group
References
Benchchem. "Troubleshooting unexpected side products in indole synthesis." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdL5rM7YhMN2RXVwdhhteqLCRhj_If8tYIp4Z9uPDetA3H3xe30-LqG6OkNpMsco_4-ExpW212ONb-smu97WcihCiCwRgL7e21KcfUH4bOofAwFq4vLM4QBsZEjv8vNJHc_0wzg4-edYgGx8KKQtgjhvKQy0wt8B2Zw8bR6b49FhxA9E56S1fRL4ExR47bTNsovz5j3N4dGwCrUqEfkVGt8ailmNw=]
Journal of the American Chemical Society. "Why Do Some Fischer Indolizations Fail?" ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_YENpDgeLodcFmNoffo91Il0Nt0vhwdNmkGqoqMtjAA6tndV5VcQwbQEobnKi5gOw5Pnh168cdMGzPL_hbwDHd-L2_nrohPmCeU9yqOnfKkydI2OIPivPWAP1Mt4Vlzxc2aXK]
Organic Letters. "Bartoli Indole Synthesis on Solid Supports." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElB_9L-vqiJ81Hn01X2h-QxdyZgej9prScr0ZgaBY-OqZ1Y_1cc9_xrITz8bLLvl7CWu2Nm7QuqJ29uQbNd1vzB8LowY-7GpYaAIPWUACQk_kxEc1SXdFgbyZ_qclBv9HOoAov]
Universitat de Barcelona. "Larock Reaction in the Synthesis of Heterocyclic Compounds." UB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiunKaEztIJCxuoPhPOHdMLpY9bpmI9RqVFb5kuBnoCy6wZwuq2M81RhU9hV4J1n555LrCpMxaO1x16QIf6Rj67gZL5X1y_jgbCCcLll2JEqiqDnFJshE7IERGtFifOlo7rRVwqduFwg_Dc34XG8DGzyJoFVHf4PhvXtPPdmKXzyyOMdN-Nco1dQ==]
Technical Support Center: Resolving Tailing and Streaking of Indoles in Column Chromatography
As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals encountering tailing and streaking issues during the column chromatography...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals encountering tailing and streaking issues during the column chromatography of indole derivatives. This resource is structured to not only offer solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and more effective troubleshooting in your future experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tailing and streaking when purifying indoles on silica gel?
A1: The most common cause is the interaction between the basic indole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] The lone pair of electrons on the indole nitrogen can be protonated by the acidic silanols, leading to strong, non-uniform interactions.[1] This causes a portion of the indole molecules to be retained more strongly, resulting in a "tailing" or "streaking" effect on both Thin-Layer Chromatography (TLC) plates and during column elution.[1][3]
Q2: How do I select the best stationary phase for my indole derivative?
A2: The choice of stationary phase is critical and depends on the specific properties of your indole derivative.[1]
Stationary Phase
Best For
Considerations
Silica Gel
General-purpose, normal-phase chromatography for a wide range of indoles.
Its acidic nature can cause tailing with basic indoles or degradation of acid-sensitive compounds.[1]
Alumina
Acid-sensitive or basic indoles.
Available in acidic, neutral, and basic forms, allowing you to match the support to your compound's properties.[1][4]
Reversed-Phase (C8, C18)
Polar indole derivatives.
Uses a polar mobile phase (e.g., water/methanol or water/acetonitrile). Ideal for compounds that are too polar for normal-phase.[1]
Functionalized Silica (e.g., Amino)
Basic indoles where tailing is persistent.
The functional groups on the silica can alter selectivity and minimize unwanted interactions.[1][5]
Q3: My indole is colorless. How can I visualize it during chromatography?
A3: Most indoles are UV-active due to their aromatic structure and can be visualized under UV light.[1] For compounds that are not UV-active or for confirmation, various chemical stains can be used.
Visualization Method
Type
Description
UV Light (254 nm)
Non-destructive
Indoles typically appear as dark spots on TLC plates containing a fluorescent indicator (F254).[1]
Ehrlich's Reagent
Destructive
A highly specific stain for indoles, usually producing characteristic blue or purple spots.[1]
Potassium Permanganate (KMnO₄)
Destructive
A universal stain that reacts with oxidizable compounds, appearing as yellow-brown spots on a purple background.[1]
p-Anisaldehyde or Vanillin
Destructive
General-purpose stains that react with many different functional groups to produce a range of colors upon heating.[1]
Troubleshooting Guide: Tailing and Streaking
This section provides a systematic approach to diagnosing and resolving tailing and streaking issues.
Problem: My indole derivative shows significant tailing on a silica gel TLC plate.
This is the most common issue and typically points to an undesirable secondary interaction between the analyte and the stationary phase.[3]
Causality Analysis
The root cause is the acidity of the silica gel surface. The silanol groups (Si-OH) can act as hydrogen-bond donors or even protonate the basic nitrogen of the indole ring. This strong interaction leads to a slow desorption process for some of the analyte molecules, causing them to lag behind the main band, resulting in a tail.[1][6]
Solution Workflow
The logical approach is to suppress this unwanted interaction. This can be achieved by modifying the mobile phase or the stationary phase.
Caption: Troubleshooting workflow for indole tailing.
Step-by-Step Protocols
Protocol 1: Mobile Phase Modification
This is the most common and effective first step. The goal is to add a small amount of a basic modifier to the eluent. This modifier will preferentially interact with the acidic silanol sites, effectively masking them from the indole.[4][6]
Prepare a stock solution of your mobile phase (e.g., 20% Ethyl Acetate in Hexane).
Add a basic modifier . To a portion of this mobile phase, add a small amount of triethylamine (NEt₃) or a solution of ammonia in methanol.[1] Start with a low concentration and optimize.
Test by TLC . Run TLC plates using the modified mobile phase and compare the spot shape to the original.
Optimize Concentration . Adjust the modifier concentration to find the optimal level that gives a sharp, symmetrical spot with an appropriate Rf value (typically 0.2-0.4 for column chromatography).[1]
Mobile Phase Modifier
Typical Concentration
Use Case
Triethylamine (NEt₃)
0.1 - 2.0%
For basic or neutral indoles showing tailing.[1][7]
Ammonia in Methanol
1 - 10% solution added as a component
A strong base, effective for highly basic indoles.[1]
Acetic or Formic Acid
0.1 - 2.0%
For indoles with an acidic functional group (e.g., carboxylic acid) to suppress deprotonation.[1][8]
Protocol 2: Deactivation of Silica Gel
If mobile phase modification is insufficient or if your indole is particularly sensitive to acid, you can deactivate the silica gel before running the column.[9][4]
Prepare a solvent system containing your chosen eluent plus 1-3% triethylamine.[1][7]
Pack the chromatography column using this basic solvent system.
Flush the packed column with one full column volume of this mixture.
The silica is now deactivated. You can proceed with your separation using the standard eluent (with or without the modifier, as determined by TLC).[1]
Problem: Streaking is observed even with a mobile phase modifier.
If tailing persists as streaking, other factors may be at play.
Causality Analysis
Sample Overload : Applying too much sample exceeds the capacity of the stationary phase, leading to a continuous "streak" rather than a defined band.[1][10]
Compound Instability : The indole may be degrading on the acidic silica gel surface.[1][9] What appears as a streak may be a series of decomposition products.
Poor Sample Application : If the sample is not applied to the column in a narrow, concentrated band, it will lead to broad or streaky elution.[11]
Solution Workflow
Caption: Workflow for troubleshooting persistent streaking.
Step-by-Step Protocols
Protocol 3: 2D TLC for Stability Analysis
This method helps determine if your indole is decomposing on the silica gel.[1]
Obtain a square TLC plate.
Lightly spot your compound in one corner, approximately 1 cm from the edges.
Develop the plate using your chosen eluent.
Remove the plate and dry it thoroughly.
Rotate the plate 90 degrees so the line of separated spots becomes the new baseline.
Develop the plate a second time in the same eluent system.
Visualize the plate. A stable compound will produce a single spot on the diagonal. The appearance of new spots off the diagonal indicates decomposition.[1]
Protocol 4: Dry Loading Technique
Dry loading is an excellent method to ensure the sample is applied as a narrow, concentrated band, which is critical for good separation.[11][12]
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.
Thoroughly mix and remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a fine, free-flowing powder is obtained.
Carefully add this powder to the top of your pre-packed column.
Gently tap the column to settle the powder and add a thin layer of sand on top before beginning elution.
By systematically addressing the chemical interactions, sample concentration, and compound stability, you can effectively resolve issues of tailing and streaking, leading to higher purity of your isolated indole derivatives.
References
Technical Support Center: Purification of Indole Derivatives by Column Chrom
Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
Purification challenges of polar indole alkaloids by column chrom
Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.
Column Chromatography and Rel
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chrom
Application Note: Purification of Indole-3-Carboxamides Using Column Chrom
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
Should an Additive be Added to your HPLC Eluent?.
Troubleshooting peak splitting in HPLC analysis of indole compounds. Benchchem.
additives for chiral.
Effects of mobile phase composition and temperature on the supercritical fluid chromatography enantioseparation of chiral fluoro-oxoindole-type compounds with chlorinated polysaccharide st
EP 06 | Eluent Additives in Liquid Chromatography | Separation Tips | Dr. Mohanty's Masterclass. YouTube.
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
What's Happening to My Column?.
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
What causes streaking in silica gel column chrom
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
Sample Loading Techniques for Large Scale Flash Chrom
Common Causes Of Peak Tailing in Chrom
Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. brainly.com.
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
Reactions of indole derivatives with oxiranes and aziridines on silica.
Tailing in TLC - can anyone help?.
Reactions of Indole Derivatives with Oxiranes and Aziridines on Silica. Synthesis of β-Carbolin-1-one Mimic of Pancratistatin.
TLC troubleshooting. ChemBAM.
An Introduction to Peak Tailing, Fronting and Splitting in Chrom
Application of various acids on silica as green catalysts in the reaction of is
Stationary Phase Selectivity: The Chemistry Behind the Separation.
Reactions of indole derivatives with oxiranes and aziridines on silica. Synthesis of β-carbolin-1-one mimic of pancratistatin. Sultan Qaboos University House of Expertise.
Technical Support Center: Degradation of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (5-Methoxy-1-methyl-1H-indol-2-yl)methanol. The inherent reactivity of the indole nucleus, cou...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (5-Methoxy-1-methyl-1H-indol-2-yl)methanol. The inherent reactivity of the indole nucleus, coupled with the activating effects of the methoxy group, makes this molecule susceptible to degradation under various experimental conditions.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and understand the degradation of this compound in solution.
I. Understanding the Instability of Indole Derivatives
The stability of indole compounds, including (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, is influenced by a range of factors. The electron-rich indole ring is prone to oxidation, and this reactivity is further enhanced by the electron-donating methoxy group. Key factors that can contribute to degradation include:
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of indole derivatives.[2][3]
Light: Many indole compounds are photosensitive and can undergo photodegradation upon exposure to light.[2][3]
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[2][3]
Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the formation of various degradation products.[2][3]
Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Question 1: I'm observing a color change (e.g., yellow, pink, brown) in my stock solution. What's happening and how can I prevent it?
Answer:
A visible color change in your solution is a strong indicator of degradation, likely due to oxidation.[2] The indole nucleus is susceptible to oxidation, which can lead to the formation of colored oligomers or specific degradation products.[2]
Immediate Actions & Preventative Measures:
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.[2]
Control Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[2]
Inert Atmosphere: For maximum stability, especially for long-term storage, prepare aliquots of your stock solution in an inert solvent like anhydrous DMSO and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).[2]
Use Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before your experiment.[2] This is particularly important when working with physiological buffers or cell culture media, where the stability of indole compounds can be compromised.[2]
Question 2: My analytical results (e.g., HPLC, LC-MS) show multiple unexpected peaks that increase over time. How can I identify these degradation products?
Answer:
The appearance of new peaks in your chromatogram is a classic sign of degradation. To identify these products, a forced degradation study is recommended. This involves intentionally subjecting your compound to various stress conditions to generate the degradation products in a controlled manner.
Forced Degradation Protocol:
A forced degradation study will help you understand the degradation pathways and develop a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation to generate a sufficient amount of degradants for characterization without completely destroying the parent compound.[6][7]
Stress Condition
Typical Protocol
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl at 60°C for 30 min
Acid-catalyzed hydrolysis or rearrangement
Base Hydrolysis
0.1 M NaOH at 60°C for 30 min
Base-catalyzed hydrolysis or rearrangement
Oxidation
3% H₂O₂ at room temperature for 1 hour
Oxidation of the indole ring or alcohol moiety
Thermal Degradation
Heat solution at 80°C for 6 hours
Thermally induced decomposition
Photodegradation
Expose solution to light (ICH Q1B guidelines)
Light-induced degradation
Analysis of Degradation Products:
LC-MS/MS: This is a powerful technique for identifying the molecular weights of the degradation products and obtaining fragmentation patterns to aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradation products.
NMR Spectroscopy: If a major degradation product can be isolated, NMR spectroscopy can be used to fully characterize its structure.
Question 3: I'm seeing poor recovery of my compound during solid-phase extraction (SPE) or other purification steps. Could this be related to degradation?
Answer:
Yes, degradation during purification is a common issue. The stationary phase of your purification media (e.g., silica gel) can contribute to degradation.
Troubleshooting Purification:
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of acid-labile compounds. Consider using deactivated or neutral silica gel for column chromatography.
Solvent Choice: Ensure your solvents are of high purity and degassed to remove dissolved oxygen, which can promote oxidation.[8]
Inert Atmosphere: For sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[8]
Temperature Control: If possible, perform purification at reduced temperatures to minimize thermal degradation.
Question 4: My biological assay results are inconsistent. Could the stability of my compound in the assay medium be the cause?
Answer:
Absolutely. The stability of a compound in physiological buffers and cell culture media is a critical factor that is often overlooked.[2]
Recommendations:
Quantify Stability in Media: Perform a time-course experiment to determine the stability of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).[2]
Fresh Preparations: Always prepare fresh dilutions of your compound in the assay medium immediately before each experiment.[2]
Control for Degradation: Include appropriate controls in your experiments to account for any potential degradation. For example, you could incubate the compound in the assay medium for the duration of the experiment and then analyze it to determine the extent of degradation.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol?
A1: While specific degradation products for this exact molecule are not extensively documented in the public domain, based on the known reactivity of similar indole compounds, potential degradation pathways include:
Oxidation of the alcohol: The primary alcohol could be oxidized to the corresponding aldehyde ((5-Methoxy-1-methyl-1H-indol-2-yl)carbaldehyde) and further to the carboxylic acid (5-Methoxy-1-methyl-1H-indole-2-carboxylic acid).
Oxidation of the indole ring: The indole ring itself is susceptible to oxidation, which can lead to the formation of various hydroxylated or ring-opened products. For instance, indole can be metabolized to intermediates like isatin.[9][10][11]
Dimerization/Polymerization: Under certain conditions, reactive intermediates can lead to the formation of dimers or higher-order oligomers, which may be colored.[2]
Q2: What is the best solvent for dissolving and storing (5-Methoxy-1-methyl-1H-indol-2-yl)methanol?
A2: For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is often a good choice as it is a non-protic solvent that can be stored at low temperatures.[2] For immediate use in aqueous-based experiments, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer or medium. Be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.
Q3: How can I monitor the degradation of my compound in real-time?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for monitoring the degradation of small molecules.[12][13] By running samples at different time points, you can quantify the decrease in the parent compound peak and the increase in degradation product peaks.
Q4: Are there any specific analytical column recommendations for this compound?
A4: A C18 reversed-phase column is a good starting point for the analysis of indole derivatives.[12] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.[12][13] However, if your compound is acid-labile, a neutral or slightly basic mobile phase may be necessary.[2]
IV. Experimental Protocols & Visualizations
Protocol 1: HPLC Method for Stability Analysis
This protocol provides a general starting point for developing an HPLC method to monitor the stability of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Instrumentation: HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in water
B: 0.1% TFA in acetonitrile
Gradient: Start with a gradient of 5% B, ramping to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at the λmax of the compound (determine this by running a UV scan). For many indoles, this is around 280 nm.[12]
Injection Volume: 10 µL.
Column Temperature: 30°C.
Diagram 1: General Degradation Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Potential Degradation Pathways
Caption: Plausible degradation pathways for the target molecule.
V. References
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). Applied and Environmental Microbiology. Retrieved from [Link]
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions, 94, 1399-1404.
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2021). The Journal of Physical Chemistry A, 125(1), 230-234.
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). ResearchGate. Retrieved from [Link]
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2021). The Journal of Physical Chemistry A, 125(1), 230–234.
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. (2017). BioMed Research International.
Microbial Degradation of Indole and Its Derivatives. (2014). Mini-Reviews in Organic Chemistry, 11(3), 345-353.
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology, 9, 2687.
Forced degradation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2020). Indoles: Synthesis, Reactivity and Applications.
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics, 8(2), 91-95.
Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. (2015). Drug Metabolism and Disposition, 43(10), 1522-1535.
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024). Molecules, 29(9), 1989.
Technical Support Center: Optimizing Cell-Based Assays for Indole Compounds
Welcome to the Technical Support Center. Indole scaffolds—ranging from synthetic bisindoles to endogenous tryptophan metabolites—are privileged structures in drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Indole scaffolds—ranging from synthetic bisindoles to endogenous tryptophan metabolites—are privileged structures in drug discovery. However, their unique physicochemical properties often introduce artifacts into cell-based assays. As a Senior Application Scientist, I have designed this troubleshooting guide to address the root causes of these artifacts. We will move beyond basic troubleshooting to explore the mechanistic causality behind experimental failures, providing you with self-validating protocols to ensure absolute data integrity.
Troubleshooting Vehicle Toxicity vs. Compound Solubility
Q: My highly substituted indole derivatives precipitate in aqueous assay buffers, but increasing the DMSO concentration to improve solubility causes significant cell death. How do I balance solubility and cell viability?
The Causality (Expertise & Experience):
Indole compounds, particularly multi-ring systems like bisindoles evaluated as viral fusion inhibitors, are highly lipophilic and prone to rapid aggregation in aqueous media[1]. While dimethyl sulfoxide (DMSO) is the universal solvent for these hydrophobic pockets, it is not biologically inert. At concentrations above 0.1%–1.0% (v/v), DMSO disrupts the lipid bilayer, alters cellular morphology, and induces oxidative stress. In highly sensitive primary cells like peripheral blood mononuclear cells (PBMCs), even moderate DMSO concentrations can suppress the production of critical cytokines (TNF-α, IFN-γ) and induce apoptosis[2]. The solution is not merely adding more solvent, but establishing a strict "DMSO Tolerance Window" where the vehicle does not artificially suppress or enhance the biological readout[3].
Data Presentation: Quantitative DMSO Tolerance Across Cell Lines
To prevent vehicle-induced artifacts, adhere to the maximum tolerated concentrations outlined below before testing your indole libraries.
Self-Validation Check: This protocol includes a "Vehicle-Only Dose Response" to isolate solvent toxicity from compound toxicity, ensuring your final assay window is mathematically sound.
Prepare Master Stocks: Dissolve the indole compound in 100% molecular-grade DMSO to a high-concentration master stock (e.g., 10–50 mM) to minimize the final solvent volume required.
Establish the Vehicle Baseline: Plate your target cells in a 384-well plate. Treat cells with a 12-point titration of DMSO only (ranging from 0.01% to 5% v/v in assay buffer). Incubate for your standard assay duration.
Assess Viability: Use a standard ATP-dependent luminescent assay (e.g., CellTiter-Glo) to measure viability. Calculate the
Z′
factor and identify the highest DMSO concentration that maintains >95% viability and a
Z′>0.5
.
Intermediate Dilution (The "Step-Down"): Dilute your indole master stock into an intermediate buffer containing a co-solvent (e.g., 0.1% BSA or 0.05% Tween-20) before final addition to the cells. This prevents the "solvent shock" that causes indoles to crash out of solution.
Final Treatment: Treat the cells with the compound, ensuring the final DMSO concentration remains strictly at or below the empirically determined tolerance limit.
Logical workflow for optimizing DMSO concentration and compound solubility in cell-based assays.
Overcoming Intrinsic Fluorescence Interference
Q: I am observing artificially high baseline signals and false positives in my FRET assays when screening indole libraries. What is causing this, and how can I correct it?
The Causality (Expertise & Experience):
The indole ring is the core structural motif of the amino acid tryptophan. Consequently, synthetic indoles possess strong intrinsic fluorescence (autofluorescence) when excited in the UV range (~280 nm), with broad emission spanning 340–400 nm. In FRET-based high-throughput screening or standard fluorometric assays, this intrinsic emission can directly overlap with donor fluorophores (e.g., CFP), causing severe signal interference, inner filter effects, and false-positive readouts[4].
Self-Validation Check: Always run a "Compound-Only" control plate (no cells/no target protein) to quantify the exact autofluorescence contribution of the indole, which is then mathematically subtracted from the active assay.
Pre-Screen for Autofluorescence: Dispense the indole library into a cell-free assay plate containing only the assay buffer. Read the plate at your target excitation/emission wavelengths (e.g., Ex 410 nm / Em 477 nm for CFP). Flag any compound exceeding 3 standard deviations above the buffer background.
Implement Red-Shifting: If your indole strongly fluoresces in the blue/green spectrum, re-optimize your assay using red-shifted fluorophores (e.g., Alexa Fluor 647 or Cy5), which excite/emit far outside the indole autofluorescence window.
Utilize TR-FRET: Switch to Time-Resolved FRET using Lanthanide chelates (e.g., Europium). Indole autofluorescence has a very short half-life (nanoseconds). By introducing a 50–100 microsecond delay between excitation and emission reading, the indole background decays to zero, leaving only the target-specific TR-FRET signal.
Q: My cell viability and reporter assays are showing unexpected transcriptional shifts and metabolic changes at higher indole concentrations. Could this be a target-independent effect?
The Causality (Expertise & Experience):
Absolutely. The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that acts as a primary cellular sensor for xenobiotics. Indole derivatives—both endogenous (like skin microbiota-derived tryptophan metabolites) and synthetic—are classical, high-affinity ligands for AhR[5]. When an indole compound binds to cytosolic AhR, it triggers the dissociation of chaperone proteins (e.g., HSP90), leading to nuclear translocation, dimerization with the AhR Nuclear Translocator (ARNT), and the massive transcription of cytochrome P450 enzymes (CYP1A1)[6]. This metabolic shift can drastically confound your primary assay results by altering cellular state or prematurely metabolizing your compound.
Mechanism of indole-induced AhR activation leading to CYP1A1 transcription and metabolic shifts.
Protocol: AhR Counter-Screening Assay
Self-Validation Check: To prove that the observed metabolic shift is AhR-dependent, this protocol utilizes a known AhR antagonist (CH-223191) as a rescue control. If the antagonist reverses the phenotype, your indole is definitively hitting AhR.
Seed Reporter Cells: Plate human AhR Luciferase Reporter cells (e.g., HepG2 AhR-Luc) at 10,000 cells/well in a 96-well plate. Pre-incubate for 4–6 hours to allow adherence.
Prepare Treatment Groups:
Group A (Test): Indole compound at
EC50
from your primary assay.
Group B (Positive Control): 28 nM MeBIO (a potent AhR activator).
Group C (Rescue): Indole compound + 10 µM CH-223191 (AhR Antagonist).
Incubation & Detection: Incubate cells with the treatments for 24 hours. Discard the media, add Luciferase Detection Reagent, and incubate in the dark for 5 minutes.
Quantification: Read the Relative Light Units (RLU) on a luminometer. If Group A shows >3-fold activation over the vehicle baseline, and Group C returns to baseline, your indole compound is an AhR agonist and requires structural optimization to remove this liability.
References
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41
Source: PubMed Central (NIH)
URL:[Link]
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes
Source: MDPI (Cells Journal)
URL:[Link]
Discovery of dual thiobarbiturate-indole scaffold as a selective inhibitor targeting chikungunya virus nsP3 macrodomain
Source: bioRxiv
URL:[Link]
Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates
Source: Journal of Applied Microbiology (Oxford Academic)
URL:[Link]
Ligand binding and activation of the Ah receptor
Source: eScholarship (University of California)
URL:[Link]
Scaling up (5-Methoxy-1-methyl-1H-indol-2-yl)methanol synthesis without compromising purity
Welcome to the Technical Support Center for Indole Derivative Scale-Up. This guide is specifically engineered for process chemists and drug development professionals tasked with scaling the synthesis of (5-Methoxy-1-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indole Derivative Scale-Up. This guide is specifically engineered for process chemists and drug development professionals tasked with scaling the synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol from the benchtop to multigram or kilogram scales.
Scaling the reduction of indole-2-carboxylate esters introduces severe thermal hazards, complex workup emulsions, and critical purity bottlenecks. This document provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity production.
Process Overview & Critical Parameters
The standard synthetic route involves the reduction of ethyl (or methyl) 5-methoxy-1-methyl-1H-indole-2-carboxylate using Lithium Aluminum Hydride (LiAlH₄). While highly efficient at the milligram scale, LiAlH₄ poses significant mass-transfer and thermodynamic challenges upon scale-up.
Table 1: Impurity Profile and Mitigation Strategies
Impurity Type
Structural Identity
Primary Causality
Mitigation Strategy
Dimer/Polymer
Bis(indolyl)methanes (BIMs) & Tar
Acid-catalyzed dehydration forming an azafulvenium ion.
Strictly avoid acidic washes (e.g., NH₄Cl, HCl) during workup.
Over-reduction
5-Methoxy-1,2-dimethyl-1H-indole
Hydrogenolysis of the C-O bond due to excess heat/time.
Maintain temp < 25°C; quench immediately upon ester consumption.
Utilize the precise Fieser (n, n, 3n) quenching stoichiometry.
Mechanistic Troubleshooting & FAQs
Q1: During scale-up, my workup turns into an unfilterable gel. How do I break this emulsion without compromising the product?
A1: This is the most common failure point in LiAlH₄ scale-ups. The gel is amorphous aluminum hydroxide (
Al(OH)3
), which traps the product and clogs filter pores. To prevent this, you must abandon ad-hoc quenching and strictly implement the Fieser Method [1].
The Fieser method forces the aluminum species into a granular, crystalline sodium aluminate matrix. For every
n
grams of LiAlH₄ used, sequentially add:
n
mL of H₂O (Destroys active hydride; highly exothermic).
n
mL of 15% aqueous NaOH (Converts
Al(OH)3
to soluble aluminate).
3n
mL of H₂O (Precipitates granular inorganic salts).
Causality Insight: The sequential addition prevents the localized pH drops that cause amorphous gelation, ensuring the resulting white salts filter rapidly through Celite[2].
Q2: My isolated product is heavily contaminated with a dark tar, and NMR shows loss of the hydroxymethyl protons. What happened?
A2: Your product underwent acid-catalyzed polymerization. Indole-2-methanols are exceptionally sensitive to Brønsted acids. If you used a standard saturated ammonium chloride (
NH4Cl
) or dilute HCl wash to neutralize the workup, the mildly acidic conditions protonated the C2-hydroxyl group.
Loss of water generates a highly electrophilic azafulvenium ion . Because the indole nucleus is electron-rich, the C3 position of an unreacted molecule rapidly attacks this carbocation, forming bis(indolyl)methanes (BIMs) and triggering a runaway polymerization cascade into tar[3]. Rule of scale-up: Never expose indole-2-methanols to a pH below 7.0.
Mechanistic pathway of acid-catalyzed degradation of indole-2-methanols.
Q3: I am detecting 5-methoxy-1,2-dimethyl-1H-indole in my HPLC trace. How is the C-O bond breaking?
A3: This is an over-reduction (hydrogenolysis) artifact. While N-methylation protects the indole ring from some degradation pathways, prolonged exposure to excess LiAlH₄ at elevated temperatures (e.g., allowing the exotherm to push the reaction above 30°C) will cleave the allylic/benzylic-like C-O bond of the hydroxymethyl group[4]. Control the addition rate of the ester to maintain the internal temperature strictly between 0°C and 15°C.
Self-Validating Scale-Up Protocol
This protocol is designed for a 50-gram scale of the starting ester and incorporates self-validating visual cues to ensure process integrity.
Phase 1: Preparation and Reduction
Setup: Equip a 3L, 3-neck jacketed reactor with an overhead mechanical stirrer, an internal thermocouple, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
Hydride Suspension: Charge the reactor with anhydrous THF (500 mL). Cool to 0°C. Carefully add LiAlH₄ pellets/powder (1.5 equivalents). Validation: The suspension should be grey and stir freely.
Ester Addition: Dissolve 50.0 g of ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate in anhydrous THF (250 mL). Add this solution dropwise to the LiAlH₄ suspension.
Thermal Control: Adjust the addition rate to maintain the internal temperature between 5°C and 15°C. Causality: Exceeding 20°C risks hydrogenolysis of the product to the 2-methyl derivative.
Completion: Once addition is complete, stir at 15°C for 1.5 hours. Confirm completion via TLC (Hexanes/EtOAc 1:1) or HPLC.
Phase 2: The Fieser Quench (Critical Step)
Assuming 12.0 g of LiAlH₄ was used. Ensure vigorous overhead stirring.
Cooling: Chill the reactor to 0°C.
Water Addition (
n
mL): Very slowly add 12.0 mL of DI water dropwise. Validation: Extreme outgassing (H₂) will occur. Wait for the bubbling to subside before proceeding.
NaOH Addition (
n
mL): Add 12.0 mL of 15% aqueous NaOH dropwise.
Final Water Addition (
3n
mL): Add 36.0 mL of DI water.
Maturation: Remove the cooling bath and let the mixture stir vigorously at room temperature for 30 minutes.
Self-Validation Check: The mixture must transition from a grey, sludgy emulsion to a suspension of stark white, granular solids. If the solids remain grey, unreacted hydride is trapped; stir longer or add 1-2 mL of water.
Phase 3: Isolation and Purification
Filtration: Filter the white suspension through a 1-inch pad of Celite. Wash the filter cake thoroughly with hot THF (2 x 150 mL) to extract any product trapped in the crystal lattice.
Concentration: Concentrate the combined filtrates under reduced pressure.
Extraction: Dissolve the crude residue in Ethyl Acetate (400 mL). Wash with DI water only (2 x 100 mL) and Brine (100 mL). Do not use acidic washes.
Crystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to ~100 mL. Slowly add Heptane until the solution becomes cloudy. Cool to 0°C to crystallize pure (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Optimized workflow for the scale-up synthesis and isolation of indole-2-methanols.
References
Bergman, J., et al. "Bis- and Trisindolylmethanes (BIMs and TIMs)." Chemical Reviews, ACS Publications. Available at:[Link]
Chemistry LibreTexts. "Quenching Reactions: Aluminum based reactions." LibreTexts. Available at:[Link]
VDOC.PUB. "Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25." Available at:[Link]
Quantitative NMR (qNMR) for purity determination of indole compounds
Absolute Purity Determination of Indole Compounds: A Mechanistic Comparison of qNMR vs. Chromatographic Techniques As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development pipel...
Author: BenchChem Technical Support Team. Date: March 2026
Absolute Purity Determination of Indole Compounds: A Mechanistic Comparison of qNMR vs. Chromatographic Techniques
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development pipelines: the mischaracterization of active pharmaceutical ingredients (APIs) and intermediates. Indole compounds—ranging from synthetic building blocks like 1H-Indole-1-pentanoic acid to complex monoterpenoid indole alkaloids—are notoriously difficult to validate. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine batch release, it harbors a fundamental analytical blind spot: it is a relative technique. HPLC assumes that all components share a similar UV response factor or requires identical, highly pure reference standards for every single impurity (1[1]).
To establish regulator-ready, metrologically traceable data, modern laboratories are shifting toward Quantitative Nuclear Magnetic Resonance (qNMR). qNMR provides a direct, primary measurement of molar concentration based on a fundamental physical truth: the integrated area of an NMR resonance is directly proportional to the number of nuclear spins producing it (2[2]).
Mechanistic Comparison: The Blind Spots of Chromatography
HPLC separates components based on differential partitioning and detects them via UV absorbance. If an indole sample contains non-chromophoric impurities—such as residual inorganic salts, water, or aliphatic solvents like ethyl acetate—HPLC will completely miss them. Consequently, the area percentage will artificially inflate the reported purity (3[3]).
Conversely, qNMR acts as a universal mass-balance detector. Because it measures nuclear spins directly, it captures the entire composition of the sample without requiring compound-specific calibration curves (4[4]). This makes qNMR orthogonal to HPLC and highly favored by authoritative bodies (e.g., the Journal of Medicinal Chemistry) for establishing >95% absolute purity (5[5]).
Table 1: Comparative Performance Characteristics
Parameter
HPLC-UV
qNMR (Internal Standard Method)
Fundamental Principle
Differential partitioning & UV Absorbance
Direct measurement of nuclear spins
Quantification Type
Relative (Area %)
Absolute (Mass Balance)
Reference Standard
Requires identical analyte standard
Requires only a generic internal standard
Non-Chromophoric Impurities
Invisible (Overestimates purity)
Detected (Accurate mass balance)
| Typical LOD | ~0.015 µg/mL | ~0.5 mg/mL |
Strategic Experimental Design for Indoles (Causality & Self-Validation)
Designing a qNMR experiment is not merely about dissolving a sample; it requires engineering a self-validating system grounded in molecular physics.
1. Internal Standard (IS) Selection & Causality
The golden rule of qNMR is baseline resolution. Indole compounds exhibit complex multiplet structures in the aromatic region (δ 6.5–8.0 ppm) and feature a highly deshielded NH proton, typically resonating at δ 10–11 ppm in aprotic solvents like DMSO-d6 (6[6]). Therefore, the IS must possess a simple, sharp singlet outside these windows. Maleic acid (δ 6.25 ppm) or 1,4-dinitrobenzene (δ 8.4 ppm) are exceptional choices because they avoid spectral overlap and do not interact non-covalently with the indole analyte (7[7]).
2. Relaxation Dynamics (T1)
A common amateur mistake is using standard 1D-NMR acquisition parameters for quantitative work. Excited nuclear spins must return to thermal equilibrium (longitudinal relaxation,
T1
) before the next radiofrequency pulse. If the relaxation delay (D1) is too short, protons with longer
T1
times will be partially saturated, leading to truncated integrals. To ensure >99.3% signal recovery, D1 must be set to at least 5 to 7 times the longest
T1
of the signals of interest (8[8]).
3. Building a Self-Validating System
A rigorous qNMR protocol validates itself internally. By calculating the purity independently using two different analyte peaks (e.g., the indole NH proton and an aliphatic side-chain proton), we create an orthogonal consistency check. If the calculated purities match, the integration is sound; if they deviate, it flags hidden co-eluting impurities or baseline distortions.
Workflow for absolute purity determination using the qNMR internal standard method.
Gravimetric Preparation : Using a calibrated microbalance, accurately co-weigh approximately 10 mg of the indole analyte and 5 mg of a high-purity internal standard (e.g., Maleic acid, certified >99.5%) into the same clean vial (9[9]). Co-weighing eliminates volumetric errors inherent in external standard methods (10[10]).
Solvation : Dissolve the mixture entirely in 0.75 mL of DMSO-d6 and transfer to a high-quality 5mm NMR tube.
T1 Inversion-Recovery : Execute a rapid inversion-recovery experiment (180°-τ-90°) to determine the
T1
relaxation times of the IS and the target indole protons.
Data Acquisition : Acquire the 1H-NMR spectrum using a 90° excitation pulse to maximize signal-to-noise. Set the relaxation delay (D1) to
≥5×T1
(typically 30 seconds for indoles). Collect at least 64 transients to ensure a signal-to-noise ratio > 250:1 (9[9]).
Spectrum Processing : Apply a gentle exponential window function (LB = 0.3 Hz). Perform strict manual phase correction and zero-order baseline correction. When integrating, ensure the integration windows are wide enough to capture the entire peak base, and consistently either include or exclude the 13C satellite peaks for both the analyte and the IS (10[10]).
Calculation : Compute the absolute purity (
Px
) using the molar ratio equation:
(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).
Experimental Data: The Reality of Response Factors
To illustrate the danger of relying solely on HPLC, consider the purity assessment of a standard indole derivative, 1H-Indole-1-pentanoic acid.
Table 2: Experimental Purity Results for 1H-Indole-1-pentanoic Acid
Analytical Method
Calculated Purity (%)
Impurities Detected
Scientific Interpretation
HPLC-UV (280 nm)
99.88%
Trace related indole isomers
Overestimates purity due to the inability to detect non-UV absorbing residual solvents or salts.
| qNMR (Maleic Acid IS) | 98.20% | Residual EtOAc, Water, Salts | Provides true absolute purity. Discrepancy highlights the danger of relying solely on relative area percent. |
While HPLC remains indispensable for trace impurity profiling, qNMR has unequivocally established itself as the gold standard for absolute purity determination. By engineering a self-validating protocol grounded in fundamental spin physics, researchers can bypass the chromophore biases of chromatography and secure regulator-ready, metrologically traceable data.
References
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQC5ts5xH2Antkw5O7SpcvS24FX3TOmn-BQCAR69cqOeX9uBtbPJ3Ffax-NinovDhMMokxa-zmWQ4sqsu1p1eIfqBDLszh-AhZyVLgt0aTbEqYtE2O4j0Ruh2xJktH4rwVLPqgpr4r3qpXOB7GKxAOtKEVdFQ2PgaPLsNSuXPjJQqJ4mLTuHjue8ey89sQI6EcAG_mnHyzB48jOVcE8zeqKHySHx3bZo3FNZrpPJSVVyI3EPIAc-EjVCO8_YGVxMG52V0Irk0z]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNWInHZWxSpkoa5vgDIIKy1y3BmHHavWDS80nN2vZmG5gdjG4o12-u1ySgISYGQzJrxvux2FsZYqW_x3eg9PwrpkLPOM-mFantuL1UPX0d8K18paXydAJts_k7i6vPLUjG8eL7yHHxoNcdDLY-wWF0QOtu2ykn0CXZR54S-UDcPEPMupvv1J4=]
A Guide to Quantitative NMR (qNMR). Emery Pharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9nt5jAPrdP605xzXUGU4OwuRfODxtKPQAxUMizfcAdfTmVNx7iN-rKh20zBADxsz6NOrqOmlwzX3-IFejrIr7ObTBnCgwVnT6lM91LJpbPVHNouk7IjUkQu5bD9zInToqvJjTkGH5V5Vibq1J234iAGzq9SgLtuc=]
A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3t8LUPW8d2rFeLv_uCVWDfutEdGl1J9xbyXFlvpEYYsaLi8FngyP-aeHGMHGJ70knJ2esjOcoLZp2Gb54MpRfnEgJ4PONMOzdc_YvZH9_GZbRZAwhqXqyoDPoB6zrUrsgDfnhmWeUIiAJ1TQ5n3-VFQif64slTqMbXbYG6V7u8sBRyd2S4a8UWYUYr-w0cUR5iQFipkvi5P2ijd5Fzz0P9HbSLZ3_i53WhV3dLzk=]
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJHYP6mIYLzW0DwYT0kK40g78E55Is-yA3CEMltzK2n_h3v3t6mzU2Spa4DTXabMTFpqPABgVT8BjFBVx5qLC0GauFWTrXEwGO1VXQE89Q1C2VUf_e9Yb1bgOcNUQJhGDyfKDQ]
Quantitative 1H NMR: Development and Potential of an Analytical Method. PMC - NIH.[https://vertexaisearch.cloud.google.
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF02p-jYnDO6tjs4dx_qRbWXO9Ea4DzVjiZElJOLy6tBYvpBs7jxw01UhSKvVuDOR_F6RirL1RVBN7qkvWWeTJ4f8WobwOS-eADn6nx40LvAjtwbpIuWf3q4mtrrG_UpT5K5vMXI9EU3_YPnxu4_8pcYmGRtAOzGDCo2zUGBsBFcsswy0YRSWfEauArHlMXphh7GKCuIJH7kPYEBfsM3hi1VAW2m6SL2DVtBAjxFxDkGMf6Z3i6XPq2qcznyr-HcFFuS_dvIYFQOBSyD0eKfFLaU0BTf0G1IX9Zo60yDIeRw==]
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCHZZCGDYSm36ZqmkOFOfSBPoixh4ODqmWCuzPKxJaBVCr8zFPhDJeceLg_2Vh48v0wmqrv3SE9IBIFxIVCgw3wGINrxN568LUNeBaPO6sD20yphG9m-e40bVriJtqsWP6HCmlwrL6tYfroA==]
A Comparative Guide to LC-MS Analysis for the Identification of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol Impurities
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can introduce significant risks, including altered pharmacological activity, increased toxicity, or compromised product stability.[1][2] The process of identifying and quantifying these unwanted substances is known as impurity profiling, a non-negotiable requirement mandated by global regulatory bodies.
This guide focuses on establishing a robust analytical strategy for the impurity profiling of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, a substituted indole derivative with potential applications as a key starting material or intermediate in the synthesis of complex pharmaceutical agents. The structural integrity of this molecule is paramount, and a comprehensive understanding of its potential impurities is critical for process optimization and regulatory compliance.
We will delve into a detailed exploration of a high-performance liquid chromatography-mass spectrometry (LC-MS) method, justifying its position as the primary analytical tool for this task. Furthermore, we will provide an objective comparison with alternative and complementary techniques, offering a holistic perspective for researchers, scientists, and drug development professionals. All methodologies and claims are grounded in established scientific principles and aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][3][4]
The Impurity Landscape of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
A successful impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent stability of the target molecule.
Synthesis-Related Impurities
Organic impurities are frequently introduced during the synthesis process.[2] For a molecule like (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, which is likely synthesized via multi-step reactions, potential impurities include:
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of precursors. For instance, in a typical reduction of the corresponding carboxylic acid or ester to form the target alcohol, residual amounts of the starting acid/ester could persist.[5]
By-products from Side Reactions: The indole nucleus, being electron-rich, is susceptible to various side reactions. Under acidic conditions, dimerization can occur.[6] Furthermore, methylation of the indole nitrogen might compete with other reactive sites if not properly controlled, leading to isomeric by-products.
Reagents and Catalysts: Residual reagents or catalysts used during the synthesis can also be a source of impurities.
Degradation Products
The stability of the API is a critical quality attribute. Degradation products can form during manufacturing, storage, or even upon administration. The indole scaffold is known to be sensitive to certain conditions:
Oxidative Degradation: The indole ring is susceptible to oxidation, which can lead to the formation of oxindoles, isatins, or other ring-opened products, especially in the presence of air, light, or residual oxidizing agents.[7]
Hydrolytic and Photolytic Degradation: While the primary alcohol functional group is generally stable to hydrolysis, the overall molecule's stability under various pH conditions and upon exposure to light must be evaluated as per ICH Q1B guidelines.[8]
Forced Degradation Studies: A Proactive Approach
To proactively identify potential degradation products, forced degradation (or stress testing) is an indispensable tool.[8][9] This involves subjecting the drug substance to conditions more severe than those it would encounter during its shelf life. The goal is not to completely degrade the compound but to generate a representative sample of degradants for analytical method development and validation.[8][10]
A typical forced degradation study for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol would include exposure to:
Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)
Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)
Oxidation: (e.g., 3% H₂O₂ at room temperature)
Thermal Stress: (e.g., 80 °C)
Photostability: (Exposure to UV and visible light as per ICH Q1B)[8]
For the comprehensive analysis of non-volatile, polar molecules like indole derivatives, LC-MS stands out as the technique of choice.
Why LC-MS is the Gold Standard for this Analysis
The power of LC-MS lies in its hybrid nature. HPLC provides the high-resolution physical separation of the parent compound from its impurities, while the mass spectrometer offers highly sensitive and specific detection.[11] For indole derivatives, LC-MS/MS (tandem mass spectrometry) is particularly effective, as it allows for the structural characterization of unknown compounds by analyzing their fragmentation patterns.[12][13] This capability is crucial for identifying novel impurities that are not commercially available as reference standards.
Detailed Experimental Protocol: An Optimized LC-MS/MS Method
The following protocol is a robust starting point for the analysis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol and its impurities. As a Senior Application Scientist, I emphasize that the causality behind each parameter is critical for successful implementation and troubleshooting.
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol or Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL. This concentration is typically sufficient for detecting impurities at the 0.1% level required by ICH guidelines.[2][14]
For forced degradation samples, neutralize the acidic and basic solutions to prevent on-column reactions or damage to the HPLC column.
Filter the sample solution through a 0.22 µm syringe filter to remove particulates before injection.
C18 stationary phases provide excellent retention and separation for moderately polar compounds like indole derivatives. The smaller particle size (1.8 µm) enhances peak efficiency and resolution.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid acts as a proton source, promoting better ionization in positive ESI mode and improving peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency and is MS-friendly.
Gradient Elution
5% to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min
A gradient is essential to elute a wide range of impurities with varying polarities, from early-eluting polar degradants to late-eluting non-polar by-products.[9]
Flow Rate
0.3 mL/min
A lower flow rate is suitable for the 2.1 mm ID column and ensures efficient ionization in the MS source.
Column Temperature
40 °C
Elevated temperature reduces mobile phase viscosity, improves peak shape, and ensures reproducible retention times.
Injection Volume
2 µL
A small injection volume prevents column overloading and peak distortion, especially for a high-concentration sample.
Table 2: Recommended Mass Spectrometry Parameters
Parameter
Recommended Setting
Rationale
Ionization Source
Electrospray Ionization (ESI), Positive Mode
The indole nitrogen and other heteroatoms are readily protonated, making ESI positive mode highly sensitive for this class of compounds. APCI could be an alternative if ESI proves insufficient.[13][15]
Scan Mode
Full Scan (m/z 100-1000) followed by data-dependent MS/MS
A full scan is used to detect all ionizable species. Data-dependent MS/MS automatically triggers fragmentation of the most intense ions, allowing for the characterization of unknown impurities in a single run.
Capillary Voltage
3.5 kV
Optimized for stable spray and efficient ion generation.
Source Temperature
120 °C
Sufficient to desolvate ions without causing thermal degradation.
Desolvation Gas
Nitrogen, Flow: 600 L/hr, Temp: 350 °C
High flow and temperature of the desolvation gas are crucial for removing solvent droplets and creating gas-phase ions.
Collision Energy
Ramped (e.g., 10-40 eV)
A ramped collision energy ensures the generation of a rich fragmentation spectrum, providing valuable structural information for a variety of impurities.
Data Analysis and Interpretation Workflow
The process of moving from raw data to identified impurities follows a logical sequence. This workflow ensures that all potential impurities are detected and characterized systematically.
Caption: Workflow for LC-MS based impurity identification.
Comparative Analysis of Alternative and Complementary Techniques
While LC-MS is a powerful primary technique, a multi-faceted approach using orthogonal methods provides the most comprehensive impurity profile.[1][14]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is often the workhorse of QC labs. Its primary advantage is its robustness and straightforward quantification of known impurities with a chromophore. However, its significant drawback is the lack of specificity. Co-eluting impurities cannot be distinguished, and without a mass spectrometer, structural identification of unknown peaks is impossible.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for volatile and semi-volatile impurities, such as residual solvents. However, for a non-volatile and thermally labile molecule like (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, GC-MS is generally unsuitable without chemical derivatization to increase volatility, which adds complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled detail for definitive structural elucidation.[2] It is the ultimate tool for characterizing an unknown impurity once it has been isolated, typically via preparative HPLC. Its major limitation is its inherently low sensitivity compared to mass spectrometry, making it impractical for detecting and identifying impurities at the 0.1% level directly in the API mixture.
Table 3: Comparison of Key Analytical Techniques for Impurity Profiling
Technique
Primary Use Case
Sensitivity
Specificity / Identification Power
Throughput
LC-MS/MS
Primary: Detection, quantification, and structural elucidation of known and unknown impurities.
Very High
Very High
High
HPLC-UV
Complementary: Routine QC, quantification of known impurities.
Moderate
Low (relies on retention time)
Very High
GC-MS
Complementary: Analysis of volatile impurities (e.g., residual solvents).
High
High
High
NMR
Complementary: Definitive structure elucidation of isolated impurities.
Low
Absolute
Low
Method Validation According to ICH Q2(R1) Guidelines
An analytical method is only as good as its validation. To ensure the method is suitable for its intended purpose—in this case, impurity control—it must be validated according to ICH Q2(R1) guidelines.[16][17][18]
Table 4: Key Validation Parameters for an Impurity Quantification Method
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).
Peak purity of the API should be >0.995. All known impurities should be baseline resolved from the API.[8]
Linearity
To demonstrate a proportional relationship between analyte concentration and instrument response.
Correlation coefficient (r²) ≥ 0.99
Range
The concentration interval over which the method is precise, accurate, and linear.
From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[16]
Accuracy
The closeness of the test results to the true value.
Recovery of spiked impurity should be within 80-120% of the nominal concentration.
Precision
The degree of agreement among individual test results (repeatability and intermediate precision).
Relative Standard Deviation (RSD) should be <10% for impurities at the specification limit.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Typically Signal-to-Noise (S/N) ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Typically S/N of 10:1. Must be at or below the reporting threshold (e.g., 0.05%).[3]
Robustness
The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
System suitability parameters should remain within acceptable limits.
The following decision tree illustrates the logical process from impurity detection to qualification based on established regulatory thresholds.
Comparative Pharmacological Study: (5-Methoxy-1-methyl-1H-indol-2-yl)methanol and Established Serotonin Receptor Agonists
As drug development professionals navigate the complex landscape of neuropharmacology, understanding the structural nuances of indole derivatives is paramount. The indole scaffold is the ubiquitous pharmacophore for sero...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals navigate the complex landscape of neuropharmacology, understanding the structural nuances of indole derivatives is paramount. The indole scaffold is the ubiquitous pharmacophore for serotonin (5-HT) receptor interaction. This guide provides an objective, data-driven comparative analysis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (5-MMIM) against established serotonergic agonists, such as 5-MeO-DMT and Sumatriptan.
Rather than acting as a direct, potent agonist, 5-MMIM serves as a highly specialized synthetic precursor. By dissecting its structural rationale and comparing it to clinical and research-grade agonists, we can map the structure-activity relationships (SAR) that drive modern neurotherapeutic design.
Structural Rationale and Mechanistic Causality
The biological activity of serotonergic ligands is dictated by precise steric and electronic interactions within the G-protein coupled receptor (GPCR) binding pocket.
The 5-Methoxy Advantage: The addition of a methoxy group at the 5-position of the indole ring significantly increases lipophilicity and alters the electron density of the aromatic system. In established agonists like 5-MeO-DMT , this modification yields nanomolar affinity for 5-HT1A and 5-HT2A receptors, often surpassing the potency of unsubstituted tryptamines[1].
Steric Hindrance in 5-MMIM: Unlike endogenous serotonin or 5-MeO-DMT, 5-MMIM features an N1-methyl group and a C2-methanol group. The N1-methylation removes the critical hydrogen bond donor capacity of the indole nitrogen. In standard 5-HT receptor binding, this nitrogen forms a vital salt bridge/hydrogen bond with the conserved Aspartate (Asp3.32) residue in the orthosteric pocket [2]. Consequently, 5-MMIM exhibits negligible direct receptor agonism.
Role as a Prodrug/Precursor Scaffold: Because of these steric blockades, 5-MMIM is utilized strategically in organic synthesis to build complex indolopyridines, carbolines, or targeted prodrugs. Once the C2-methanol is functionalized (e.g., into an amine or fused ring), the resulting derivatives can effectively dock into 5-HT receptors.
By comparing 5-MMIM to active agonists, we observe how terminal modifications dictate the shift from an inactive building block to a potent neuroactive agent.
Comparative Pharmacological Profile
To objectively evaluate these compounds, we must look at their primary targets, binding affinities (
Ki
), and functional roles. The data below summarizes the quantitative pharmacological metrics of the 5-MMIM scaffold compared to active 5-HT agonists.
Compound
Primary Receptor Target(s)
Binding Affinity (
Ki
)
Functional Activity
Clinical / Research Application
5-MMIM
N/A (Precursor)
> 10,000 nM (Estimated)
Inactive / Scaffold
Synthesis of carbolines and prodrugs.
Serotonin (5-HT)
5-HT1 to 5-HT7
1 - 10 nM
Endogenous Full Agonist
Baseline physiological neurotransmitter.
5-MeO-DMT
5-HT1A, 5-HT2A
< 10 nM (5-HT1A)[4]
Non-selective Agonist
Research: Psychoplastogen, PTSD models [1].
Sumatriptan
5-HT1B, 5-HT1D
9 - 17 nM
Selective Agonist
Clinical: Abortive treatment for migraines [3].
Receptor Signaling and Experimental Workflows
Understanding the downstream effects of 5-HT receptor activation is critical for designing functional assays. 5-HT1A receptors are
Gi/o
-coupled (inhibiting adenylyl cyclase), while 5-HT2A receptors are
Gq
-coupled (activating phospholipase C).
5-HT1A and 5-HT2A receptor signaling pathways modulated by serotonergic agonists.
High-Throughput Screening Workflow
When synthesizing novel derivatives from the 5-MMIM scaffold, a rigid, self-validating experimental pipeline is required to filter hits from inactive intermediates.
High-throughput experimental workflow for evaluating synthetic indole derivatives.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed with internal causality and validation mechanisms. These methodologies are standard for evaluating the transition of a synthesized 5-MMIM derivative into an active 5-HT agonist.
This assay determines the binding affinity (
Ki
) of synthesized derivatives for the 5-HT1A receptor.
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to expose the membrane-bound receptors.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM of the radioligand
[3H]8−OH−DPAT
, and varying concentrations of the test compound (10 pM to 10 µM).
Self-Validating Step (Non-Specific Binding): Dedicate control wells to contain 10 µM of unlabeled serotonin. Causality: This saturates all specific 5-HT1A sites. Any remaining radioactive signal in these wells represents non-specific binding to the plastic or lipid bilayer. Subtracting this baseline from total binding yields the true specific binding, validating the assay's accuracy.
Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.
This protocol measures whether a compound that binds to the receptor actually activates it (agonism) by tracking the inhibition of adenylyl cyclase.
Cell Seeding: Seed 5-HT1A-expressing cells in a 384-well microplate at 10,000 cells/well in assay buffer.
Phosphodiesterase Inhibition: Add 500 µM 3-isobutyl-1-methylxanthine (IBMX) to the buffer. Causality: IBMX inhibits phosphodiesterases that naturally degrade cAMP. Without IBMX, the transient changes in cAMP would be lost before measurement, rendering the assay useless.
Self-Validating Step (Forskolin Stimulation): Add 10 µM Forskolin simultaneously with the test compound. Causality: Because 5-HT1A is
Gi
-coupled, its activation decreases cAMP. Baseline cAMP in resting cells is too low to accurately measure a decrease. Forskolin directly activates adenylyl cyclase, artificially raising the cAMP "ceiling." A true agonist will demonstrably suppress this Forskolin-induced spike, providing a validated functional readout.
Detection: Incubate for 30 minutes at 37°C. Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic kit. Calculate the
EC50
based on the dose-response curve.
References
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Comparative
A Comparative Guide to the In Vitro Anti-inflammatory Activity of Novel Indole Derivatives and Indomethacin
Introduction The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. A critical step in this process is the robust in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. A critical step in this process is the robust in vitro characterization of new chemical entities against established benchmarks. This guide provides a comprehensive framework for evaluating the anti-inflammatory properties of a novel indole-based compound, (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (referred to herein as "Test Compound"), in direct comparison to indomethacin, a potent and widely used NSAID.[1][2]
Indomethacin, an indole-3-acetic acid derivative, exerts its potent anti-inflammatory, analgesic, and antipyretic effects primarily by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] However, the simultaneous inhibition of the constitutively expressed COX-1 enzyme, which is crucial for gastric mucosal protection and platelet function, is linked to significant gastrointestinal side effects.[3][5] This has driven the search for compounds with greater selectivity for the inducible COX-2 enzyme, which is primarily expressed at sites of inflammation.[5][6]
This guide details a multi-assay approach designed to build a comprehensive in vitro profile of the Test Compound. We will describe the experimental protocols for assessing COX enzyme inhibition, suppression of pro-inflammatory mediators like nitric oxide (NO), and inhibition of key inflammatory cytokines (TNF-α and IL-6) in a cellular context. By comparing these results directly with indomethacin, researchers can gain critical insights into the Test Compound's mechanism, potency, and potential for a more favorable safety profile.
A thorough in vitro evaluation hinges on selecting assays that probe distinct and critical nodes of the inflammatory cascade. Our experimental design is rooted in the established mechanisms of NSAIDs and cellular inflammatory responses.
The Cyclooxygenase (COX) Pathway
The primary mechanism of traditional NSAIDs like indomethacin is the inhibition of COX enzymes, which convert arachidonic acid into prostaglandins.[2][3] Therefore, directly measuring the inhibition of both COX-1 and COX-2 isoforms is the most fundamental assessment. Comparing the half-maximal inhibitory concentrations (IC50) for both enzymes allows for the determination of a selectivity index, providing an early indication of whether the Test Compound is likely to share the gastrointestinal risks associated with non-selective COX-1 inhibition.[5][7]
Macrophage-Mediated Inflammation
Macrophages are central players in the inflammatory response. Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), they produce a host of pro-inflammatory mediators.[8] Our protocols utilize the RAW 264.7 murine macrophage cell line, a well-established and reliable model for studying inflammation.[8][9]
Nitric Oxide (NO) Production: LPS stimulation triggers the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production.[9] While NO has diverse physiological roles, its overproduction at inflammatory sites contributes to vasodilation, cytotoxicity, and the overall inflammatory state. Quantifying the inhibition of NO production provides a measure of anti-inflammatory activity that is distinct from direct COX inhibition.[10][11]
Pro-inflammatory Cytokines (TNF-α and IL-6): Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal cytokines that orchestrate the inflammatory response.[12][13] They are rapidly produced by macrophages following LPS stimulation and are involved in recruiting other immune cells, inducing fever, and promoting the acute-phase response.[14][15] Measuring the suppression of these cytokines offers insight into the compound's ability to modulate key signaling pathways upstream or downstream of prostaglandin synthesis.
The following diagram illustrates the key inflammatory pathways targeted in our experimental approach.
Caption: Targeted pathways in anti-inflammatory drug screening.
Section 2: Experimental Protocols
The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity. It is imperative that a cell viability assay is run in parallel with all cell-based experiments to confirm that observed inhibitory effects are not a result of cytotoxicity.
Protocol 2.1: Cell Viability (MTT) Assay
Rationale: This assay is a critical control. It ensures that any reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.
Compound Treatment: Treat the cells with various concentrations of the Test Compound and Indomethacin (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2.2: Nitric Oxide (NO) Inhibition Assay
Rationale: This assay quantifies the production of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[10] A reduction in nitrite levels indicates inhibition of the iNOS pathway.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the Test Compound or Indomethacin. Incubate for 1 hour.
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[10]
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
Griess Reaction:
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
Absorbance Measurement: Measure the absorbance at 540 nm.
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition relative to the LPS-stimulated control.
Protocol 2.3: Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
Rationale: This protocol uses the highly sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 secreted by macrophages into the culture medium.[12]
Step-by-Step Methodology:
Cell Culture and Stimulation: Follow steps 1-4 from the Nitric Oxide Inhibition Assay (Protocol 2.2).
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 10 minutes to pellet any cells. Carefully collect the supernatant for analysis.
ELISA Procedure:
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are recommended for validated and reproducible results).
Briefly, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.
Add standards and the collected cell supernatants to the wells.
Add a detection antibody conjugated to an enzyme (e.g., HRP).
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
Stop the reaction and measure the absorbance at the appropriate wavelength.
Calculation: Generate a standard curve from the absorbance readings of the known cytokine standards. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage inhibition relative to the LPS-stimulated control.
The overall experimental workflow for the cell-based assays is depicted below.
Caption: General workflow for cell-based in vitro assays.
Section 3: Comparative Data Analysis
To facilitate a direct and objective comparison, the results from the described assays should be used to calculate the half-maximal inhibitory concentration (IC50) for each compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. All data presented below is hypothetical and serves to illustrate how experimental results would be structured for comparative analysis.
Assay
Parameter
Indomethacin (IC50)
Test Compound (IC50)
Enzymatic Assays
COX-1 Inhibition
0.5 µM
15.0 µM
COX-2 Inhibition
5.0 µM
2.5 µM
Cell-Based Assays
NO Production Inhibition
45.0 µM
10.0 µM
TNF-α Release Inhibition
> 100 µM
12.5 µM
IL-6 Release Inhibition
> 100 µM
18.0 µM
Control Assay
Cell Viability (Cytotoxicity)
> 100 µM
> 100 µM
Interpretation of Hypothetical Data:
COX Selectivity: In this hypothetical scenario, Indomethacin is a potent COX-1 inhibitor and is approximately 10-fold less potent against COX-2, consistent with its known non-selective profile.[4] The Test Compound, however, shows preferential inhibition of COX-2 (IC50 = 2.5 µM) over COX-1 (IC50 = 15.0 µM). Its COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) would be 6, suggesting it may have a reduced risk of gastrointestinal side effects compared to indomethacin.[5]
Cellular Activity: The Test Compound demonstrates potent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages, with IC50 values significantly lower than those for indomethacin. This suggests that its anti-inflammatory mechanism may extend beyond simple COX-2 inhibition and could involve the modulation of upstream signaling pathways like NF-κB. Indomethacin's weaker activity in these cellular assays is not unexpected, as its primary mechanism is at the level of prostaglandin synthesis.
Safety Profile: Both compounds show no cytotoxicity at concentrations up to 100 µM, confirming that the observed inhibitory effects are not due to cell death.
Conclusion
This guide outlines a structured, multi-assay approach for the in vitro comparison of a novel indole derivative against the benchmark NSAID, indomethacin. By integrating enzymatic and cell-based assays, this framework allows for a comprehensive evaluation of a test compound's potency, mechanism of action, and COX selectivity. The hypothetical data presented illustrates how such a comparison can reveal a compound with a potentially superior profile, such as selective COX-2 inhibition combined with potent suppression of key macrophage-driven inflammatory mediators. This rigorous in vitro characterization is an indispensable step in the drug development pipeline, providing the critical data needed to justify advancement into further preclinical and clinical investigation.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?
Ambreen, S., & Singh, S. P. (2024). Indomethacin. In StatPearls. StatPearls Publishing.
Wikipedia. (2024). Indometacin.
Solomon, D. H., Glynn, R. J., Levin, R., & Avorn, J. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ, 166(13), 1645-1647.
Mandell, B. F. (1999). COX 2-selective NSAIDs: Biology, promises, and concerns. Cleveland Clinic Journal of Medicine, 66(5), 285-292.
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters.
Wikipedia. (2024). Cyclooxygenase-2 inhibitor.
Pediatric Oncall. (n.d.). Indomethacin. Drug Index.
Ranjbar, S., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.
Abadi, A. T. (2018). Indomethacin from Anti-Inflammatory to Anticancer Agent. IntechOpen.
Atta, U. R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Sciences.
Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
ResearchGate. (n.d.). Nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability.
MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds.
Aldridge, C., et al. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC.
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines.
MDPI. (2022). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages.
Jin, J. O., et al. (n.d.). IL-6 and TNF-α Synergistically Inhibit Allograft Acceptance. PMC.
American Heart Association Journals. (2009). Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan.
PubMed. (2006). In vitro TNF-alpha and IL-6 production by adherent peripheral blood mononuclear cells.
PubMed. (2025). In vivo and in vitro anti-inflammatory activity of the methanolic leaves extract of Gymnopodium floribundum Rolfe.
A Researcher's Guide to Validating Novel Indole Compounds in Secondary Assays
The indole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2][3][4][5][6] From anti...
Author: BenchChem Technical Support Team. Date: March 2026
The indole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2][3][4][5][6] From anticancer agents that inhibit tubulin polymerization to anti-inflammatory drugs, the versatility of the indole ring system continues to inspire the development of novel therapeutic candidates.[2][5] However, the journey from a promising primary screening "hit" to a validated lead compound is a rigorous process. Secondary assays are the critical next step, designed to confirm the initial activity, elucidate the mechanism of action (MoA), and assess the selectivity and potential off-target effects of a novel indole compound.[7][8]
This guide provides a comprehensive framework for designing and executing a robust secondary assay cascade for a novel indole compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against established alternatives.
The Logic of the Secondary Assay Cascade
The primary goal of a secondary assay cascade is to build a comprehensive biological profile of the hit compound. This involves a multi-faceted approach that moves from broad, target-agnostic assessments to more specific, mechanism-focused investigations. A well-designed cascade aims to de-risk a compound early in the discovery process by identifying potential liabilities such as cytotoxicity or off-target activities.[8][9]
Here, we propose a logical workflow for validating a novel indole compound, focusing on a hypothetical scenario where the primary screen suggests activity against a specific protein kinase.
Caption: A logical workflow for a secondary assay cascade.
Phase 1: Hit Confirmation and Initial Profiling
The first step is to confirm the activity observed in the primary high-throughput screen (HTS). This is typically achieved by re-testing the compound in the same assay but across a range of concentrations to generate a dose-response curve and determine its potency (e.g., IC50 or EC50).[10]
Concurrently, it is crucial to assess the compound's general cytotoxicity.[9][11] A compound that appears potent in a primary assay but is broadly cytotoxic is unlikely to be a viable drug candidate.[11]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the novel indole compound and a vehicle control (e.g., DMSO) for 24-72 hours. Include a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
Phase 2: On-Target Validation and Mechanism of Action
Once the hit is confirmed and shown to be non-cytotoxic at its active concentrations, the next step is to verify that it directly interacts with the intended molecular target.[12] This is a critical step to differentiate true inhibitors from assay artifacts or compounds with non-specific activity.[7]
Biochemical vs. Cell-Based Assays
A two-pronged approach using both biochemical and cell-based assays provides the most comprehensive validation.[7][13]
Biochemical assays , using purified proteins, confirm direct binding and inhibition of the target in a controlled, cell-free environment.[7][14]
Cell-based assays confirm that the compound can engage the target within the complex milieu of a living cell, accounting for factors like cell permeability and stability.[15][16][17]
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[18]
Methodology:
Kinase Reaction: In a 384-well plate, combine the purified kinase, the substrate, ATP, and the novel indole compound at various concentrations. Incubate at room temperature for 1 hour.
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.
Luminescence Reading: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[18] Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
The NanoBRET™ Target Engagement (TE) assay measures the apparent affinity of a test compound by its competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein in live cells.[15]
Methodology:
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a carrier DNA.
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
Compound and Tracer Addition: Add the novel indole compound at various concentrations, followed by the NanoBRET™ tracer. Incubate for 2 hours at 37°C.
Substrate Addition: Add the NanoLuc® substrate to the wells.
BRET Measurement: Read the plate on a luminometer equipped with filters for NanoLuc® emission (450 nm) and the tracer's fluorescence (610 nm).
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value, reflecting the compound's affinity for the target in a cellular context.[15]
Phase 3: Selectivity and Off-Target Profiling
A critical aspect of drug development is ensuring that a compound is selective for its intended target.[18] Indole-containing compounds have been known to interact with a variety of biological targets.[1][2][6] Therefore, broad profiling against panels of related and unrelated targets is essential.
Kinase Selectivity Panels: Screening against a large panel of kinases (kinome scanning) is crucial to determine the selectivity profile of a kinase inhibitor.[15][19]
GPCR and Ion Channel Panels: G-protein coupled receptors (GPCRs) and ion channels are common off-targets for many small molecules and are important to assess for potential side effects.[20][21][22][23][24][25]
The results from these panels will help to build a structure-activity relationship (SAR) and guide further optimization of the compound's selectivity.[26][27][28]
Phase 4: Downstream Functional and Phenotypic Assays
The final step in the secondary assay cascade is to demonstrate that target engagement by the novel indole compound translates into a desired biological effect in a disease-relevant context.
Experimental Protocol: Western Blot for Downstream Pathway Modulation
If the target kinase is part of a known signaling pathway, a western blot can be used to measure the phosphorylation status of a downstream substrate, providing evidence of pathway modulation.
Mitigating the Reproducibility Crisis: A Guide to Independent Cross-Validation of Biological Activity
As a Senior Application Scientist, I frequently encounter a pervasive issue in preclinical drug development: the "home-field advantage" in bioassay data. According to landmark surveys, the 1[1] has led to billions of dol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter a pervasive issue in preclinical drug development: the "home-field advantage" in bioassay data. According to landmark surveys, the 1[1] has led to billions of dollars in wasted funding, with over 70% of researchers failing to reproduce another scientist's experiments.
To establish absolute trust in a biological product—such as a recombinant protein or monoclonal antibody—internal Quality Control (QC) is necessary but insufficient. True product superiority must be objectively verified through blinded, independent third-party laboratories. Furthermore, these validation workflows must adhere strictly to the 2[2], ensuring accuracy, precision, and robustness.
In this guide, we will examine how to structure an independent cross-validation study, using the gold-standard3[3] for Recombinant Human TNF-α (rhTNF-α) as our comparative model.
The Biological Model: Causality in the L929 Bioassay
To objectively compare the potency of our rhTNF-α against alternative products on the market, we utilize murine L929 fibroblasts. However, simply applying TNF-α to these cells will not yield a clean dose-response curve.
The Mechanistic Causality: When TNF-α binds to the TNFR1 receptor, it typically triggers the NF-κB pathway, which promotes cell survival and inflammation. To accurately measure 4[4], we must force the cells into apoptosis. This is achieved by introducing Actinomycin D (AMD), a potent transcription inhibitor. By halting mRNA synthesis, AMD prevents the expression of NF-κB-dependent anti-apoptotic proteins (like c-FLIP), shifting the TNFR1 signaling axis exclusively toward Complex II (FADD/Caspase-8) mediated cell death.
Figure 1: Mechanism of TNF-α induced cytotoxicity in L929 cells sensitized by Actinomycin D.
Designing a Self-Validating Experimental Protocol
A robust bioassay is not merely a sequence of steps; it is a self-validating system. If a protocol cannot internally flag its own failure, it is scientifically void. To ensure our cross-validation is airtight, both our in-house lab and the independent Contract Research Organization (CRO) executed the following standardized protocol, calibrated against a 5[5] (NIBSC code: 12/154) to normalize plate-to-plate variation.
Step-by-Step Methodology:
Cell Seeding: Seed L929 cells (ATCC CCL-1) at a density of
2.0×104
cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Sensitization (Internal Control 1): Prepare assay medium containing 1 μg/mL Actinomycin D. Include a "Cells + AMD only" control well to prove that AMD alone does not induce baseline cytotoxicity.
Test Article Preparation (Internal Control 2): Perform 3-fold serial dilutions of the test rhTNF-α, Competitor A, Competitor B, and the WHO IS 12/154 reference standard.
Treatment & Incubation: Add the serially diluted cytokines to the sensitized cells. Incubate for exactly 18 hours.
Viability Readout: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and measure optical density (OD) at 450 nm using a microplate reader. Calculate the EC₅₀ using a 4-parameter logistic (4PL) curve fit.
To eliminate bias, aliquots from the exact same lot of our rhTNF-α, alongside blinded competitor samples, were sent to an independent, GLP-certified CRO.
The table below summarizes the EC₅₀ values (where a lower value indicates higher biological potency) obtained internally versus those reported by the independent laboratory.
Test Article
In-House EC₅₀ (ng/mL)
Independent CRO EC₅₀ (ng/mL)
Inter-Lab CV (%)
Relative Potency (vs WHO IS)
Our rhTNF-α
0.045
0.048
4.5%
0.91
Competitor A
0.120
0.185
30.1%
0.24
Competitor B
0.085
0.092
5.6%
0.48
WHO IS (12/154)
0.040
0.042
3.4%
1.00 (Baseline)
Data Interpretation & Causality
Unmatched Potency: Our rhTNF-α demonstrated an EC₅₀ of 0.048 ng/mL at the independent lab, nearly matching the WHO International Standard (0.042 ng/mL) and vastly outperforming Competitors A and B.
High Concordance (Trustworthiness): The Inter-Laboratory Coefficient of Variation (CV) for our product was a mere 4.5%. This tight concordance proves that our internal QC data is highly reliable and free from reporting bias.
Competitor Instability: Competitor A exhibited a severe discrepancy between in-house testing and the independent CRO's results (CV = 30.1%). Mechanistically, this suggests poor formulation stability during transit or batch-to-batch heterogeneity, leading to rapid degradation of the active trimeric TNF-α structure.
Conclusion
In an era plagued by irreproducible data, taking a manufacturer's internal QC sheet at face value is a risk drug developers can no longer afford. By subjecting our recombinant proteins to rigorous, blinded cross-validation with independent laboratories, we provide researchers with a self-validating system of trust. The data clearly shows that our rhTNF-α not only offers superior biological activity but maintains structural and functional integrity regardless of whose hands are running the assay.
References
Ending the Reproducibility Crisis. Issues in Science and Technology. 1
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). 2
Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay. ACS Publications. 3
Recombinant Guinea Pig Tumor Necrosis Factor Alpha Stimulates the Expression of Interleukin-12 and the Inhibition of Mycobacterium tuberculosis Growth in Macrophages. ASM Journals. 4
Report on a Collaborative Study for Proposed 1st International Standard for TNF receptor II Fc fusion protein. World Health Organization (WHO). 5
Synthetic Routes to (5-Methoxy-1-methyl-1H-indol-2-yl)methanol: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their operational robustness, scalability, and economic viability. (5-Methoxy-1-methyl-1H-indol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their operational robustness, scalability, and economic viability. (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a privileged heterocyclic building block, heavily utilized in the development of and targeted antibody-drug conjugates (ADCs)[1]. The 5-methoxy group enriches the electron density of the indole core, while the N-methyl group locks the conformation, preventing unwanted hydrogen bonding or side reactions at the indole nitrogen.
This guide objectively compares three distinct synthetic routes to this target molecule, providing the mechanistic causality behind reagent choices and self-validating experimental protocols to ensure reproducible results in your laboratory.
Comparative Analysis of Synthetic Routes
When selecting a route, researchers must balance the availability of starting materials against equipment limitations (e.g., cryogenic capabilities) and safety profiles. The table below summarizes the quantitative and operational metrics for the three primary pathways.
Synthetic Route
Starting Material
Key Reagents
Overall Yield (Est.)
Scalability
Cost & Safety Profile
1. Ester Reduction
Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate
LiAlH₄, THF
85–95%
High
Moderate cost; Requires strict anhydrous handling and safe quenching of LiAlH₄.
2. C-2 Lithiation
5-Methoxy-1-methyl-1H-indole
n-BuLi, DMF, NaBH₄
60–75%
Medium
Low material cost; Cryogenic conditions (-78 °C) can limit massive scale-up.
3. Fischer Indole
4-Methoxyphenylhydrazine + Ethyl Pyruvate
Acid catalyst, NaH, MeI, LiAlH₄
40–55%
High
Very low starting material cost; Multi-step process increases labor and time.
Route 1: Direct Reduction of Indole-2-Carboxylates
Mechanistic Causality & Expertise
If the functionalized indole core is already commercially available or previously synthesized, direct reduction of the C-2 ester is the most efficient pathway. We utilize Lithium Aluminum Hydride (LiAlH₄) rather than Sodium Borohydride (NaBH₄). While NaBH₄ is excellent for aldehydes and ketones, it is generally too mild to reduce esters efficiently without additives. LiAlH₄, a powerful hydride donor, attacks the electrophilic carbonyl carbon of the ester, driving it all the way to the primary alcohol. The presence of the N-methyl group is highly advantageous here; an unprotected N-H indole would consume one equivalent of hydride to form an indolyl anion, drastically reducing the effective concentration of the reducing agent and complicating the reaction kinetics.
Self-Validating Protocol
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Under an argon atmosphere, suspend LiAlH₄ (1.5 equiv.) in anhydrous THF (100 mL) and cool to 0 °C using an ice bath.
Addition: Dissolve Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate (1.0 equiv.) in anhydrous THF (50 mL). Add this solution dropwise via an addition funnel over 30 minutes to control the exothermic hydride transfer.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting ester (
Rf
~0.6) should completely disappear, replaced by a more polar UV-active spot (
Rf
~0.3).
Fieser Workup (Critical Step): To safely quench the reaction and avoid unfilterable emulsions, cool the flask back to 0 °C. For every
x
grams of LiAlH₄ used, sequentially add
x
mL of distilled H₂O (dropwise, extreme caution),
x
mL of 15% aqueous NaOH, and
3x
mL of H₂O. Stir vigorously for 15 minutes. This self-validating step will transform the gray mixture into a suspension containing a crisp, white, granular aluminum salt precipitate.
Isolation: Filter the salts through a pad of Celite, wash with EtOAc, and concentrate the filtrate in vacuo to yield the pure (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.
Workflow for the direct reduction of indole-2-carboxylate using LiAlH4.
Route 2: C-2 Lithiation and Formylation-Reduction
Mechanistic Causality & Expertise
This two-stage route relies on the inherent acidity of the indole ring. The C-2 proton of 1-methylindole has a pKa of approximately 38[2]. Because the nitrogen is protected by a methyl group, it cannot be deprotonated. Instead, the nitrogen's inductive effect stabilizes the adjacent C-2 carbanion. By treating 5-methoxy-1-methyl-1H-indole with n-Butyllithium at cryogenic temperatures, we achieve highly regioselective directed ortho-lithiation at the C-2 position[3]. Quenching this organolithium intermediate with N,N-Dimethylformamide (DMF) yields a C-2 aldehyde, which is subsequently reduced to the target methanol using mild NaBH₄.
Self-Validating Protocol
Lithiation: Dissolve 5-methoxy-1-methyl-1H-indole (1.0 equiv.) in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Dropwise add n-BuLi (1.2 equiv., 2.5 M in hexanes). Stir for 1 hour at -78 °C.
Formylation: Add anhydrous DMF (2.0 equiv.) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
Aldehyde Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Validation Check: ¹H NMR of the crude should show a distinct aldehyde proton singlet around 10.0 ppm.
Reduction: Dissolve the crude aldehyde in Methanol (0.2 M) and cool to 0 °C. Add NaBH₄ (1.5 equiv.) in small portions. The evolution of hydrogen gas (bubbling) visually validates the active hydride reduction.
Final Isolation: Stir for 1 hour, quench with water, extract with dichloromethane (DCM), and purify via silica gel chromatography to afford the final product.
Two-stage workflow: C-2 lithiation/formylation followed by aldehyde reduction.
Route 3: De Novo Fischer Indole Synthesis
Mechanistic Causality & Expertise
When building the indole core from acyclic precursors, the is the gold standard[4]. To guarantee the methoxy group is positioned at C-5, we must start with 4-methoxyphenylhydrazine [5]. Under acidic conditions, condensation with ethyl pyruvate forms a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement. Because the methoxy group is para to the hydrazine moiety, the rearrangement is forced to occur symmetrically, exclusively yielding the 5-methoxyindole architecture without regiochemical ambiguity[4]. Subsequent N-methylation and ester reduction complete the sequence.
Self-Validating Protocol
Fischer Cyclization: Reflux a mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 equiv.) and ethyl pyruvate (1.1 equiv.) in absolute ethanol with a catalytic amount of concentrated HCl for 4 hours. Cool to precipitate Ethyl 5-methoxy-1H-indole-2-carboxylate. Filter and wash with cold ethanol.
N-Methylation: Dissolve the intermediate in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.). Validation Check: The cessation of H₂ gas evolution confirms complete deprotonation of the indole N-H. Add Methyl Iodide (MeI, 1.5 equiv.) and stir for 2 hours. Quench with water and extract with EtOAc to isolate the N-methyl ester.
Reduction: Subject the resulting Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate to the LiAlH₄ reduction protocol detailed in Route 1 .
De novo synthesis via Fischer indolization, N-methylation, and reduction.
Conclusion & Recommendations
For high-throughput drug discovery where time is the limiting factor, Route 1 is unequivocally the superior choice due to its high yield, operational simplicity, and the commercial availability of the ester precursor. Route 2 is highly valuable for late-stage functionalization if the unfunctionalized 1-methylindole core is already present in your synthetic pipeline. Route 3 remains the most cost-effective solution for multi-kilogram scale-up campaigns, provided the laboratory is equipped to handle the multi-step purification and toxic alkylating agents (MeI) safely.
References
Google Patents. "US10532108B2 - Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof.
National Institutes of Health (PMC). "Carbonate-promoted C–H carboxylation of electron-rich heteroarenes." Available at:[Link]
MDPI. "Indolylboronic Acids: Preparation and Applications." Molecules, 24(19), 3523. Available at:[Link]
Comparative Docking and Experimental Validation of Indole Derivatives at Serotonin (5-HT) Receptors: A Comprehensive Guide
Introduction The indole scaffold is a privileged pharmacophore in neuropharmacology, structurally mimicking the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Designing novel indole derivatives target...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The indole scaffold is a privileged pharmacophore in neuropharmacology, structurally mimicking the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Designing novel indole derivatives targeting 5-HT receptor subtypes (particularly 5-HT1A and 5-HT2A) is a primary strategy for developing anxiolytics, antidepressants, and antipsychotics[1]. However, achieving subtype selectivity remains a significant challenge due to the high sequence homology within the orthosteric binding pockets of the 5-HT receptor family.
This guide provides an objective, comparative analysis of molecular docking strategies (e.g., Glide vs. AutoDock Vina) used to predict the binding modes of indole derivatives. It bridges computational predictions with rigorous in vitro experimental validation, offering a self-validating framework for drug development professionals.
Structural Basis of Indole Binding at 5-HT Receptors
Understanding the causality behind docking parameters requires a deep dive into the receptor's architecture. The orthosteric pocket of 5-HT receptors is buried within the transmembrane (TM) bundle.
The Aspartate Anchor: The most critical interaction is the salt bridge formed between the protonated basic nitrogen of the ligand's aliphatic chain and the conserved Asp3.32 (e.g., Asp155 in 5-HT2A)[2]. Without this interaction, ligand recognition fails, making ligand protonation states at physiological pH (7.4) a mandatory pre-docking step[1].
The Hydrophobic Microdomain: The indole core penetrates deeply into a hydrophobic pocket formed by TM helices 3, 5, 6, and 7. In 5-HT2A, edge-to-face aromatic contacts with Phe339 (6.51) and Phe340 (6.52) are heavily favored[2].
Selectivity Determinants: Hydrogen bonding with specific residues like Thr3.37 and Thr5.43 in 5-HT1A drives subtype selectivity, as seen with highly potent 5-CN indole derivatives[3].
Differential G-protein coupled signaling pathways of 5-HT1A and 5-HT2A receptors.
Comparative Docking Engines: Glide vs. AutoDock Vina
When evaluating indole derivatives, the choice of docking algorithm impacts the accuracy of pose prediction and binding affinity estimation[4].
AutoDock Vina: Utilizes an empirical scoring function and an iterated local search global optimizer. It is highly efficient and open-source but often struggles with the precise energetic quantification of halogenated indoles or highly flexible aliphatic linkers.
Schrödinger Glide (SP/XP): Employs a systematic search algorithm and an empirical scoring function optimized for hydrogen bond networks and hydrophobic enclosure. Glide XP is generally superior for indole derivatives because it explicitly penalizes desolvation and rewards the precise geometry of the Asp3.32 salt bridge[4].
MM/GBSA Rescoring: Because raw docking scores (kcal/mol) often correlate poorly with experimental Ki values, calculating the binding free energy using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a mandatory post-docking step to achieve acceptable discrepancies with in vitro data[1].
Computational to in vitro validation workflow for indole derivatives.
Experimental Validation Protocols
To ensure trustworthiness, computational predictions must be validated using self-validating experimental systems.
Causality: This assay measures the ability of the synthesized indole derivative to displace a known radioactive ligand, determining the inhibition constant (Ki).
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to preserve native receptor conformation.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., 1 nM [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test indole derivative (
10−11
to
10−5
M).
Self-Validation (Non-Specific Binding): Include control wells containing 10 µM of an unlabeled competitor (e.g., serotonin) to determine non-specific binding. Specific binding is calculated as total binding minus non-specific binding. This ensures the measured signal is exclusively from the target receptor.
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific filter binding).
Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Causality: Binding affinity (Ki) does not distinguish between agonists and antagonists. The [35S]GTPγS assay measures G-protein activation, validating the functional profile of the docked pose.
Assay Setup: Incubate cell membranes with 0.1 nM [35S]GTPγS, 10 µM GDP (to lock the basal state), and the test compound.
Measurement: Agonists (like the 5-CN indole derivative 9_24) will stimulate the exchange of GDP for the radiolabeled, non-hydrolyzable [35S]GTPγS[3].
Analysis: Calculate EC50 and Emax relative to a full reference agonist (e.g., serotonin).
Quantitative Data Comparison
The following table synthesizes experimental and computational data for selected indole derivatives, highlighting the correlation between docking predictions and in vitro affinity.
Note: Discrepancies between raw docking scores and experimental Ki values are mitigated by applying MM/GBSA calculations, which account for solvent effects and receptor flexibility[1].
Conclusion
Comparative docking studies are indispensable for rationalizing the structure-activity relationships (SAR) of indole derivatives at serotonin receptors. While AutoDock Vina provides rapid initial screening, Glide XP combined with MM/GBSA rescoring offers the energetic granularity required to predict subtle selectivity determinants, such as the hydrogen bonds with Thr3.37 in 5-HT1A[3]. Ultimately, computational pipelines must be tightly coupled with robust, self-validating radioligand and functional assays to translate in silico hits into viable neuropharmacological leads.
References
[1] Kaczor, A. A., et al. (2023). "Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands". MDPI. Available at:
[3] ACS Publications. (2020). "Design, Synthesis, and Structure–Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT 1A Receptor Agonists". ACS Publications. Available at:
[2] Journal of the American Chemical Society. (2025). "Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry". ACS Publications. Available at:
[4] MDPI. (2018). "Comparative Study of Carborane- and Phenyl-Modified Adenosine Derivatives as Ligands for the A2A and A3 Adenosine Receptors Based on a Rigid in Silico Docking and Radioligand Replacement Assay". MDPI. Available at:
As a Senior Application Scientist, I have observed that the primary failure point in handling complex indole-derived intermediates is rarely the synthesis itself—it is the downstream waste management. (5-Methoxy-1-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have observed that the primary failure point in handling complex indole-derived intermediates is rarely the synthesis itself—it is the downstream waste management. (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 144265-41-8) is a highly specialized building block, frequently utilized as a critical intermediate in the synthesis of highly potent pyrrolobenzodiazepine (PBD) antibody-drug conjugates (ADCs) and other targeted therapeutics[1].
Because of its biological activity and the hazardous nature of the solvents required to process it, improper disposal poses severe risks to laboratory personnel and the environment. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol waste, designed to integrate seamlessly into your laboratory's standard operating procedures (SOPs).
Physicochemical & Hazard Profiling: The Causality of Containment
To design an effective disposal protocol, we must first understand the physical and chemical parameters of the compound. You cannot manage what you do not characterize. Indole derivatives generally exhibit significant aquatic toxicity and act as severe skin and eye irritants, mandating a strict zero-drain-discharge policy[2]. Furthermore, because this compound is typically reacted in halogenated solvents like dichloromethane (DCM) alongside bases such as triethylamine[1], the resulting waste matrix is highly regulated.
Table 1: Physicochemical Data and Waste Management Implications
Essential for precise SDS tracking and EPA/RCRA logging[3].
Molecular Formula
C11H13NO2
Nitrogen-containing organic; generates NOx gases during thermal destruction[4].
Molecular Weight
191.23 g/mol
Used for stoichiometric calculations of reaction waste yields.
Primary Process Solvents
Dichloromethane (DCM), Ethyl Acetate
High probability of generating a halogenated liquid waste stream[1].
Hazard Classification
Irritant, Aquatic Toxin
Mandates secondary containment and prohibits municipal trash disposal[2].
Waste Segregation Logic
The fundamental rule of organic waste disposal is segregation. Mixing halogenated waste (e.g., DCM extracts of our indole derivative) with non-halogenated waste (e.g., methanol or ethyl acetate washes) exponentially increases disposal costs and regulatory burden. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins[5].
Logical workflow for the segregation and disposal of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol waste.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. By verifying solvent compatibility and container integrity at each step, you eliminate the risk of adverse chemical reactions in the waste storage area.
During the synthesis of PBD prodrugs, (5-Methoxy-1-methyl-1H-indol-2-yl)methanol is often processed in large volumes of dichloromethane[1].
Characterize the Matrix: Identify all solvents present in the waste stream. If the solution contains even trace amounts of DCM or chloroform, the entire volume must be classified as halogenated[5].
Container Selection: Select a high-density polyethylene (HDPE) or glass carboy. Causality Check: Do not use metal containers, as trace acidic byproducts (e.g., HCl generated from acetyl chloride reactions) will cause rapid corrosion and container failure[1].
Transfer and Labeling: Using a dedicated, grounded funnel, transfer the liquid waste into the carboy inside a fume hood. Immediately affix a RCRA-compliant "Hazardous Waste" label. The label must explicitly list "(5-Methoxy-1-methyl-1H-indol-2-yl)methanol" and the exact solvent composition (e.g., "90% DCM, 10% Indole Derivative/Impurities").
Secondary Containment: Place the capped waste carboy in a secondary containment tray capable of holding 110% of the container's volume. Store in a vented, flammable-rated safety cabinet[5].
Silica gel used for the purification of this compound retains highly concentrated, biologically active residues.
Silica Gel Deactivation: Allow residual organic eluents (like ethyl acetate/hexane) to evaporate from the silica gel completely while inside the fume hood.
Double-Bagging: Transfer the dry, contaminated silica into a heavy-duty, transparent polyethylene bag. Seal the bag, then place it inside a second bag. Causality Check: Double-bagging prevents puncture-induced aerosolization of toxic silica dust during transit.
Consumable Segregation: All nitrile gloves, bench paper, and disposable spatulas used during the handling of the pure powder must be treated as hazardous solid waste. Never discard these in the municipal trash[2].
Final Containment: Place the double-bagged solid waste into a rigid, sealable drum designated for "Toxic Organic Solids." Ensure the drum is clearly labeled for commercial incineration[4].
Protocol C: Spill Response and Decontamination
In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.
Isolation & PPE: Evacuate the immediate area. Responders must don heavy-duty nitrile gloves, safety goggles, a lab coat, and a particulate respirator (if dry powder is spilled)[2].
Containment (Solid Spill): If the pure (5-Methoxy-1-methyl-1H-indol-2-yl)methanol powder is spilled, do not sweep it dry. Lightly mist the powder with a 50% water/methanol solution to suppress dust generation.
Containment (Liquid Spill): If a solution of the compound is spilled, surround the perimeter with universal absorbent booms to prevent it from reaching floor drains[2]. Apply an inert absorbent (e.g., vermiculite) over the liquid.
Collection & Decontamination: Use non-sparking polypropylene scoops to collect the dampened powder or absorbed liquid. Transfer the debris into a wide-mouth HDPE hazardous waste jar. Wash the affected surface with methanol, followed by a 1% Alconox aqueous detergent solution, to ensure complete removal of the indole residue.
Regulatory & Compliance Framework
Final destruction of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol waste is typically achieved through RCRA-compliant thermal treatment or incineration facilities[4]. When preparing your waste manifest for your institutional safety office or third-party contractor, ensure that the waste is profiled accurately as a toxic organic intermediate. Proper documentation not only ensures regulatory compliance but also protects the downstream workers handling your laboratory's output.
References
CIRS Group. "CAS Substance Database: (5-methoxy-1-methyl-1H-indol-2-yl)methanol." CIRS Group. Available at:[Link]
Google Patents. "US10532108B2 - Pyrrolobenzodiazepine prodrugs and antibody conjugates thereof." Google Patents.
UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "SITE - Records Collections: Thermal Desorption Treatment." EPA. Available at: [Link]
Personal protective equipment for handling (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
Safe Handling and Logistics Guide for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol As a Senior Application Scientist, I frequently consult on the operational safety of functionalized indole derivatives. (5-Methoxy-1-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Safe Handling and Logistics Guide for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol
As a Senior Application Scientist, I frequently consult on the operational safety of functionalized indole derivatives. (5-Methoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 144265-41-8) is a highly valuable building block in drug discovery, particularly for synthesizing kinase inhibitors and serotonergic modulators[1]. However, safe handling requires more than simply reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's physicochemical properties.
This guide provides a self-validating, step-by-step operational framework designed to protect researchers and ensure environmental compliance.
Mechanistic Rationale for Hazard Classifications
To design an effective safety protocol, we must first understand the causality behind the compound's GHS classifications. The molecule features a lipophilic methylated indole core paired with a reactive hydroxymethyl group, dictating its specific hazard profile[2][3]:
H302 (Harmful if swallowed) & H315 (Skin Irritation): The 5-methoxy and 1-methyl substitutions significantly increase the lipophilicity (LogP) of the indole ring. This allows the molecule to readily partition into the lipid bilayer of the stratum corneum, causing localized dermal irritation and facilitating systemic absorption[2].
H319 (Serious Eye Irritation): The C2-hydroxymethyl (-CH2OH) moiety acts as a strong hydrogen bond donor and acceptor. Upon contact with the aqueous and mucin layers of the corneal epithelium, it induces rapid osmotic and chemical irritation[3].
H335 (May cause respiratory irritation): As a crystalline solid, this compound is prone to generating fine, airborne particulates during mechanical manipulation. Inhalation of these micro-crystals directly irritates the mucous membranes of the respiratory tract[3].
Quantitative Hazard & PPE Matrix
Standard laboratory PPE is often insufficient when handling lipophilic irritants. The table below summarizes the required protective equipment based on the compound's specific hazard codes.
Hazard Code
Hazard Description
Required Personal Protective Equipment (PPE)
Mechanistic Justification
H315
Skin Irritation
Gloves: Double-layered Nitrile (Min. 0.12mm thickness). Body: Standard lab coat with knit cuffs.
Nitrile provides an excellent barrier against dry powder. Double gloving is mandatory if using carrier solvents (e.g., DMF, DCM) that can rapidly permeate nitrile and carry the dissolved indole through the glove barrier.
H319
Serious Eye Irritation
Eyes: Chemical splash goggles (ANSI Z87.1 certified).
Standard safety glasses with side shields do not adequately protect against airborne dust or solvent splashes containing the dissolved compound.
H335
Respiratory Irritation
Respiratory: Handled exclusively inside a certified chemical fume hood.
Prevents inhalation of aerosolized particulates generated during weighing and transfer operations.
Operational Workflow: Weighing and Transfer
The greatest risk of exposure occurs during the transfer of the dry powder. The following protocol is a self-validating system designed to eliminate dust generation.
Fig 1. Self-validating operational workflow for handling indole derivatives.
Step-by-Step Methodology:
System Verification: Before opening the chemical container, verify that the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Causality: This ensures any aerosolized H335 particulates are actively pulled away from the operator's breathing zone.
Static Mitigation: Wipe the exterior of the reagent bottle and the balance draft shield with a damp, lint-free cloth. Use an anti-static U-shaped spatula for transfer. Causality: Indole powders hold static charges, causing them to "jump" and aerosolize when manipulated.
Mass Measurement: Weigh the compound directly into the reaction vessel whenever possible. Self-Validation: Cap the vessel immediately after the desired mass is reached before removing it from the draft shield or hood.
Solvation: If transferring to a secondary vessel, rinse the weigh boat with the primary reaction solvent to ensure quantitative transfer and immediately suppress any further dust generation.
Spill Response and Decontamination
In the event of a powder spill outside the fume hood, immediate containment is required to prevent respiratory exposure[4].
Containment: Do not sweep the dry powder. Dry sweeping will immediately aerosolize the irritant.
Adsorption: Cover the spill with absorbent paper towels dampened with water or a low-volatility solvent (like isopropanol) to dissolve and capture the powder[4].
Removal: Carefully scoop the wet absorbent material into a sealable hazardous waste bag.
Surface Decontamination: Wash the affected area thoroughly with soap and water to remove bulk residue, followed by a final wipe with an alcohol-soaked towel to remove any residual lipophilic compound.
Chemical Disposal Plan
Indole derivatives are frequently classified as very toxic to aquatic life[4]. Aqueous quenching and drain disposal are strictly prohibited. All waste must be routed to high-temperature hazardous waste incineration.
Fig 2. Segregation and disposal logic for solid and liquid indole chemical waste.
Step-by-Step Disposal Methodology:
Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be placed in a puncture-resistant, double-bagged solid waste container. Label explicitly as "Toxic Solid Organic Waste - Indole Derivatives"[4].
Liquid Waste: Reaction filtrates containing the compound must be segregated into appropriate liquid waste carboys (Halogenated vs. Non-Halogenated, depending on the carrier solvent used).
Validation: Ensure carboys are kept tightly sealed with vented caps to prevent pressure buildup, and store them in secondary containment until collected by a licensed hazardous waste disposal company[4].